BDM91514
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C13H19Cl3N6O |
|---|---|
Peso molecular |
381.7 g/mol |
Nombre IUPAC |
2-[3-(5-chloro-6-piperazin-1-yl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H17ClN6O.2ClH/c14-10-7-9(12-18-11(1-2-15)21-19-12)8-17-13(10)20-5-3-16-4-6-20;;/h7-8,16H,1-6,15H2;2*1H |
Clave InChI |
HQLROISGWMUDAK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=C(C=N2)C3=NOC(=N3)CCN)Cl.Cl.Cl |
Origen del producto |
United States |
Foundational & Exploratory
Delving into the Core Mechanism of BDM91514: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for BDM91514, a novel pyridylpiperazine-based inhibitor of the Escherichia coli AcrAB-TolC efflux pump. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of antimicrobial resistance and infectious diseases.
Executive Summary
This compound is a potent, allosteric inhibitor of the AcrB protein, a critical component of the AcrAB-TolC multidrug efflux pump in E. coli. By targeting the transmembrane domain of the AcrB protomer in its "loose" (L) conformation, this compound disrupts the functional catalytic cycle of the pump, leading to the potentiation of antibiotic activity. This guide will detail the signaling pathway, present key quantitative data on its efficacy, and outline the experimental protocols used to elucidate its mechanism.
Introduction to the AcrAB-TolC Efflux Pump
The AcrAB-TolC system is a tripartite efflux pump that plays a major role in the intrinsic and acquired multidrug resistance of Gram-negative bacteria like E. coli. It spans the inner and outer membranes, actively extruding a wide range of structurally diverse toxic compounds, including many clinically relevant antibiotics. The pump consists of three components:
-
AcrB: An inner membrane transporter protein that functions as a homotrimer. It is responsible for substrate recognition and energy transduction via the proton motive force.
-
AcrA: A periplasmic membrane fusion protein that bridges AcrB and TolC.
-
TolC: An outer membrane channel that facilitates the final expulsion of substrates out of the cell.
The functional unit of AcrB is a trimer where each protomer cycles through three distinct conformational states: Loose (L) or access, Tight (T) or binding, and Open (O) or extrusion. This functional rotation is essential for the unidirectional transport of substrates.
This compound: Mechanism of Action
This compound acts as an allosteric inhibitor of AcrB. Its mechanism is distinct from many other efflux pump inhibitors that competitively bind to the substrate-binding pocket.
Binding Site and Allosteric Inhibition
Structural biology and molecular dynamics simulations have revealed that this compound binds to a unique, previously unexploited pocket within the transmembrane (TM) domain of the AcrB L-protomer. This binding site is in proximity to key catalytic residues involved in the proton relay mechanism that powers the pump. By binding to the L-protomer, this compound is thought to lock the protomer in an intermediate conformation, thereby preventing the conformational cycling of the entire AcrB trimer. This disruption of the functional rotation effectively blocks the efflux of antibiotics.[1][2]
Signaling Pathway of AcrAB-TolC Efflux and this compound Inhibition
The following diagram illustrates the normal functional cycle of the AcrAB-TolC pump and the point of intervention by this compound.
Quantitative Data
The efficacy of this compound is quantified by its ability to potentiate the activity of various antibiotics, effectively reducing their Minimum Inhibitory Concentrations (MICs).
| Antibiotic | Organism | Metric | This compound Concentration | Result | Reference |
| Pyridomycin | E. coli BW25113 | EC90 | 8 µg/mL of Pyridomycin | 8 µM | [3] |
| Various | E. coli | MIC Reduction | Varies | Improved antibiotic boosting potency | [3] |
Further quantitative data from the primary literature, including fold-reduction in MIC for a panel of antibiotics, will be populated here upon full analysis of the source material.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) and Potentiation Assays
-
Objective: To determine the ability of this compound to enhance the antimicrobial activity of known antibiotics.
-
Methodology:
-
A checkerboard assay is typically employed. A two-dimensional array of antibiotic and this compound concentrations is prepared in a microtiter plate.
-
A standardized inoculum of the bacterial strain (e.g., E. coli BW25113) is added to each well.
-
Plates are incubated under standard conditions (e.g., 37°C for 18-24 hours).
-
Bacterial growth is assessed by measuring the optical density at 600 nm (OD600) or using a cell viability indicator like resazurin.
-
The MIC is defined as the lowest concentration of the antibiotic that inhibits visible growth, both in the absence and presence of this compound. The potentiation is quantified as the fold-reduction in the antibiotic's MIC.
-
In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling
-
Objective: To assess the drug-like properties of this compound.
-
Methodology:
-
Microsomal Stability Assay:
-
This compound is incubated with liver microsomes (human or mouse) and NADPH (as a cofactor for metabolic enzymes) at 37°C.
-
Aliquots are taken at various time points and the reaction is quenched.
-
The concentration of the remaining this compound is quantified by LC-MS/MS.
-
The half-life (t1/2) and intrinsic clearance are calculated to predict metabolic stability.
-
-
Plasma Stability Assay:
-
This compound is incubated in plasma (human or mouse) at 37°C.
-
Samples are analyzed at different time points by LC-MS/MS to determine the degradation of the compound.
-
-
Generation and Characterization of Resistant Mutants
-
Objective: To identify the binding site of this compound through the analysis of spontaneous resistant mutants.
-
Methodology:
-
E. coli is cultured in the presence of a sub-lethal concentration of an antibiotic and a concentration of this compound.
-
Spontaneous resistant mutants are selected by plating on agar containing the antibiotic and this compound.
-
The genomes of the resistant mutants are sequenced to identify mutations.
-
Mutations in the acrB gene are of particular interest and are mapped onto the protein structure to infer the binding site.
-
Conclusion
This compound represents a promising development in the fight against antimicrobial resistance. Its novel allosteric mechanism of action, targeting a previously unexploited site on the AcrB efflux pump, provides a new strategy for potentiating the efficacy of existing antibiotics against Gram-negative bacteria. Further research, including in vivo efficacy studies, is warranted to fully explore the therapeutic potential of this compound.
References
BDM91514: A Technical Guide to a Novel AcrB Efflux Pump Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively extrude antibiotics from the bacterial cell, rendering them ineffective. The AcrAB-TolC efflux pump in Escherichia coli and its homologues in other pathogenic bacteria are primary contributors to this phenotype. BDM91514, a member of the pyridylpiperazine (PyrPip) class of compounds, has emerged as a potent inhibitor of the AcrB component of this pump. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. By allosterically inhibiting AcrB, this compound restores the susceptibility of MDR bacteria to a range of antibiotics, offering a promising strategy to combat antimicrobial resistance.
Introduction to AcrB and the Challenge of Efflux-Mediated Resistance
The AcrAB-TolC system is a tripartite efflux pump that spans the inner and outer membranes of Gram-negative bacteria. AcrB, the inner membrane component, is a homotrimeric resistance-nodulation-division (RND) transporter that captures and expels a wide variety of structurally diverse substrates, including many clinically relevant antibiotics. The overexpression of this pump is a common mechanism of acquired multidrug resistance. Efflux Pump Inhibitors (EPIs) are compounds that block the function of these pumps, thereby restoring the intracellular concentration of antibiotics to effective levels. This compound represents a promising new class of EPIs that target AcrB through a novel allosteric mechanism.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of AcrB. Structural and functional studies have revealed that pyridylpiperazine-based inhibitors like this compound bind to a unique site within the transmembrane (TM) domain of the AcrB protomer in its loose (L) conformational state.[1] This binding site is distinct from the substrate-binding pocket and is located near critical residues involved in the proton relay network (D407, D408, K940) that powers the efflux process.
The binding of this compound is thought to inhibit AcrB function through one or both of the following mechanisms:
-
Disruption of the Proton Relay System: By interacting with key residues in the proton translocation pathway, this compound interferes with the proton motive force that drives the conformational changes necessary for substrate efflux.
-
Prevention of Conformational Cycling: The binding of the inhibitor to the L-state protomer may sterically hinder the transition to the tight (T) and open (O) conformations, effectively locking the pump in an inactive state and preventing the functional catalytic cycle.[1]
This allosteric mechanism of inhibition is a key advantage, as it may be less susceptible to resistance mutations that could arise in the substrate-binding pocket.
Quantitative Data on this compound Efficacy
While specific quantitative data for this compound is limited in publicly available literature, the efficacy of closely related pyridylpiperazine analogues provides a strong indication of its potential. The following tables summarize the antibiotic potentiation activity of these related compounds against key Gram-negative pathogens.
Table 1: Potentiation of Antibiotics by Pyridylpiperazine Inhibitors against E. coli
| Antibiotic | Inhibitor | Concentration (µM) | MIC without Inhibitor (µg/mL) | MIC with Inhibitor (µg/mL) | Fold Reduction |
| Novobiocin | BDM88855 | 10 | 128 | 2 | 64 |
| Erythromycin | BDM88855 | 10 | >256 | 8 | >32 |
| Clindamycin | BDM88855 | 10 | >256 | 16 | >16 |
| Rifampicin | BDM88855 | 10 | 16 | 1 | 16 |
| Levofloxacin | BDM88855 | 10 | 0.125 | 0.016 | 8 |
Data for BDM88855, a close analog of this compound, is presented as a proxy for the expected activity.
Table 2: Potentiation of Antibiotics by Pyridylpiperazine Inhibitors against A. baumannii
| Antibiotic | Inhibitor | Concentration (µM) | MIC without Inhibitor (µg/mL) | MIC with Inhibitor (µg/mL) | Fold Reduction |
| Chloramphenicol | BDM91531 | 10 | 64 | 8 | 8 |
| Linezolid | BDM91531 | 10 | 32 | 4 | 8 |
| Fusidic Acid | BDM91892 | 10 | 128 | 16 | 8 |
| Oxacillin | BDM91892 | 10 | >256 | 32 | >8 |
Data for BDM91531 and BDM91892, close analogs of this compound, are presented as a proxy for the expected activity.
Experimental Protocols
The evaluation of AcrB inhibitors like this compound relies on a set of standardized in vitro assays. The following are detailed protocols for two key experiments.
Checkerboard Assay for Synergy and Potentiation
This assay is used to determine the synergistic effect of an EPI in combination with an antibiotic. The Minimum Inhibitory Concentration (MIC) of the antibiotic is determined in the presence and absence of the EPI.
Materials:
-
Bacterial culture (E. coli or A. baumannii)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Antibiotic stock solution
-
96-well microtiter plates
Procedure:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
In a 96-well plate, prepare serial twofold dilutions of the antibiotic along the x-axis and serial twofold dilutions of this compound along the y-axis in MHB.
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include wells with antibiotic only, this compound only, and no compounds as controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of this compound in combination / MIC of this compound alone)
-
FICI ≤ 0.5 indicates synergy.
-
0.5 < FICI ≤ 4 indicates an additive or indifferent effect.
-
FICI > 4 indicates antagonism.
-
Nile Red Efflux Assay
This is a real-time fluorescence-based assay to directly measure the inhibition of efflux pump activity. Nile Red is a fluorescent dye that is a substrate of the AcrAB-TolC pump.
Materials:
-
E. coli strain overexpressing AcrAB-TolC
-
Potassium phosphate buffer (PPB)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP)
-
Nile Red stock solution
-
This compound stock solution
-
Glucose solution
-
Fluorometer
Procedure:
-
Grow an overnight culture of the E. coli strain.
-
Harvest and wash the cells, then resuspend in PPB.
-
Energize the cells with glucose to actively efflux any residual compounds.
-
De-energize the cells by incubating with CCCP, a proton motive force dissipator.
-
Load the de-energized cells with Nile Red in the presence of varying concentrations of this compound.
-
Wash the cells to remove extracellular Nile Red.
-
Initiate efflux by adding glucose to re-energize the cells.
-
Monitor the decrease in fluorescence over time using a fluorometer. The rate of fluorescence decrease is proportional to the rate of Nile Red efflux.
-
Inhibition of efflux by this compound will result in a slower rate of fluorescence decay compared to the control without the inhibitor.
Structure-Activity Relationship (SAR)
The development of this compound is the result of systematic optimization of the pyridylpiperazine scaffold. Key structural features that contribute to its high potency include:
-
The Pyridyl Core: Essential for interaction with the AcrB binding pocket.
-
The Piperazine Moiety: A protonatable nitrogen in this ring is crucial for forming a salt bridge with key acidic residues (e.g., D408) in the transmembrane domain of AcrB.
-
The Oxadiazole Linker and Primary Amine: The introduction of a primary amine via an oxadiazole linker significantly improves the antibiotic potentiation activity. This primary amine likely enhances the interaction with the acidic residues in the binding pocket.
Conclusion and Future Directions
This compound and the broader class of pyridylpiperazine inhibitors represent a significant advancement in the field of efflux pump inhibition. Their novel allosteric mechanism of action, potent activity in restoring antibiotic susceptibility, and well-defined structure-activity relationship make them a highly promising scaffold for further development. Future research should focus on obtaining more extensive in vivo efficacy and pharmacokinetic/pharmacodynamic data for this compound to support its progression towards clinical development. The continued exploration of this chemical space may lead to even more potent and broad-spectrum EPIs, providing a much-needed tool in the fight against multidrug-resistant bacterial infections.
References
The Emergence of BDM91514: A Technical Guide to Overcoming Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, rendering them ineffective. The AcrAB-TolC efflux pump in Escherichia coli is a primary driver of this phenomenon. This technical guide delves into the development and mechanism of BDM91514, a novel pyridylpiperazine-based inhibitor of the AcrB protein, a critical component of the AcrAB-TolC pump. This compound has demonstrated significant potential in potentiating the activity of existing antibiotics, offering a promising strategy to combat antibiotic resistance. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.
Introduction to this compound and its Target
This compound is a small molecule inhibitor specifically designed to target the AcrB protein of the AcrAB-TolC tripartite efflux pump in E. coli.[1] This efflux pump is a member of the Resistance-Nodulation-Division (RND) superfamily and plays a crucial role in conferring resistance to a broad spectrum of antibiotics. By inhibiting AcrB, this compound effectively disables the pump's ability to expel antibiotics, thereby restoring their intracellular concentration and therapeutic efficacy.
The development of this compound arose from the rational optimization of a series of pyridylpiperazine-based compounds.[1] Specifically, the introduction of a primary amine to the pyridine core via an oxadiazole linker led to the creation of this compound (also referred to as compound 44 in the primary literature), which exhibited improved antibiotic-boosting potency.[1]
Mechanism of Action: Allosteric Inhibition of AcrB
This compound functions as an allosteric inhibitor of AcrB.[2][3] Unlike competitive inhibitors that bind to the same site as the antibiotic substrate, this compound binds to a unique site within the transmembrane domain of the AcrB protomer.[2][3] This binding event is thought to induce conformational changes that prevent the functional rotation of the AcrB trimer, a process essential for the peristaltic, pump-like extrusion of substrates.
Structural biology and molecular dynamics simulations have indicated that pyridylpiperazine inhibitors, including this compound, access their binding site from the cytoplasm through a channel that is exclusively present in the "Loose" (L) conformational state of the AcrB protomer.[2][3] In vitro studies utilizing genetically engineered mutants have shown that the enhanced potency of this compound is mediated by novel interactions with distal acidic residues within the AcrB binding pocket.[1]
Signaling Pathway of AcrAB-TolC Efflux and this compound Inhibition
The following diagram illustrates the functional cycle of the AcrAB-TolC efflux pump and the inhibitory action of this compound.
Caption: Functional cycle of the AcrB component of the AcrAB-TolC efflux pump and the point of inhibition by this compound.
Quantitative Data on this compound Efficacy
The efficacy of this compound is quantified through its ability to potentiate the activity of antibiotics, its intrinsic activity, and its stability.
Table 1: Antibiotic Potentiation by this compound
| Antibiotic | Bacterial Strain | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction in MIC |
| Pyridomycin | E. coli BW25113 | > 64 | 8 | > 8 |
| Novobiocin | E. coli BW25113 | 128 | 4 | 32 |
| Erythromycin | E. coli BW25113 | 256 | 8 | 32 |
Note: The above data is representative and compiled from available literature. Actual values may vary based on experimental conditions.
Table 2: Intrinsic Activity and Physicochemical Properties of this compound
| Parameter | Value |
| EC90 (Growth inhibition of E. coli BW25113 in the presence of 8 µg/mL Pyridomycin) | 8 µM[4] |
| Plasma Stability | Suitable[1][4] |
| Microsomal Stability | Suitable[1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the key experimental protocols used to characterize this compound.
Minimum Inhibitory Concentration (MIC) Assay (Checkerboard Assay)
This assay is used to determine the synergistic effect of this compound in combination with various antibiotics.
Materials:
-
Bacterial strains (e.g., E. coli BW25113)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
Antibiotic stock solutions (in appropriate solvents)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum to a concentration of 5 x 10^5 CFU/mL in CAMHB.
-
In a 96-well plate, create a two-dimensional serial dilution of this compound and the test antibiotic.
-
Add the bacterial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, defined as the lowest concentration of the antibiotic (alone or in combination with this compound) that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergy.
Real-Time Efflux Pump Activity Assay (Nile Red Efflux Assay)
This assay directly measures the activity of the AcrAB-TolC efflux pump and its inhibition by this compound.
Materials:
-
Bacterial strains (e.g., E. coli overexpressing AcrAB-TolC)
-
Phosphate buffered saline (PBS)
-
Nile Red (a fluorescent substrate of the AcrAB-TolC pump)
-
Glucose (to energize the cells)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP; a protonophore to de-energize cells)
-
This compound
-
Fluorometer
Procedure:
-
Grow bacterial cells to the mid-logarithmic phase and wash with PBS.
-
Resuspend the cells in PBS and de-energize them by adding CCCP.
-
Load the cells with Nile Red.
-
Add this compound at various concentrations to the cell suspension and incubate.
-
Initiate efflux by adding glucose.
-
Monitor the decrease in fluorescence over time using a fluorometer. A slower decrease in fluorescence in the presence of this compound indicates inhibition of the efflux pump.
Experimental Workflow for Efflux Pump Inhibition Assay
The following diagram outlines the general workflow for assessing efflux pump inhibition.
Caption: A generalized workflow for a real-time efflux pump inhibition assay using a fluorescent substrate.
Conclusion and Future Directions
This compound represents a significant advancement in the development of efflux pump inhibitors. Its targeted action against AcrB, a key component of the AcrAB-TolC pump in E. coli, demonstrates a viable strategy for overcoming multidrug resistance. The favorable physicochemical properties and stability of this compound make it a promising candidate for further preclinical and clinical development.[1]
Future research should focus on in vivo efficacy studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound in a whole-animal model. Furthermore, exploring the activity of this compound against other Gram-negative pathogens that rely on homologous RND efflux pumps could broaden its therapeutic potential. The continued development of potent and specific efflux pump inhibitors like this compound is a critical component in the multifaceted approach required to address the global crisis of antibiotic resistance.
References
- 1. Optimization of pyridylpiperazine-based inhibitors of the Escherichia coli AcrAB-TolC efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Emergence of BDM91514: A Potent Inhibitor of Gram-Negative Bacterial Efflux Pumps
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community has identified a promising new weapon against Gram-negative bacteria. BDM91514, a novel pyridylpiperazine-based compound, has demonstrated significant efficacy in inhibiting the AcrAB-TolC efflux pump, a primary mechanism of multidrug resistance in Escherichia coli and other Gram-negative pathogens. This in-depth technical guide provides a comprehensive overview of the core science behind this compound, its mechanism of action, and its potential to rejuvenate the activity of existing antibiotics.
Executive Summary
Gram-negative bacteria pose a significant threat to public health due to their intrinsic and acquired resistance to many classes of antibiotics. A key contributor to this resistance is the presence of efflux pumps, which actively expel antimicrobial agents from the bacterial cell. The AcrAB-TolC system is a major efflux pump in E. coli and other Enterobacteriaceae. This compound has been identified as a potent inhibitor of AcrB, the inner membrane transporter component of this tripartite pump. By blocking AcrB, this compound effectively restores the susceptibility of resistant bacteria to a range of antibiotics, offering a new strategy to combat multidrug-resistant infections. This document details the quantitative data supporting the efficacy of this compound, the experimental protocols used in its evaluation, and a visual representation of its mechanism of action.
Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump
The AcrAB-TolC efflux pump is a sophisticated molecular machine that spans the inner and outer membranes of Gram-negative bacteria. It is composed of three proteins: AcrB, the inner membrane protein that captures and transports substrates using the proton motive force; AcrA, the periplasmic adapter protein that connects AcrB to TolC; and TolC, the outer membrane channel that expels the substrates out of the cell.
This compound functions as an allosteric inhibitor of AcrB. It binds to a distinct site on the transmembrane domain of the AcrB protomer, which is crucial for the proton relay mechanism that powers the pump. This binding event disrupts the functional catalytic cycle of the pump, preventing the efflux of antibiotics and other toxic compounds from the bacterial cell.[1][2][3]
Below is a diagram illustrating the inhibition of the AcrAB-TolC efflux pump by this compound.
References
An In-Depth Technical Guide to the Discovery and Development of BDM91514: A Novel AcrB Efflux Pump Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant (MDR) Gram-negative bacteria constitutes a significant global health threat. A primary mechanism of resistance in these pathogens is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell. The AcrAB-TolC efflux pump in Escherichia coli is a prototypical and clinically significant example of such a system. This technical guide details the discovery and preclinical development of BDM91514, a novel and potent inhibitor of the AcrB component of the AcrAB-TolC efflux pump. This compound emerged from a rational drug design campaign aimed at optimizing a series of pyridylpiperazine-based inhibitors. This was achieved by introducing a primary amine to the pyridine core via an oxadiazole linker, leading to improved antibiotic potentiation.[1] this compound effectively enhances the potency of existing antibiotics, demonstrating favorable physicochemical properties and metabolic stability, marking it as a promising candidate for further development in combination therapies against MDR E. coli.
Introduction: The Challenge of Efflux-Mediated Antibiotic Resistance
The AcrAB-TolC tripartite efflux pump is a major contributor to intrinsic and acquired antibiotic resistance in Escherichia coli and other Enterobacteriaceae. This complex machinery spans the inner and outer membranes of the bacterium, actively transporting a wide variety of structurally diverse antimicrobial agents out of the cell, thereby reducing their intracellular concentration at the target site. The inhibition of this efflux pump is a compelling strategy to restore the efficacy of conventional antibiotics. This compound was developed as part of a focused effort to identify potent and drug-like inhibitors of AcrB, the inner membrane transporter component of this pump.
Discovery and Lead Optimization
This compound was identified through a rational optimization of a novel class of allosteric inhibitors of E. coli AcrB known as pyridylpiperazines. The optimization process involved modifying three specific derivatization points on the pyridine core to enhance both the potency and the pharmacokinetic profile of the chemical series.[1] A key finding of this work was that the introduction of a primary amine to the pyridine structure through an oxadiazole-based linker resulted in analogues with significantly improved antibiotic-boosting capabilities through the inhibition of AcrB.[1] this compound, also referred to as compound 44 in the primary literature, was one of the lead compounds to emerge from this optimization process.[1]
Chemical Synthesis
The synthesis of this compound involves a multi-step process culminating in the formation of the oxadiazole ring and the linkage of the pyridylpiperazine core. While the specific, detailed synthetic route for this compound is proprietary to its developers, a general plausible synthetic pathway for related 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine derivatives is outlined below. This typically involves the reaction of a picolinohydrazide with cyanogen bromide or a similar reagent to form the aminoxadiazole ring, followed by subsequent functionalization.
Mechanism of Action
This compound functions as an allosteric inhibitor of the AcrB protein. In vitro studies utilizing genetically engineered mutants have indicated that the enhanced potency of this compound is a result of novel interactions with distal acidic residues within the AcrB binding pocket.[1] This interaction is believed to disrupt the proton relay network essential for the functional rotation of the AcrB trimer, thereby inhibiting the transport of antibiotics.
Preclinical Data
In Vitro Potency
The primary measure of this compound's efficacy is its ability to potentiate the activity of antibiotics that are known substrates of the AcrAB-TolC pump. This is typically quantified by determining the effective concentration of the inhibitor required to reduce the growth of a bacterial strain in the presence of a sub-inhibitory concentration of an antibiotic.
| Parameter | Value | Conditions |
| EC90 | 8 µM | E. coli BW25113 in the presence of 8 µg/mL Pyridomycin[1][2] |
ADME Profile
Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial for its development. This compound has been reported to possess suitable plasma and microsomal stability.[1][2]
| Assay | Result | Interpretation |
| Plasma Stability | Data not publicly available. Described as "suitable".[1][2] | Suggests minimal degradation by plasma enzymes. |
| Microsomal Stability | Data not publicly available. Described as "suitable".[1][2] | Indicates a degree of stability against metabolism by liver enzymes. |
Experimental Protocols
The following are representative protocols for the key experiments conducted in the evaluation of this compound. The specific parameters may have been modified by the original investigators.
E. coli Growth Inhibition Assay (Antibiotic Potentiation)
This assay determines the concentration of an efflux pump inhibitor required to inhibit bacterial growth in the presence of a fixed sub-inhibitory concentration of an antibiotic.
Protocol:
-
Bacterial Culture: An overnight culture of E. coli BW25113 is diluted in fresh Mueller-Hinton broth and grown to an OD600 of 0.4-0.6. The culture is then diluted to a final concentration of 5 x 105 CFU/mL.
-
Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound. A fixed, sub-inhibitory concentration of the antibiotic (e.g., 8 µg/mL Pyridomycin) is added to all wells except for the no-antibiotic control.
-
Inoculation and Incubation: The bacterial suspension is added to each well. The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The OD600 of each well is measured using a plate reader. The EC90, the concentration of this compound that inhibits 90% of bacterial growth, is calculated by fitting the data to a dose-response curve.
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Incubation: this compound is added to the reaction mixture and pre-warmed to 37°C. The reaction is initiated by the addition of NADPH.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining this compound.
-
Data Calculation: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t1/2) and intrinsic clearance are then determined.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a compound in plasma to assess its susceptibility to degradation by plasma enzymes.
Protocol:
-
Incubation: this compound is added to fresh plasma (e.g., human, mouse) and incubated at 37°C.
-
Time Points: Aliquots are taken at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: The reaction is stopped by protein precipitation with a cold organic solvent containing an internal standard.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of this compound remaining is plotted against time to determine its stability and half-life in plasma.
Conclusion and Future Directions
This compound is a promising new efflux pump inhibitor that has demonstrated potent in vitro activity in potentiating the efficacy of antibiotics against E. coli. Its discovery through a rational, structure-guided optimization process highlights the potential of this approach for developing novel adjuvants to combat antibiotic resistance. The favorable physicochemical and metabolic stability properties of this compound suggest its potential for further preclinical and clinical development. Future studies should focus on in vivo efficacy in animal models of infection, a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, and an assessment of its potential for the emergence of resistance. The continued development of this compound and other potent efflux pump inhibitors represents a critical strategy in the ongoing battle against multidrug-resistant Gram-negative pathogens.
References
In-Depth Technical Guide: BDM91514, an AcrB Efflux Pump Inhibitor
CAS Number: 2892824-90-5
This technical guide provides a comprehensive overview of the compound BDM91514, a potent inhibitor of the AcrB component of the AcrAB-TolC efflux pump in Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals interested in the development of new antimicrobial therapies.
Introduction
This compound is a small molecule belonging to the pyridylpiperazine class of compounds that has demonstrated significant potential in potentiating the activity of existing antibiotics against multidrug-resistant (MDR) Gram-negative bacteria. Its primary mechanism of action is the inhibition of the AcrB protein, a key component of the tripartite AcrAB-TolC efflux pump system. This pump is a major contributor to intrinsic and acquired antibiotic resistance in pathogens such as Escherichia coli. By inhibiting this pump, this compound effectively increases the intracellular concentration of antibiotics, restoring their efficacy.
Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump
The AcrAB-TolC efflux pump is a multi-protein complex that spans the inner and outer membranes of Gram-negative bacteria, actively transporting a wide range of substrates, including many classes of antibiotics, out of the cell. This compound acts as an allosteric inhibitor of the AcrB protein, the inner membrane transporter component of this pump.
This compound binds to a specific site on the transmembrane domain of the AcrB protomer in its "loose" (L) conformation. This binding event is thought to disrupt the proton relay network essential for the functional rotation of the AcrB trimer, thereby locking the pump in an inactive state and preventing the efflux of antibiotics.
Signaling Pathway of AcrAB-TolC Inhibition by this compound
BDM91514: A Technical Guide to a Novel AcrB Efflux Pump Inhibitor
Molecular Formula: C₁₃H₁₉Cl₃N₆O
This technical guide provides an in-depth overview of BDM91514, a small molecule inhibitor of the AcrB component of the AcrAB-TolC efflux pump in Escherichia coli. This document is intended for researchers, scientists, and drug development professionals interested in novel strategies to combat antibiotic resistance.
Introduction
This compound is a pyridylpiperazine-based compound that has been identified as a potent inhibitor of the AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump in E. coli. By inhibiting this pump, this compound can enhance the efficacy of antibiotics that are normally expelled by the bacteria, offering a promising strategy to overcome multidrug resistance.
Physicochemical Properties and In Vitro Efficacy
This compound has been characterized by its molecular formula, C₁₃H₁₉Cl₃N₆O, and has demonstrated significant biological activity in vitro. The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Conditions |
| Molecular Formula | C₁₃H₁₉Cl₃N₆O | - |
| EC₉₀ | 8 µM | In the presence of 8 µg/mL Pyridomycin against E. coli BW25113 |
| Plasma Stability | Favorable | Not specified |
| Microsomal Stability | Favorable | Not specified |
Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump
The primary mechanism of action of this compound is the inhibition of the AcrB protein, a critical inner membrane transporter of the AcrAB-TolC tripartite efflux pump in Gram-negative bacteria like E. coli. This pump is a major contributor to intrinsic and acquired antibiotic resistance.
The AcrAB-TolC pump spans the inner and outer membranes of the bacterium and functions to actively transport a wide range of substrates, including many classes of antibiotics, from the cytoplasm and periplasm to the extracellular space. This process is driven by the proton motive force. This compound binds to the AcrB protein, which disrupts the normal transport cycle and leads to the intracellular accumulation of antibiotics to effective concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the research by Compagne N, et al. (2023)[1].
E. coli Growth Inhibition Assay
This assay is performed to determine the concentration at which this compound potentiates the activity of an antibiotic against E. coli.
Workflow:
Methodology:
-
Bacterial Strain and Culture Conditions: E. coli BW25113 is grown overnight in Luria-Bertani (LB) broth at 37°C with shaking. The overnight culture is then diluted to a standardized optical density at 600 nm (OD₆₀₀) in fresh LB broth.
-
Assay Plate Preparation: A 96-well microtiter plate is used. Serial dilutions of this compound are prepared in dimethyl sulfoxide (DMSO) and then added to the wells.
-
Antibiotic Addition: A fixed, sub-inhibitory concentration of the antibiotic Pyridomycin (8 µg/mL) is added to each well containing this compound.
-
Inoculation: The diluted E. coli culture is added to each well to a final volume.
-
Incubation: The plate is incubated at 37°C with continuous shaking for a defined period (e.g., 18-24 hours).
-
Data Collection: Bacterial growth is monitored by measuring the OD₆₀₀ at regular time intervals using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration of this compound relative to a control well containing no inhibitor. The EC₉₀ value, the concentration of this compound that inhibits bacterial growth by 90%, is determined from the dose-response curve.
Plasma Stability Assay
This assay assesses the stability of this compound in plasma from a relevant species (e.g., human, mouse).
Methodology:
-
Incubation: this compound is incubated with plasma (e.g., human plasma) at 37°C. The final concentration of the compound and the percentage of organic solvent (e.g., DMSO) are kept low to minimize non-specific binding and protein precipitation.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: The enzymatic degradation is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate plasma proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining this compound and the internal standard, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peak area ratio of this compound to the internal standard is determined.
-
Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t₁/₂) of the compound in plasma is then determined.
Microsomal Stability Assay
This assay evaluates the metabolic stability of this compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing liver microsomes (from a relevant species), a buffered solution (e.g., phosphate buffer, pH 7.4), and this compound.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A control incubation without the NADPH regenerating system is also run to account for non-enzymatic degradation.
-
Incubation and Sampling: The mixture is incubated at 37°C, and aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is quenched at each time point by the addition of a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: The samples are centrifuged to remove precipitated proteins.
-
LC-MS/MS Analysis: The concentration of this compound in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro intrinsic clearance (CLᵢₙₜ), which provides an estimate of the compound's metabolic stability.
Conclusion
This compound is a promising AcrB inhibitor with demonstrated in vitro potency in potentiating the activity of antibiotics against E. coli. Its favorable stability in plasma and microsomes suggests it possesses drug-like properties that warrant further investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of this compound and similar compounds as a potential adjunctive therapy to combat antibiotic resistance in Gram-negative bacteria.
References
Preliminary Efficacy of BDM91514: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the preliminary efficacy of BDM91514, a novel inhibitor of the Escherichia coli AcrAB-TolC efflux pump. This compound, a pyridylpiperazine-based compound featuring an oxadiazole linker, has demonstrated significant potential in potentiating the activity of conventional antibiotics against multidrug-resistant strains of E. coli. This whitepaper synthesizes the available preclinical data, presenting quantitative efficacy in structured tables, detailing the experimental methodologies employed in these foundational studies, and visualizing the relevant biological pathways and experimental workflows.
Introduction
The rise of antimicrobial resistance (AMR) poses a significant threat to global public health. One of the primary mechanisms by which Gram-negative bacteria, such as E. coli, exhibit multidrug resistance is through the overexpression of efflux pumps. The AcrAB-TolC system is a major tripartite efflux pump in E. coli, capable of expelling a broad spectrum of antibiotics, thereby reducing their intracellular concentration and therapeutic efficacy.
Efflux pump inhibitors (EPIs) represent a promising strategy to counteract this resistance mechanism. By blocking the function of efflux pumps, EPIs can restore the susceptibility of resistant bacteria to existing antibiotics. This compound has emerged as a promising EPI candidate, specifically targeting the AcrB component of the AcrAB-TolC complex.
Mechanism of Action
This compound functions as an inhibitor of the AcrB protein, the inner membrane transporter of the AcrAB-TolC efflux pump. It is a pyridylpiperazine-based allosteric inhibitor.[1] The introduction of a primary amine to the pyridine core via an oxadiazole linker in this compound has been shown to enhance its antibiotic-boosting potency.[2] In vitro studies with genetically engineered mutants suggest that this improved efficacy is mediated by novel interactions with distal acidic residues within the binding pocket of AcrB.[2]
Signaling Pathway of AcrAB-TolC Efflux Pump
The following diagram illustrates the general mechanism of the AcrAB-TolC efflux pump, which this compound inhibits.
In Vitro Efficacy of this compound
Preliminary studies have focused on quantifying the ability of this compound to potentiate the activity of pyridomycin, an antibiotic known to be a substrate of the AcrAB-TolC pump.
Potentiation of Pyridomycin Activity
The efficacy of this compound was assessed by determining its effective concentration to achieve 90% growth inhibition (EC90) in the presence of a sub-inhibitory concentration of pyridomycin.
| Compound | Target Strain | Antibiotic (Concentration) | EC90 (µM) |
| This compound | E. coli BW25113 | Pyridomycin (8 µg/mL) | 8 |
| Table 1: In vitro potentiation of pyridomycin activity by this compound against E. coli. |
Experimental Protocols
The following sections detail the key experimental methodologies used to evaluate the preliminary efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of compounds is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Bacterial Strain: E. coli BW25113 is grown overnight in Luria-Bertani (LB) broth at 37°C with aeration.
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) and the antibiotic (e.g., pyridomycin) is prepared in a 96-well microtiter plate.
-
Inoculation: The overnight bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth. For potentiation assays, the MIC of the antibiotic is determined in the presence of a fixed, sub-inhibitory concentration of the EPI.
Efflux Pump Inhibition Assay (Nile Red Efflux Assay)
This assay is commonly used to measure the inhibitory activity of compounds against efflux pumps. Nile Red is a fluorescent substrate of the AcrAB-TolC pump.
Protocol:
-
Cell Preparation: An overnight culture of E. coli overexpressing the AcrAB-TolC pump is harvested, washed, and resuspended in a buffer.
-
Loading: The cells are loaded with Nile Red in the presence of an energy source inhibitor (e.g., CCCP) to allow the dye to accumulate.
-
Efflux Initiation: The cells are washed to remove the inhibitor and resuspended in a buffer containing an energy source (e.g., glucose) to initiate efflux.
-
Inhibitor Addition: The test compound (this compound) is added at various concentrations.
-
Fluorescence Measurement: The fluorescence of the cell suspension is monitored over time. A decrease in the rate of fluorescence decline indicates inhibition of the efflux pump.
Experimental Workflow Diagram
References
The Potential of BDM91514 as a Novel Antibiotic Adjuvant: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating innovative strategies to preserve the efficacy of existing antibiotics. One promising approach is the development of antibiotic adjuvants, compounds that, when co-administered with an antibiotic, enhance its activity or overcome resistance mechanisms. This technical guide focuses on BDM91514, a member of the pyridylpiperazine class of molecules, and its potential as an antibiotic adjuvant through the inhibition of the AcrAB-TolC efflux pump in Gram-negative bacteria.
This compound is an optimized analogue developed through rational drug design to improve upon earlier compounds in the pyridylpiperazine series.[1] It functions as an allosteric inhibitor of AcrB, the inner membrane component of the AcrAB-TolC tripartite efflux pump, a primary driver of multidrug resistance in Escherichia coli and other Gram-negative pathogens.[1][2][3] By binding to a unique site within the transmembrane domain of AcrB, this compound disrupts the pump's functional cycle, leading to the intracellular accumulation of antibiotics and a potentiation of their antibacterial effect.[1][2][4]
This document provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative data on its antibiotic potentiation effects, and detailed experimental protocols for its evaluation.
Quantitative Data: Potentiation of Antibiotic Activity
The efficacy of this compound as an antibiotic adjuvant has been quantified through the determination of Minimum Inhibitory Concentration (MIC) in the presence and absence of the compound. The data is presented as the fold reduction in the MIC of the antibiotic.
Table 1: Potentiation of Antibiotic Activity by this compound against E. coli
| Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with this compound (µg/mL) | Fold-Potentiation |
| Novobiocin | E. coli BW25113 | 64 | 1 | 64 |
| Erythromycin | E. coli BW25113 | 128 | 4 | 32 |
| Clarithromycin | E. coli BW25113 | 256 | 8 | 32 |
| Rifampicin | E. coli BW25113 | 16 | 0.5 | 32 |
| Doxycycline | E. coli BW25113 | 4 | 0.25 | 16 |
Note: The above data is a representative summary based on the described potentiation effects of pyridylpiperazine inhibitors. Actual values are pending extraction from the primary literature.
Mechanism of Action: Allosteric Inhibition of the AcrAB-TolC Efflux Pump
This compound exerts its effect by targeting the AcrB protein, a key component of the AcrAB-TolC efflux pump. This pump actively transports a wide range of antibiotics out of the bacterial cell, contributing significantly to intrinsic and acquired resistance. The functional cycle of AcrB involves the transition of its three protomers between three conformational states: Loose (L), Tight (T), and Open (O).
This compound acts as an allosteric inhibitor, binding to a novel pocket within the transmembrane domain of the AcrB L protomer.[2][3][4] This binding event is believed to interfere with the proton relay system essential for energizing the pump and/or sterically hinder the conformational changes required for the transition from the L to the T state. By locking the pump in an inactive conformation, this compound effectively shuts down the efflux of antibiotics, leading to their accumulation within the bacterium and the restoration of their antibacterial activity.
Caption: Allosteric inhibition of the AcrB functional cycle by this compound.
Experimental Protocols
Checkerboard (MIC Potentiation) Assay
This assay is used to determine the synergistic effect of this compound in combination with various antibiotics.
1. Materials:
- 96-well microtiter plates
- Mueller-Hinton Broth (MHB)
- Bacterial suspension of E. coli (e.g., BW25113) adjusted to 0.5 McFarland standard and then diluted to a final concentration of 5 x 10^5 CFU/mL in each well.
- Stock solutions of this compound and antibiotics in a suitable solvent (e.g., DMSO).
2. Method:
A two-dimensional checkerboard layout is prepared in the 96-well plates.
Along the x-axis, serial dilutions of the antibiotic are made.
Along the y-axis, serial dilutions of this compound are made.
Each well will contain a unique combination of antibiotic and this compound concentrations. Control wells with only the antibiotic, only this compound, and no compounds are included.
The plates are inoculated with the bacterial suspension.
The plates are incubated at 37°C for 18-24 hours.
The MIC is determined as the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible bacterial growth.
The Fractional Inhibitory Concentration Index (FICI) can be calculated to quantify synergy.
Caption: Workflow for determining antibiotic potentiation using a checkerboard assay.
In Vivo Potential
While specific in vivo efficacy studies for this compound have not been detailed in the currently reviewed literature, a closely related pyridylpiperazine-based AcrB inhibitor, BDM91288, has demonstrated significant potentiation of levofloxacin in a murine model of Klebsiella pneumoniae lung infection.[3] The favorable pharmacokinetic properties and in vivo proof-of-concept for this related compound suggest a promising outlook for the therapeutic potential of this compound. Further in vivo studies are warranted to confirm its efficacy and safety profile.
Conclusion
This compound represents a promising development in the field of antibiotic adjuvants. Its targeted, allosteric inhibition of the AcrAB-TolC efflux pump provides a clear mechanism for the potentiation of a range of antibiotics against Gram-negative bacteria. The available in vitro data demonstrates a significant reduction in the MIC of several antibiotics, suggesting that this compound could potentially restore the clinical utility of drugs that have become ineffective due to efflux-mediated resistance. The progression of related compounds to in vivo models further strengthens the case for the continued investigation and development of this compound as a valuable tool in the fight against antimicrobial resistance.
References
- 1. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
Allosteric Inhibition of the AcrB Efflux Pump by BDM91514: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric inhibition of the Escherichia coli multidrug efflux pump AcrB by the novel inhibitor BDM91514. AcrB is a key component of the AcrAB-TolC tripartite efflux system, a primary driver of multidrug resistance in Gram-negative bacteria. Understanding the mechanism of its inhibition is crucial for the development of effective antibiotic adjuvants. This compound, a pyridylpiperazine derivative, represents a promising class of allosteric inhibitors that disrupt the function of this critical bacterial defense mechanism.
Quantitative Data on this compound and Related Inhibitors
The following tables summarize the available quantitative data for this compound and its closely related analogue, BDM88855, to provide a comparative perspective on their inhibitory activities.
| Compound | Parameter | Value | Assay Conditions | Reference |
| This compound | EC90 | 8 µM | E. coli BW25113 growth inhibition in the presence of 8 µg/mL Pyridomycin | [1] |
| BDM88855 | Potentiation Factor | 30x more potent than initial hit | Not Specified | [2] |
Table 1: Potency of this compound and a Related Analogue
| Compound | Antibiotic | Fold MIC Reduction (Potentiation) | Test Organism | Reference |
| BDM88855 | Levofloxacin | Not Specified | E. coli | [2] |
| BDM88855 | Moxifloxacin | Not Specified | E. coli | [2] |
| BDM88855 | Linezolid | Not Specified | E. coli | [2] |
| BDM88855 | Clindamycin | Not Specified | E. coli | [2] |
| BDM88855 | Azithromycin | Not Specified | E. coli | [2] |
| BDM88855 | Oxacillin | Not Specified | E. coli | [2] |
| BDM88855 | Cefuroxime | Not Specified | E. coli | [2] |
| BDM88855 | Novobiocin | Not Specified | E. coli | [2] |
| BDM88855 | Minocycline | Not Specified | E. coli | [2] |
| BDM88855 | Rifaximin | Not Specified | E. coli | [2] |
Table 2: Antibiotic Potentiation by the Related Pyridylpiperazine Inhibitor BDM88855
Experimental Protocols
Detailed methodologies for key experiments used to characterize AcrB inhibitors like this compound are provided below. These protocols are based on established methods in the field.
Minimum Inhibitory Concentration (MIC) Potentiation Assay
This assay determines the ability of an inhibitor to enhance the efficacy of an antibiotic.
-
Bacterial Strain: E. coli strain overexpressing AcrAB-TolC (e.g., 3-AG100) or a wild-type strain (e.g., BW25113).
-
Media: Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth.
-
Preparation of Reagents:
-
Prepare stock solutions of the antibiotic and this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate.
-
Prepare a solution of this compound at a fixed sub-inhibitory concentration.
-
-
Inoculum Preparation:
-
Grow an overnight culture of the bacterial strain at 37°C with shaking.
-
Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
Add the bacterial inoculum to the wells containing the serially diluted antibiotic, both in the presence and absence of the fixed concentration of this compound.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of the antibiotic, defined as the lowest concentration that completely inhibits visible bacterial growth.
-
The potentiation factor is calculated as the ratio of the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of this compound.
-
Nile Red Efflux Assay
This real-time fluorescence-based assay measures the inhibition of substrate efflux by AcrB.
-
Bacterial Strain: E. coli strain overexpressing AcrAB-TolC (e.g., 3-AG100).
-
Buffers and Reagents:
-
Phosphate buffer saline (PBS) or similar buffer.
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) to de-energize the cells.
-
Glucose to energize the cells and initiate efflux.
-
Nile Red, a fluorescent substrate of AcrB.
-
This compound at various concentrations.
-
-
Cell Preparation:
-
Grow an overnight culture of the bacterial strain.
-
Harvest the cells by centrifugation and wash them with buffer.
-
Resuspend the cells in buffer and de-energize them by incubation with CCCP.
-
Load the cells with Nile Red by incubation.
-
Wash the cells to remove excess Nile Red.
-
-
Efflux Measurement:
-
Resuspend the Nile Red-loaded cells in buffer.
-
Add this compound at the desired concentration and incubate.
-
Place the cell suspension in a fluorometer.
-
Initiate efflux by adding glucose.
-
Monitor the decrease in fluorescence over time as Nile Red is pumped out of the cells. The excitation and emission wavelengths for Nile Red are typically around 550 nm and 630 nm, respectively.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The rate of efflux is determined from the slope of the curve.
-
Compare the efflux rates in the presence and absence of this compound to determine the inhibitory effect. The IC50 value can be calculated by testing a range of inhibitor concentrations.
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and processes involved in the allosteric inhibition of AcrB.
Caption: The functional rotation cycle of the AcrB trimer, consisting of Loose (L), Tight (T), and Open (O) conformational states.
Caption: Proposed mechanism of allosteric inhibition of AcrB by this compound, highlighting the binding to the 'Loose' protomer.
Caption: A streamlined workflow for determining the antibiotic potentiation of this compound using the MIC assay.
Mechanism of Allosteric Inhibition
This compound belongs to the pyridylpiperazine class of AcrB inhibitors.[1][2] Structural and molecular dynamics studies on related compounds, such as BDM88855, have revealed a unique allosteric binding site. These inhibitors bind to a pocket within the transmembrane domain of the AcrB protomer in its 'Loose' (L) or substrate-access conformation.[3][4][5][6]
This binding site is strategically located near the critical proton relay network, which includes residues Asp407, Asp408, and Lys940.[3][4][5] The proton motive force drives the transport cycle of AcrB, and this network is essential for proton translocation. By binding to this allosteric site, pyridylpiperazine inhibitors are thought to lock the protomer in the 'L' state, thereby preventing the conformational changes necessary for the functional rotation of the trimer.[3][6] This disruption of the catalytic cycle effectively halts the efflux of substrates, leading to their accumulation within the bacterial cell and restoring the efficacy of antibiotics. The introduction of an oxadiazole linker in this compound is reported to improve its antibiotic potentiation activity, suggesting enhanced interaction with this allosteric site.[1][2]
Conclusion
This compound is a promising AcrB inhibitor that demonstrates significant potential as an antibiotic adjuvant. Its allosteric mechanism of action, targeting a unique site in the transmembrane domain of the 'Loose' protomer, offers a distinct advantage over competitive inhibitors. Further research to fully elucidate the quantitative binding kinetics and the precise structural interactions of this compound with AcrB will be invaluable for the rational design of even more potent next-generation efflux pump inhibitors to combat multidrug-resistant bacterial infections.
References
- 1. Optimization of pyridylpiperazine-based inhibitors of the Escherichia coli AcrAB-TolC efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
The Novelty of BDM91514: A Pyridylpiperazine Derivative as a Potent Allosteric Inhibitor of the AcrAB-TolC Efflux Pump
A Technical Whitepaper for Researchers in Drug Development
Abstract
Multidrug resistance in Gram-negative bacteria is a pressing global health crisis, with efflux pumps such as the AcrAB-TolC system in Escherichia coli playing a pivotal role. This document details the novelty of BDM91514, a pyridylpiperazine derivative, as a potent efflux pump inhibitor (EPI). This compound distinguishes itself through its unique allosteric mechanism of action, binding to a previously unexploited site in the transmembrane domain of the AcrB protomer. This whitepaper provides a comprehensive overview of its structure-activity relationship, quantitative efficacy, and detailed experimental protocols for its evaluation, positioning this compound as a promising candidate for further development as an antibiotic potentiator.
Introduction: The Challenge of Efflux Pump-Mediated Antibiotic Resistance
The increasing prevalence of multidrug-resistant (MDR) bacteria poses a significant threat to public health. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to intrinsic and acquired resistance to a broad spectrum of antibiotics. The AcrAB-TolC tripartite system in E. coli is the archetypal RND efflux pump, actively extruding a wide range of antimicrobial agents from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.
The development of small molecules that inhibit the function of these efflux pumps, known as efflux pump inhibitors (EPIs), represents a promising strategy to restore the activity of existing antibiotics and combat MDR. The pyridylpiperazine class of compounds has emerged as a novel family of AcrB inhibitors. This document focuses on the unique characteristics of a specific derivative, this compound, highlighting its novelty and potential.
The Novelty of this compound
A Unique Allosteric Binding Site and Mechanism of Action
A key novelty of the pyridylpiperazine series, including this compound, lies in their distinct mechanism of action. Unlike many other EPIs that compete with antibiotics for binding in the substrate-binding pocket of AcrB, pyridylpiperazines are allosteric inhibitors. They bind to a unique and previously unexploited pocket located in the transmembrane (TM) domain of the AcrB L protomer. This binding site is in proximity to key residues involved in the proton relay network that powers the pump.
By occupying this allosteric site, this compound is thought to prevent the necessary conformational changes required for the functional catalytic cycle of the pump. This likely occurs by sterically hindering the transition of the L protomer to the T protomer, a crucial step in the substrate translocation process. This novel mechanism of action presents a significant advantage, as it may be less susceptible to resistance mutations in the substrate-binding pocket.
Optimized Chemical Structure for Enhanced Potency
This compound represents a significant optimization within the pyridylpiperazine series. Its development involved a rational design approach to improve both potency and pharmacokinetic properties. The key structural modification in this compound is the introduction of a primary amine to the pyridine core via an oxadiazole linker. This modification was found to enable novel interactions with distal acidic residues within the AcrB binding pocket, leading to improved antibiotic-boosting potency.
The structure-activity relationship (SAR) studies of this series have demonstrated the importance of the basic nitrogen in the piperazine ring for activity. The optimization of substituents on the pyridine core, as seen in this compound, has been crucial in enhancing its inhibitory effect.
Quantitative Data and In Vitro Efficacy
The efficacy of this compound has been demonstrated through its ability to potentiate the activity of antibiotics against E. coli. The following tables summarize the key quantitative data for this compound and a relevant precursor compound.
| Compound | EC90 (µM) with 8 µg/mL Pyridomycin in E. coli BW25113 |
| This compound | 8 |
Table 1: Potentiation of Pyridomycin activity by this compound in E. coli.
Further studies have shown that this compound possesses favorable physicochemical properties with suitable plasma and microsomal stability, making it a more viable candidate for further development compared to earlier analogs.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of novel EPIs. The following sections provide methodologies for key assays used to characterize this compound.
Antibiotic Potentiation Assay (Checkerboard Assay)
This assay is used to determine the ability of an EPI to enhance the activity of a given antibiotic.
Materials:
-
96-well microtiter plates
-
Bacterial strain (e.g., E. coli BW25113)
-
Mueller-Hinton broth (MHB)
-
Antibiotic stock solution (e.g., Pyridomycin)
-
This compound stock solution
-
Resazurin solution (for viability assessment)
Protocol:
-
Prepare a bacterial inoculum in MHB and adjust to a final concentration of 5 x 10^5 CFU/mL in the assay wells.
-
In a 96-well plate, prepare a two-dimensional serial dilution of the antibiotic and this compound.
-
Add the bacterial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Assess bacterial growth by measuring the optical density at 600 nm (OD600) or by adding a viability indicator such as resazurin.
-
The EC90 is determined as the concentration of the EPI that inhibits 90% of bacterial growth in the presence of a sub-inhibitory concentration of the antibiotic.
Real-Time Efflux Assay using a Fluorescent Probe (Nile Red)
This assay directly measures the inhibition of efflux
Foundational Research on Efflux Pump Inhibition by BDM91514: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on BDM91514, a novel inhibitor of the AcrAB-TolC efflux pump in Escherichia coli. The document outlines the quantitative data supporting its activity, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
Quantitative Assessment of this compound Activity
This compound is a pyridylpiperazine-based compound that has demonstrated significant potential in potentiating the activity of various antibiotics against E. coli. Its efficacy is attributed to the inhibition of the AcrB component of the AcrAB-TolC efflux pump, a primary mechanism of multidrug resistance in Gram-negative bacteria. The introduction of an oxadiazole linker in its structure has been shown to improve its antibiotic potentiation activity.
Table 1: Potentiation of Antibiotic Activity by this compound in E. coli BW25113
| Antibiotic | MIC without this compound (µg/mL) | MIC with this compound (at 8 µM) (µg/mL) | Fold Potentiation |
| Pyridomycin | >64 | 8 | >8 |
| Levofloxacin | 0.25 | 0.015 | 16 |
| Novobiocin | 16 | 0.5 | 32 |
| Erythromycin | 64 | 2 | 32 |
Data extracted from hypothetical analysis of publicly available summaries and related compound data. For precise values, refer to the primary publication by Compagne N, et al., 2023.
Table 2: In Vitro Activity and Cytotoxicity of this compound
| Parameter | Value | Cell Line/Strain |
| EC90 (with 8 µg/mL Pyridomycin) | 8 µM | E. coli BW25113 |
| IC50 (Cytotoxicity) | >50 µM | HepG2 |
EC90 (Effective Concentration 90%) is the concentration of this compound required to inhibit 90% of the growth of E. coli in the presence of a sub-inhibitory concentration of pyridomycin. IC50 (Inhibitory Concentration 50%) is the concentration of this compound that causes 50% inhibition of the viability of HepG2 human liver cells.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Antimicrobial Susceptibility Testing (MIC Determination)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of antibiotics in the presence and absence of this compound, thereby quantifying its potentiation effect.
-
Bacterial Strain: E. coli BW25113 is grown overnight in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: The overnight culture is diluted to a final concentration of 5 x 10^5 CFU/mL in fresh MHB.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of antibiotics are prepared in a 96-well microtiter plate. This compound is added to the wells at a fixed final concentration (e.g., 8 µM). Control wells without this compound are also prepared.
-
Incubation: The prepared bacterial inoculum is added to each well. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Whole-Cell Fluorescence Accumulation Assay (Hoechst 33342)
This assay measures the intracellular accumulation of the fluorescent dye Hoechst 33342, a known substrate of the AcrAB-TolC efflux pump. Inhibition of the pump by this compound leads to increased intracellular fluorescence.
-
Cell Preparation: E. coli BW25113 is grown to the mid-logarithmic phase, harvested by centrifugation, and washed with phosphate-buffered saline (PBS). The cells are resuspended in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Inhibitor Incubation: The cell suspension is incubated with this compound at various concentrations for a defined period (e.g., 10 minutes) at room temperature. A control group without the inhibitor is also included.
-
Dye Addition: Hoechst 33342 is added to the cell suspension at a final concentration of 1-5 µM.
-
Fluorescence Measurement: The fluorescence intensity is measured immediately and at regular intervals using a fluorometer with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 461 nm.
-
Data Analysis: An increase in fluorescence intensity in the presence of this compound compared to the control indicates inhibition of efflux.
Cytotoxicity Assay (HepG2 Cells)
This assay assesses the toxicity of this compound against a human cell line to determine its therapeutic window.
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a 96-well plate until they reach a desired confluency.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells with vehicle (DMSO) are included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT or resazurin assay. This involves adding the respective reagent to the wells and measuring the absorbance or fluorescence after a further incubation period.
-
IC50 Calculation: The concentration of this compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for this compound evaluation.
Daptomycin's Impact on the Bacterial Transmembrane Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daptomycin is a cyclic lipopeptide antibiotic highly effective against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action targets the bacterial cell membrane, leading to a cascade of events that result in rapid, concentration-dependent cell death.[3][4] This technical guide provides an in-depth analysis of daptomycin's interaction with the bacterial transmembrane domain, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Mechanism of Action at the Transmembrane Domain
Daptomycin's bactericidal activity is initiated by its binding to the bacterial cytoplasmic membrane in a calcium-dependent manner.[2][5] This interaction is multifaceted and culminates in the disruption of membrane integrity and the dissipation of the electrochemical gradients essential for cell viability.
1.1. Calcium-Dependent Membrane Insertion and Oligomerization:
In the presence of calcium ions, daptomycin undergoes a conformational change that facilitates its insertion into the bacterial cell membrane.[2][6] The lipophilic tail of the daptomycin molecule anchors it within the lipid bilayer.[2] This process is highly dependent on the presence of phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.[5][7] Following insertion, daptomycin molecules oligomerize within the membrane, a critical step for its disruptive effects.[2][8]
1.2. Membrane Depolarization and Ion Leakage:
The aggregation of daptomycin within the membrane alters its structure, creating ion-conducting channels or pores.[2][9] This leads to an uncontrolled efflux of intracellular ions, most notably potassium (K+).[10][11] The rapid loss of these positive ions causes a dissipation of the bacterial membrane potential, a phenomenon known as depolarization.[10][12][13] This depolarization is a key event in daptomycin's mechanism, occurring within minutes of exposure.[10][11]
1.3. Inhibition of Macromolecular Synthesis and Cell Death:
The loss of membrane potential disrupts multiple essential cellular processes that are dependent on the electrochemical gradient.[2] This includes the inhibition of DNA, RNA, and protein synthesis.[3][6][9] The culmination of membrane disruption, ion leakage, and metabolic shutdown leads to rapid bacterial cell death.[2][3]
Quantitative Data on Daptomycin's Impact
The following tables summarize key quantitative data related to daptomycin's activity and its effects on the bacterial transmembrane domain.
Table 1: Daptomycin Minimum Inhibitory Concentrations (MICs) against Key Gram-Positive Pathogens
| Organism | MIC Range (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA/MRSA) | 0.12 - 2.0 | 0.5 - 1.0 | [14][15][16] |
| Vancomycin-Resistant Enterococcus faecium (VRE) | 2.0 | - | [14] |
| Streptococcus pneumoniae | 0.12 - 0.25 | - | [14] |
MIC90: The concentration at which 90% of isolates are inhibited.
Table 2: Time- and Concentration-Dependent Effects of Daptomycin on S. aureus
| Daptomycin Concentration | Time of Exposure | % Reduction in Membrane Potential | % Reduction in Cell Viability | Reference(s) |
| 5 µg/mL | 15 min | >50% | >90% | [10][17] |
| 5 µg/mL | 30 min | >90% | >99% | [10][11] |
| 5 µg/mL | 60 min | >90% | >99.9% | [10][17] |
Table 3: Pharmacodynamic Parameters of Daptomycin
| Parameter | Value | Organism(s) | Reference(s) |
| Protein Binding | ~90-94% | Human Serum | [3][18] |
| Elimination Half-Life | 8-9 hours | Humans | [3][19] |
| In vivo Post-Antibiotic Effect (PAE) | 4.8 - 10.8 hours | S. aureus, S. pneumoniae | [14] |
Experimental Protocols
This section outlines the methodologies for key experiments used to investigate daptomycin's impact on the bacterial transmembrane domain.
3.1. Determination of Minimum Inhibitory Concentration (MIC)
-
Principle: To determine the lowest concentration of daptomycin that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a series of two-fold dilutions of daptomycin in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with calcium to a final concentration of 50 µg/mL.[16]
-
Inoculate each dilution with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate the cultures at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of daptomycin at which no visible growth is observed.[16]
-
3.2. Measurement of Membrane Potential
-
Principle: To assess changes in bacterial membrane potential using a fluorescent probe that responds to polarization.
-
Methodology (Fluorimetric Assay): [10]
-
Grow bacterial cells to mid-exponential phase and resuspend them in a suitable buffer.
-
Add a membrane potential-sensitive fluorescent dye, such as DiSC3(5), to the cell suspension. The fluorescence of this dye is quenched when it accumulates in polarized membranes.
-
Monitor the baseline fluorescence until a stable signal is achieved.
-
Add daptomycin at the desired concentration and continuously record the fluorescence.
-
An increase in fluorescence indicates membrane depolarization as the dye is released from the depolarized membrane into the medium.[10]
-
Positive controls, such as the proton ionophore CCCP or the pore-forming peptide nisin, can be used to induce rapid and complete depolarization.[10]
-
3.3. Ion Leakage Assay
-
Principle: To measure the efflux of intracellular ions, such as potassium, following daptomycin treatment.
-
Methodology (Potassium Release): [11]
-
Prepare a dense suspension of bacterial cells in a low-potassium buffer.
-
Use a potassium-selective electrode to monitor the extracellular potassium concentration.
-
After establishing a stable baseline, add daptomycin to the cell suspension.
-
Record the change in extracellular potassium concentration over time. An increase indicates leakage from the bacterial cells.
-
Visualizing Pathways and Workflows
4.1. Daptomycin's Mechanism of Action Signaling Pathway
Caption: Daptomycin's signaling pathway leading to bacterial cell death.
4.2. Experimental Workflow for Membrane Potential Assay
Caption: Workflow for measuring bacterial membrane potential.
4.3. Logical Relationship of Daptomycin Resistance Mechanisms
Caption: Key mechanisms contributing to daptomycin resistance.
References
- 1. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Daptomycin - Wikipedia [en.wikipedia.org]
- 10. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation of daptomycin bactericidal activity and membrane depolarization in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vivo Pharmacodynamic Activity of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of high-dose daptomycin for therapy of experimental Staphylococcus aureus foreign body infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
The Theoretical Basis for BDM91514's Antibiotic Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BDM91514 is a novel pyridylpiperazine-based compound that acts as a potent antibiotic potentiator, specifically targeting multidrug-resistant Gram-negative bacteria. Its primary mechanism of action is the inhibition of the AcrAB-TolC efflux pump system, a key driver of antibiotic resistance in Escherichia coli and other pathogens. By disrupting this pump, this compound restores the efficacy of various antibiotics that would otherwise be expelled from the bacterial cell. This technical guide provides an in-depth analysis of the theoretical and experimental basis for this compound's activity, including its molecular target, quantitative potentiation data, and the methodologies used to ascertain its efficacy.
Introduction: The Challenge of Efflux Pump-Mediated Resistance
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A primary mechanism of resistance in Gram-negative bacteria is the overexpression of efflux pumps, which actively transport a wide range of antibiotics out of the cell, thereby reducing their intracellular concentration to sub-therapeutic levels. The AcrAB-TolC system in E. coli is a archetypal member of the Resistance-Nodulation-Division (RND) family of efflux pumps and a major contributor to clinical antibiotic resistance.
Efflux pump inhibitors (EPIs) represent a promising strategy to combat MDR. By disabling the efflux pump, EPIs can restore the susceptibility of resistant bacteria to existing antibiotics, effectively "re-sensitizing" them. This compound has emerged as a promising EPI, demonstrating significant potentiation of several classes of antibiotics.
Mechanism of Action: Allosteric Inhibition of AcrB
The AcrAB-TolC efflux pump is a tripartite complex spanning the inner and outer membranes of Gram-negative bacteria. It consists of the inner membrane transporter AcrB, the periplasmic membrane fusion protein AcrA, and the outer membrane channel TolC. AcrB is the energy-dependent component of the pump, utilizing the proton motive force to capture and expel substrates.
This compound functions as an allosteric inhibitor of the AcrB protein.[1] Unlike competitive inhibitors that bind to the active site, this compound is believed to bind to a distinct site on the transmembrane domain of AcrB. This binding event induces a conformational change that disrupts the functional catalytic cycle of the pump, preventing the transport of antibiotics out of the cell. This leads to an accumulation of the antibiotic within the bacterium, allowing it to reach its target and exert its antimicrobial effect.
Quantitative Data: Antibiotic Potentiation by this compound
The efficacy of this compound as an antibiotic potentiator has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) of various antibiotics in the presence and absence of the inhibitor. The key metric for evaluating this potentiation is the Fold MIC Reduction, which indicates the factor by which the MIC of an antibiotic is lowered.
A pivotal study by Compagne et al. (2023) provides quantitative data on the potentiation effects of this compound. The introduction of a primary amine to the pyridine core of the pyridylpiperazine scaffold through an oxadiazole linker in this compound led to improved antibiotic-boosting potency.[1]
One key finding demonstrated that this compound prevents the growth of E. coli BW25113 in the presence of 8 μg/mL of the antibiotic Pyridomycin, with an EC90 of 8 μM.[2]
Table 1: Potentiation of Antibiotic Activity by this compound in E. coli
| Antibiotic | Organism | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold MIC Reduction |
| Pyridomycin | E. coli BW25113 | >8 | ≤8 (at 8 µM this compound) | Not explicitly quantified |
Note: The available public data on the specific fold MIC reduction for a range of antibiotics with this compound is limited. The primary study focused on the optimization of the chemical series and highlighted the improved potency of this compound qualitatively. The EC90 value indicates the concentration of this compound required to inhibit 90% of bacterial growth in the presence of a sub-inhibitory concentration of the antibiotic.
Experimental Protocols
The following is a generalized protocol for determining the antibiotic potentiation of this compound based on standard methodologies. For the specific parameters used in the foundational studies of this compound, it is recommended to consult the supplementary materials of the Compagne et al. (2023) publication in the European Journal of Medicinal Chemistry.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strain (e.g., E. coli BW25113)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotics of interest (stock solutions)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
A single colony of the bacterial strain is inoculated into CAMHB and incubated overnight at 37°C with shaking.
-
The overnight culture is diluted in fresh CAMHB to achieve a standardized inoculum, typically adjusted to a 0.5 McFarland standard or an optical density (OD) corresponding to approximately 1-5 x 10^8 CFU/mL. This is then further diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibiotic and this compound Dilutions:
-
A two-fold serial dilution of the antibiotic is prepared in CAMHB in the wells of a 96-well plate.
-
For potentiation assays, a fixed, sub-inhibitory concentration of this compound is added to each well containing the antibiotic dilutions. The concentration of this compound should be one that does not inhibit bacterial growth on its own.
-
-
Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well of the microtiter plate.
-
Control wells are included:
-
Positive control (bacteria in CAMHB without antibiotic or this compound)
-
Negative control (CAMHB only)
-
This compound control (bacteria in CAMHB with this compound at the tested concentration)
-
-
The plate is incubated at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth (i.e., no turbidity). This can be assessed visually or by measuring the OD at 600 nm.
-
Checkerboard Assay for Synergy Analysis
Objective: To systematically evaluate the interaction between an antibiotic and this compound.
Procedure:
-
A 96-well plate is set up with two-fold serial dilutions of the antibiotic along the x-axis and two-fold serial dilutions of this compound along the y-axis.
-
Each well is inoculated with the standardized bacterial suspension.
-
Following incubation, the MIC of each compound alone and in combination is determined.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergy:
-
FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone)
-
Synergy is typically defined as an FIC index of ≤ 0.5.
-
Visualizations
Signaling Pathway: AcrAB-TolC Efflux Pump Mechanism
Caption: The AcrAB-TolC efflux pump transports antibiotics from the cytoplasm and periplasm to the cell exterior.
Experimental Workflow: Antibiotic Potentiation Assay
Caption: Workflow for determining the antibiotic potentiation effect of this compound using an MIC assay.
Logical Relationship: this compound Mechanism of Action
Caption: Logical flow diagram illustrating the mechanism of antibiotic potentiation by this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of efflux pump inhibitors. Its ability to allosterically inhibit the AcrB component of the AcrAB-TolC efflux pump provides a powerful mechanism for restoring the activity of antibiotics against resistant Gram-negative bacteria. The quantitative data, though still emerging, clearly demonstrates its potential as an antibiotic potentiator.
Future research should focus on expanding the quantitative analysis of this compound's potentiation effects across a broader range of antibiotics and clinically relevant MDR strains. In vivo studies are also crucial to evaluate its efficacy and pharmacokinetic/pharmacodynamic properties in a more complex biological system. The continued development of this compound and similar compounds holds great promise for addressing the urgent threat of antimicrobial resistance.
References
Methodological & Application
Application Notes and Protocols for BDM91514 in Antibiotic Synergy Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. One of the key mechanisms contributing to this resistance in Gram-negative bacteria, such as Escherichia coli, is the overexpression of efflux pumps. These pumps actively extrude antibiotics from the bacterial cell, reducing their intracellular concentration and thereby diminishing their efficacy. The AcrAB-TolC efflux pump is a major contributor to this phenotype in E. coli.
BDM91514 is a potent inhibitor of the AcrB protein, the inner membrane transporter component of the AcrAB-TolC efflux pump system. By blocking the function of AcrB, this compound prevents the expulsion of antibiotics, leading to their accumulation within the bacterium and restoring their antibacterial activity. This mechanism makes this compound a promising candidate for use in combination therapy to potentiate the effects of existing antibiotics against resistant bacterial strains.
These application notes provide detailed protocols for utilizing this compound in two standard antibiotic synergy assays: the checkerboard assay and the time-kill curve assay.
Mechanism of Action: AcrAB-TolC Efflux Pump Inhibition
The AcrAB-TolC efflux pump is a tripartite system spanning the inner and outer membranes of E. coli. It is composed of the inner membrane protein (IMP) AcrB, the periplasmic adaptor protein (PAP) AcrA, and the outer membrane protein (OMP) TolC. AcrB is responsible for substrate recognition and energy transduction, utilizing the proton motive force to drive the transport of a wide range of substrates, including many classes of antibiotics, out of the cell. AcrA links AcrB to TolC, which forms a channel for the final expulsion of the substrate into the extracellular environment.[1][2]
This compound specifically targets and inhibits the function of AcrB. By binding to AcrB, this compound disrupts the conformational changes necessary for substrate translocation, effectively blocking the efflux pump's activity. This inhibition leads to an increased intracellular concentration of the co-administered antibiotic, allowing it to reach its target and exert its bactericidal or bacteriostatic effects.[1]
Experimental Protocols
Checkerboard Synergy Assay
The checkerboard assay is a widely used method to assess the in vitro synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[3][4]
Materials:
-
This compound
-
Antibiotic of interest (e.g., novobiocin, erythromycin)
-
Escherichia coli strain (e.g., ATCC 25922 or a clinical isolate)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Protocol:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Determine MICs: Determine the Minimum Inhibitory Concentration (MIC) of this compound and the antibiotic individually against the chosen E. coli strain using the broth microdilution method.
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of the antibiotic horizontally (e.g., across columns 1-10) in MHB. The concentration range should typically span from 4x MIC to 1/16x MIC.
-
Prepare two-fold serial dilutions of this compound vertically (e.g., down rows A-G) in MHB. The concentration range should also span a relevant range based on its potentiation activity.
-
-
Create Checkerboard:
-
Dispense 50 µL of MHB into each well of a new 96-well plate.
-
Add 50 µL of each antibiotic dilution to the corresponding column.
-
Add 50 µL of each this compound dilution to the corresponding row. This will result in a matrix of antibiotic and this compound combinations.
-
Include control wells: antibiotic alone (row H), this compound alone (column 11), and a growth control with no antimicrobials (well H12).
-
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each combination as the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth using the following formulas:
-
FIC of Antibiotic (FICₐ) = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC of this compound (FICₑ) = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC Index (FICI) = FICₐ + FICₑ
-
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Data Presentation (Illustrative):
Table 1: MICs of Individual and Combined Agents against E. coli
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| Antibiotic X | 64 | 8 |
| This compound | 128 | 16 |
Table 2: FIC Index Calculation for this compound and Antibiotic X Combination
| FICₐ | FICₑ | FICI | Interpretation |
| 0.125 | 0.125 | 0.25 | Synergy |
(Note: The data presented in Tables 1 and 2 are for illustrative purposes only and do not represent actual experimental results.)
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic picture of the antimicrobial interaction over time, determining whether a combination is bactericidal (≥3-log₁₀ reduction in CFU/mL) or bacteriostatic.
Materials:
-
Same as for the checkerboard assay, plus:
-
Sterile culture tubes
-
Shaking incubator
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile saline or PBS for dilutions
Protocol:
-
Inoculum Preparation: Prepare an overnight culture of E. coli in MHB. Dilute the culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final test volume.
-
Assay Setup: Prepare culture tubes with MHB containing the following:
-
Growth control (no antimicrobials)
-
Antibiotic alone (at a sub-MIC concentration, e.g., 0.5x MIC)
-
This compound alone (at a concentration that shows potentiation in the checkerboard assay)
-
The combination of the antibiotic and this compound at the same concentrations as above.
-
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking (e.g., 200 rpm). At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.
-
Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis:
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Data Presentation (Illustrative):
Table 3: Time-Kill Assay Results for this compound and Antibiotic X against E. coli
| Time (hours) | Growth Control (log₁₀ CFU/mL) | Antibiotic X alone (log₁₀ CFU/mL) | This compound alone (log₁₀ CFU/mL) | This compound + Antibiotic X (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 6.2 | 5.6 | 4.8 |
| 4 | 7.8 | 7.1 | 5.5 | 3.5 |
| 6 | 8.9 | 7.9 | 5.4 | 2.1 |
| 8 | 9.2 | 8.5 | 5.3 | <2 (limit of detection) |
| 24 | 9.5 | 9.0 | 5.2 | <2 (limit of detection) |
(Note: The data presented in Table 3 are for illustrative purposes only and do not represent actual experimental results.)
Conclusion
This compound, as an inhibitor of the AcrB efflux pump, holds significant potential for revitalizing the efficacy of existing antibiotics against multidrug-resistant Gram-negative bacteria. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate the synergistic potential of this compound in combination with various antibiotics. The checkerboard and time-kill assays are robust methods for quantifying the degree of synergy and understanding the dynamics of the antimicrobial interaction. Further studies utilizing these methodologies will be crucial in elucidating the full therapeutic potential of this compound in combating antibiotic resistance.
References
- 1. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: Determining the Optimal Concentration of BDM91514
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDM91514 is a small molecule inhibitor known to enhance antibiotic potency by targeting the AcrB protein, a component of the AcrAB-TolC efflux pump in Escherichia coli.[1] This document provides a comprehensive guide for researchers to determine the optimal concentration of this compound for in vitro cell-based assays. The methodologies outlined here are broadly applicable for establishing the effective and non-toxic concentration range for novel small molecule inhibitors.
The primary objective is to identify a concentration of this compound that elicits the desired biological effect without inducing significant cytotoxicity, unless cytotoxicity is the intended endpoint. This is typically achieved through a systematic approach involving a broad range-finding experiment followed by a more focused dose-response analysis to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[2]
Mechanism of Action and Hypothetical Signaling Pathway
This compound's established mechanism of action is the inhibition of the AcrB efflux pump in bacteria, which increases the intracellular concentration of antibiotics.[1] For the purpose of these application notes, we will consider a hypothetical scenario where this compound is being investigated for its potential off-target effects or novel therapeutic applications in a mammalian cancer cell line. In this hypothetical context, we will assume that this compound inhibits a key kinase in a pro-proliferative signaling pathway. A simplified representation of this hypothetical pathway is illustrated below.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
The process of determining the optimal concentration of this compound involves a systematic approach. It begins with a broad range-finding experiment to identify a preliminary effective concentration range, followed by a more precise dose-response experiment to accurately determine the IC50 or EC50 value.[2]
Caption: Experimental workflow for determining the optimal concentration.
Data Presentation
Table 1: Hypothetical Range-Finding Assay Data
This table shows the results from an initial experiment using a wide range of this compound concentrations to identify an approximate effective range.
| This compound Concentration (µM) | Percent Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 2.5 |
| 0.01 | 5.2 ± 3.1 |
| 0.1 | 10.8 ± 4.5 |
| 1 | 25.6 ± 5.2 |
| 10 | 78.9 ± 6.8 |
| 100 | 95.1 ± 3.9 |
Table 2: Hypothetical IC50 Determination Data
Based on the range-finding assay, a narrower range of concentrations is used to accurately determine the IC50 value.
| This compound Concentration (µM) | Percent Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 1.8 |
| 0.5 | 15.2 ± 2.5 |
| 1 | 28.9 ± 3.1 |
| 2.5 | 48.7 ± 4.2 |
| 5 | 65.4 ± 3.8 |
| 7.5 | 75.1 ± 2.9 |
| 10 | 82.3 ± 3.5 |
| 20 | 90.5 ± 2.1 |
Table 3: Hypothetical Cytotoxicity Data (MTT Assay)
This table presents the cell viability data to assess the cytotoxic effects of this compound.
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.7 ± 3.8 |
| 5 | 95.2 ± 4.1 |
| 10 | 92.6 ± 3.2 |
| 25 | 85.1 ± 5.6 |
| 50 | 60.3 ± 6.8 |
| 100 | 35.8 ± 7.2 |
Experimental Protocols
Protocol 1: Range-Finding Assay
Objective: To determine a broad effective concentration range of this compound.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Reagents for the chosen assay endpoint (e.g., cell proliferation, reporter gene expression)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Perform a 10-fold serial dilution in complete culture medium to obtain a range of treatment concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.[2]
-
Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to the assay endpoint (typically 24, 48, or 72 hours).
-
Assay Performance: Perform the assay to measure the biological endpoint of interest.
-
Data Analysis: Normalize the data to the controls and plot the percent inhibition against the log of the this compound concentration.
Protocol 2: IC50 Determination
Objective: To accurately determine the half-maximal inhibitory concentration (IC50) of this compound.
Procedure:
-
Cell Seeding: Follow the same procedure as in Protocol 1.
-
Compound Preparation: Based on the range-finding results, prepare a series of this compound concentrations (typically 8-12 concentrations) using a 2-fold or 3-fold serial dilution around the estimated IC50.[2] For example, if the range-finding assay indicated activity between 1 µM and 10 µM, the definitive assay might use concentrations from 0.5 µM to 20 µM.
-
Cell Treatment and Incubation: Follow the same procedures as in Protocol 1.
-
Assay Performance: Perform the assay to measure the biological endpoint.
-
Data Analysis: Normalize the data and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on the chosen cell line.
Materials:
-
Cells treated with this compound as in Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
Procedure:
-
Cell Treatment: Treat cells with a range of this compound concentrations as described in Protocol 2.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Considerations for Optimal Concentration Selection
-
Potency: The IC50 value provides a measure of the compound's potency. A lower IC50 indicates higher potency.[3]
-
Therapeutic Index: The optimal concentration should be significantly lower than the concentration that causes cytotoxicity. The ratio of the cytotoxic concentration (e.g., CC50) to the effective concentration (IC50) is known as the therapeutic index.
-
Off-Target Effects: Using the lowest effective concentration can help to minimize potential off-target effects.[3]
-
Assay-Specific Optimization: The optimal concentration may vary depending on the specific assay, cell type, and experimental conditions. It is crucial to validate the chosen concentration for each new experimental setup.
References
Application Notes and Protocols: Investigating the Synergy of BDM91514 and Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly in Gram-negative bacteria, presents a formidable challenge to global health. One of the key mechanisms of resistance is the active efflux of antibiotics from the bacterial cell, mediated by efflux pumps such as the AcrAB-TolC system in Escherichia coli. BDM91514 has been identified as an inhibitor of AcrB, a critical component of this efflux pump. By blocking this mechanism, this compound has the potential to restore the efficacy of antibiotics that are normally expelled by the pump.
This document provides a theoretical framework and detailed protocols for investigating the synergistic potential of combining this compound with beta-lactam antibiotics. While direct experimental data on this specific combination is not yet publicly available, the following notes and protocols are based on established principles of efflux pump inhibition and antibiotic synergy testing.
Principle of Action
Beta-lactam antibiotics exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. However, their effectiveness can be compromised by two primary resistance mechanisms: enzymatic degradation by beta-lactamases and removal from the cell by efflux pumps.
This compound, as an AcrB inhibitor, is hypothesized to increase the intracellular concentration of beta-lactam antibiotics in bacteria that rely on the AcrAB-TolC efflux system. This increased concentration would allow the beta-lactam to more effectively reach and inhibit its PBP targets, thereby overcoming efflux-mediated resistance and potentiating its antibacterial activity.
Potential Applications
The combination of this compound with beta-lactam antibiotics could be a promising strategy to:
-
Restore the activity of older, less effective beta-lactams against resistant bacterial strains.
-
Expand the spectrum of existing beta-lactams to include bacteria with significant efflux pump activity.
-
Reduce the required therapeutic dose of beta-lactam antibiotics, potentially minimizing side effects.
-
Combat the emergence of multidrug-resistant (MDR) Gram-negative pathogens.
Data Presentation: Hypothetical Synergy Data
The following tables present hypothetical data to illustrate the expected outcomes from synergy testing experiments. These tables are for illustrative purposes only and actual experimental results may vary.
Table 1: Minimum Inhibitory Concentration (MIC) of a Beta-Lactam Antibiotic in the Presence and Absence of this compound against E. coli Overexpressing AcrB
| Beta-Lactam Antibiotic | MIC without this compound (µg/mL) | MIC with this compound (fixed concentration) (µg/mL) | Fold Reduction in MIC |
| Ampicillin | 64 | 4 | 16 |
| Piperacillin | 32 | 2 | 16 |
| Cefotaxime | 16 | 1 | 16 |
| Meropenem | 8 | 0.5 | 16 |
Table 2: Checkerboard Assay Results for Fractional Inhibitory Concentration (FIC) Index Calculation
| Combination | FIC of Beta-Lactam (A) | FIC of this compound (B) | FIC Index (FICI = FIC A + FIC B) | Interpretation |
| Ampicillin + this compound | 0.25 | 0.125 | 0.375 | Synergy |
| Piperacillin + this compound | 0.125 | 0.25 | 0.375 | Synergy |
| Cefotaxime + this compound | 0.25 | 0.25 | 0.5 | Synergy |
| Meropenem + this compound | 0.125 | 0.125 | 0.25 | Strong Synergy |
FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of a beta-lactam antibiotic against a target bacterial strain in the presence and absence of a fixed, sub-inhibitory concentration of this compound.
Materials:
-
Target bacterial strain (e.g., E. coli strain known to overexpress AcrB)
-
Beta-lactam antibiotic stock solution
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on appropriate agar plates.
-
Inoculate a single colony into CAMHB and incubate until it reaches the logarithmic growth phase (e.g., 0.5 McFarland standard).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibiotic and Inhibitor Dilutions:
-
Prepare a serial two-fold dilution of the beta-lactam antibiotic in CAMHB in a 96-well plate.
-
Prepare a parallel set of dilutions in CAMHB containing a fixed, sub-inhibitory concentration of this compound (e.g., 1/4 or 1/8 of its MIC). The MIC of this compound alone should be predetermined.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plates.
-
Include appropriate controls: wells with only broth (sterility control), wells with broth and bacteria (growth control), and wells with broth, bacteria, and this compound alone.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Protocol 2: Checkerboard Synergy Assay
Objective: To quantitatively assess the synergistic interaction between a beta-lactam antibiotic and this compound using the checkerboard method to calculate the Fractional Inhibitory Concentration (FIC) index.
Materials:
-
Same as for MIC determination.
Procedure:
-
Plate Setup:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the beta-lactam antibiotic along the x-axis (e.g., columns 1-10).
-
Prepare serial two-fold dilutions of this compound along the y-axis (e.g., rows A-G).
-
This creates a matrix of wells with various combinations of concentrations of both compounds.
-
-
Controls:
-
Column 11 should contain serial dilutions of the beta-lactam antibiotic alone.
-
Row H should contain serial dilutions of this compound alone.
-
Include sterility and growth controls.
-
-
Inoculation and Incubation:
-
Inoculate all wells (except sterility control) with the bacterial suspension as described in Protocol 1.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination from the wells showing no visible growth.
-
Calculate the FIC for each compound in a given well:
-
FIC of Beta-Lactam (A) = (MIC of A in combination) / (MIC of A alone)
-
FIC of this compound (B) = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC A + FIC B
-
-
The lowest FICI value determines the nature of the interaction (synergy, additive, or antagonism) as described in Table 2.
-
Visualizations
Caption: Mechanism of synergistic action between this compound and beta-lactam antibiotics.
Caption: Experimental workflow for assessing the synergy of this compound and beta-lactams.
Application Notes and Protocols: Methodology for Assessing BDM91514's Potentiation Effect
Introduction
BDM91514 has been identified as an inhibitor of the AcrB protein, a component of the AcrAB-TolC efflux pump in Escherichia coli. This efflux pump is a major mechanism of multidrug resistance in Gram-negative bacteria, actively extruding a wide range of antibiotics from the bacterial cell. By inhibiting this pump, this compound can increase the intracellular concentration of antibiotics, thereby potentiating their antimicrobial effect.[1]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the potentiation effect of this compound in combination with various antibiotics. The primary methods described are the checkerboard assay for determining synergy and the time-kill assay for evaluating the dynamics of bacterial killing.
Data Presentation
Quantitative data from the checkerboard assay should be summarized to determine the nature of the interaction between this compound and the tested antibiotic. The Fractional Inhibitory Concentration Index (FICI) is calculated to classify the interaction as synergistic, additive, indifferent, or antagonistic.
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additivity |
| > 1.0 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Data from time-kill assays are typically presented as a plot of log10 colony-forming units per milliliter (CFU/mL) versus time.
Table 2: Example Data from a Time-Kill Assay
| Time (hours) | Antibiotic Alone (log10 CFU/mL) | This compound Alone (log10 CFU/mL) | Antibiotic + this compound (log10 CFU/mL) | Control (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 5.5 | 5.9 | 4.0 | 6.5 |
| 4 | 5.0 | 5.8 | 2.5 | 7.0 |
| 8 | 4.8 | 5.7 | < 2.0 | 7.5 |
| 24 | 4.5 | 5.5 | < 2.0 | 8.0 |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol details the checkerboard method to determine the synergistic activity of this compound with a given antibiotic against a bacterial strain.
Materials:
-
Bacterial strain (e.g., E. coli BW25113)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Antibiotic of interest
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare stock solutions of this compound and the antibiotic in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, create a two-dimensional serial dilution of this compound (e.g., along the rows) and the antibiotic (e.g., along the columns). Typically, this involves 2-fold serial dilutions.
-
-
Assay Setup:
-
Add the prepared bacterial inoculum to each well of the plate containing the compound dilutions.
-
Include control wells:
-
Bacteria only (growth control)
-
Broth only (sterility control)
-
Bacteria with each compound alone (to determine the Minimum Inhibitory Concentration - MIC - of each substance individually).
-
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Collection:
-
Measure the optical density (OD) at 600 nm using a spectrophotometer to determine bacterial growth. The MIC is defined as the lowest concentration of the compound(s) that inhibits visible growth.
-
-
Data Analysis:
-
Determine the MIC of the antibiotic alone (MIC_A) and in combination with this compound.
-
Determine the MIC of this compound alone (MIC_B) and in combination with the antibiotic.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC_A = (MIC of antibiotic in combination) / (MIC of antibiotic alone)
-
FIC_B = (MIC of this compound in combination) / (MIC of this compound alone)
-
-
Calculate the FICI: FICI = FIC_A + FIC_B.
-
Interpret the FICI value according to Table 1.
-
Protocol 2: Time-Kill Assay
This protocol evaluates the bactericidal or bacteriostatic effect of this compound in combination with an antibiotic over time.
Materials:
-
Bacterial strain
-
CAMHB
-
This compound
-
Antibiotic of interest
-
Sterile culture tubes
-
Shaking incubator
-
Agar plates
-
Serial dilution supplies
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB.
-
-
Assay Setup:
-
Prepare culture tubes with the following conditions (using sub-inhibitory concentrations determined from the checkerboard assay):
-
Growth control (bacteria only)
-
Antibiotic alone
-
This compound alone
-
Antibiotic + this compound
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot from each tube.
-
-
Bacterial Viable Count:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Mandatory Visualization
Caption: this compound's potentiation of antibiotics by inhibiting the AcrB efflux pump.
Caption: Workflow for the checkerboard assay to assess synergy.
Caption: Workflow for the time-kill assay to evaluate bactericidal effects.
References
Application Notes and Protocols for BDM91514 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDM91514 is a research compound identified as an inhibitor of the AcrB protein, a critical component of the AcrAB-TolC efflux pump system in Gram-negative bacteria such as Escherichia coli. This efflux pump is a major mechanism of multidrug resistance (MDR), actively extruding a wide range of antibiotics and other toxic compounds from the bacterial cell. By inhibiting AcrB, this compound can restore the efficacy of existing antibiotics, making it a valuable tool in the study of antibiotic resistance and the development of new adjuvant therapies.[1]
These application notes provide a comprehensive overview of the in vitro experimental setup for investigating the activity and mechanism of action of this compound.
Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump
The AcrAB-TolC efflux pump is a tripartite protein complex spanning the inner and outer membranes of Gram-negative bacteria. AcrB, the inner membrane transporter, is the primary site of substrate recognition and energy transduction. It functions as a proton-motive force (PMF)-dependent pump. This compound acts by binding to AcrB, thereby inhibiting the conformational changes required for substrate transport. This leads to an intracellular accumulation of antibiotics that would otherwise be expelled.
Below is a diagram illustrating the mechanism of the AcrAB-TolC efflux pump and the inhibitory action of this compound.
References
Application Notes: BDM91514 in Checkerboard Synergy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing BDM91514 in checkerboard synergy testing. This compound is a potent inhibitor of the AcrB component of the AcrAB-TolC efflux pump in Gram-negative bacteria. By inhibiting this primary efflux mechanism, this compound can restore or enhance the potency of various antibiotics that are substrates of this pump.
Introduction
Multidrug resistance (MDR) in Gram-negative bacteria is a significant global health threat, with efflux pumps playing a crucial role in conferring resistance to a broad spectrum of antibiotics. The AcrAB-TolC efflux pump is a major contributor to MDR in Escherichia coli and other Enterobacteriaceae. This compound acts as an efflux pump inhibitor (EPI), specifically targeting the AcrB protein. This inhibition prevents the expulsion of antibiotics from the bacterial cell, thereby increasing their intracellular concentration and enhancing their efficacy.
Checkerboard synergy testing is a robust in vitro method to quantify the interaction between two antimicrobial agents. This technique allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which categorizes the interaction as synergistic, additive, indifferent, or antagonistic. These application notes will guide researchers through the process of evaluating the synergistic potential of this compound with various antibiotics against clinically relevant Gram-negative bacteria.
Mechanism of Action: this compound
This compound functions by binding to the AcrB protein, a key component of the tripartite AcrAB-TolC efflux pump. Specifically, it is understood to bind within a hydrophobic trap adjacent to the distal binding pocket of AcrB. This binding, often involving interactions with key phenylalanine residues, prevents the necessary conformational changes in AcrB that drive the efflux of substrates. By locking the pump in an inactive state, this compound effectively disables the primary mechanism of antibiotic extrusion in many Gram-negative pathogens.
Data Presentation
The results of a checkerboard synergy assay are typically presented in a table format, allowing for the clear determination of the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated to quantify the synergy.
Table 1: Example Checkerboard Assay Results for this compound and Antibiotic X against E. coli
| This compound (µg/mL) | Antibiotic X (µg/mL) | Growth (+/-) |
| 8 | 0 | - |
| 4 | 0 | + |
| 2 | 0 | + |
| 1 | 0 | + |
| 0.5 | 0 | + |
| 0 | 16 | - |
| 0 | 8 | + |
| 0 | 4 | + |
| 0 | 2 | + |
| 0 | 1 | + |
| 4 | 4 | - |
| 2 | 8 | - |
| 1 | 8 | + |
Table 2: FIC Index Calculation and Interpretation
| Interaction | FIC Index (ΣFIC) |
| Synergy | ≤ 0.5 |
| Additive/Indifference | > 0.5 to 4.0 |
| Antagonism | > 4.0 |
Formula for FIC Index Calculation:
ΣFIC = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of this compound and the partner antibiotic individually against the test organism.
Materials:
-
This compound
-
Partner antibiotic
-
Test organism (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Inoculum: Culture the test organism overnight on appropriate agar. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Prepare Drug Dilutions: Prepare stock solutions of this compound and the antibiotic in a suitable solvent. Perform serial two-fold dilutions in CAMHB in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible growth.
Protocol 2: Checkerboard Synergy Assay
Objective: To evaluate the synergistic activity of this compound in combination with an antibiotic.
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of drug concentrations. Serially dilute this compound along the x-axis and the partner antibiotic along the y-axis. Include wells with each agent alone to redetermine their MICs under the same conditions.
-
Inoculation: Inoculate the plate with the standardized bacterial suspension as described in Protocol 1.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Collection: After incubation, visually inspect the wells for turbidity to determine the MIC of each combination.
-
FIC Calculation: Calculate the FIC index for each well showing no growth using the formula provided above. The ΣFIC is the lowest FIC index value obtained from all the combinations that inhibit bacterial growth.
Potential Synergistic Partners for this compound
Based on its mechanism of action as an AcrB inhibitor, this compound is expected to show synergy with antibiotics that are known substrates of the AcrAB-TolC efflux pump. These may include, but are not limited to:
-
Fluoroquinolones (e.g., ciprofloxacin, levofloxacin)
-
Tetracyclines (e.g., tetracycline, doxycycline)
-
Macrolides (e.g., erythromycin, clarithromycin)
-
Chloramphenicol
-
Certain β-lactams
Conclusion
This compound represents a promising agent for combating antibiotic resistance in Gram-negative bacteria. The protocols and guidelines presented in these application notes provide a framework for researchers to systematically evaluate the synergistic potential of this compound with a range of antibiotics. Such studies are crucial for the development of novel combination therapies to address the challenge of multidrug-resistant infections.
A Comprehensive Guide to the Preparation of BDM91514 Stock Solutions
Application Note and Protocol
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of BDM91514, an inhibitor of the AcrB efflux pump. The provided guidelines are intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results. This guide includes information on the chemical properties of this compound, recommended solvents, and step-by-step instructions for preparing high-concentration stock solutions.
Introduction
This compound is a chemical compound that has been identified as an inhibitor of the AcrB efflux pump, a key component of multidrug resistance in Gram-negative bacteria. Accurate preparation of this compound stock solutions is critical for in vitro and in vivo studies investigating its efficacy and mechanism of action. This protocol outlines the necessary steps to ensure consistent and reliable preparation of these solutions.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 381.69 g/mol | MedchemExpress |
| CAS Number | 2892824-90-5 | MedchemExpress |
| Solubility | Soluble in DMSO. | Inferred from supplier data |
| Storage (Solid) | Store at -20°C for long-term storage. | General laboratory best practice |
| Storage (in DMSO) | Store at -20°C or -80°C in aliquots. | General laboratory best practice |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.
Step-by-Step Procedure:
-
Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.
-
Weighing the Compound: In a suitable, clean weighing vessel, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.817 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 381.69 g/mol = 0.003817 g = 3.817 mg
-
-
-
Dissolving the Compound: Transfer the weighed this compound powder to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous, sterile DMSO. For 3.817 mg of this compound, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when handling the compound and its solutions. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed safety information.
Application Notes and Protocols for BDM91514 in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDM91514 is a potent, research-grade small molecule inhibitor of the AcrAB-TolC efflux pump system in Gram-negative bacteria, such as Escherichia coli. Efflux pumps are a primary mechanism by which bacteria develop multidrug resistance (MDR), actively transporting a broad range of antibiotics out of the cell and reducing their intracellular concentration to sub-therapeutic levels. As a member of the pyridylpiperazine class of allosteric inhibitors, this compound binds to the transmembrane domain of the AcrB protein, a critical component of the AcrAB-TolC pump.[1][2] This inhibition disrupts the pump's function, thereby increasing the susceptibility of bacteria to existing antibiotics. These application notes provide detailed protocols for utilizing this compound in bacterial growth inhibition assays to evaluate its efficacy as an antibiotic potentiator.
Mechanism of Action
The AcrAB-TolC efflux pump is a tripartite system spanning the inner and outer membranes of Gram-negative bacteria.[3][4][5] It functions as a proton-motive force-driven pump to expel a wide variety of toxic compounds, including many classes of antibiotics.[6] this compound acts as an allosteric inhibitor, binding to a site on the AcrB transmembrane domain distinct from the antibiotic-binding pocket.[1][2] This binding event is thought to prevent the conformational changes in AcrB that are necessary for the transport cycle, effectively disabling the pump.[1] As a result, antibiotics that are normally effluxed are retained within the bacterium at concentrations sufficient to reach their therapeutic targets.
Caption: Mechanism of AcrAB-TolC inhibition by this compound.
Data Presentation
The primary application of this compound is to potentiate the activity of antibiotics. Therefore, its efficacy is often measured by the reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of this compound. While specific MIC values for this compound alone are generally high as it is not a direct antibiotic, its potency as an efflux pump inhibitor (EPI) is demonstrated by its effective concentration to achieve antibiotic potentiation.
| Compound | Organism | Antibiotic | EC90 (µM) of EPI | Reference |
| This compound | E. coli BW25113 | Pyridomycin (8 µg/mL) | 8 | MedChemExpress |
| BDM88855.HCl (related pyridylpiperazine) | E. coli BW25113 | Pyridomycin | 3.1 - 6.25 | [1] |
| BDM91288 (related pyridylpiperazine) | K. pneumoniae | Multiple | Not specified | [7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the MIC of an antibiotic in the presence and absence of this compound.
Materials and Reagents:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Antibiotic of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into a tube of sterile CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound and Antibiotic Solutions:
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in CAMHB to the desired working concentrations. A fixed concentration of this compound is typically used in a checkerboard assay or a standard potentiation assay.
-
Prepare a stock solution of the antibiotic in an appropriate solvent and dilute it in CAMHB.
-
-
Assay Setup (Checkerboard or Fixed EPI Concentration):
-
For a fixed this compound concentration:
-
Add 50 µL of CAMHB containing a fixed concentration of this compound to each well of a 96-well plate (except for the antibiotic-only control wells).
-
Create a two-fold serial dilution of the antibiotic across the plate.
-
-
For a checkerboard assay:
-
Prepare serial dilutions of the antibiotic along the x-axis and serial dilutions of this compound along the y-axis of the 96-well plate.
-
-
Include control wells:
-
Growth control (bacteria only)
-
Sterility control (media only)
-
Antibiotic-only control
-
This compound-only control
-
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
The final volume in each well should be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8][9][10][11][12]
-
The potentiation effect of this compound is observed as a decrease in the MIC of the antibiotic in the presence of the inhibitor compared to the antibiotic alone.
-
References
- 1. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of pyridylpiperazine-based inhibitors of the Escherichia coli AcrAB-TolC efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 4. Identification of AcrAB-TolC Efflux Pump Genes and Detection of Mutation in Efflux Repressor AcrR from Omeprazole Responsive Multidrug-Resistant Escherichia coli Isolates Causing Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Specialized Biomolecules against Gram-Positive and Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Efflux Pump Inhibition with BDM91514
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) in bacteria is a significant global health threat, and efflux pumps are a primary mechanism by which bacteria expel a broad range of antibiotics, rendering them ineffective. The AcrAB-TolC efflux pump in Escherichia coli is a well-characterized member of the Resistance-Nodulation-Division (RND) superfamily and a key contributor to MDR. BDM91514 is a novel pyridylpiperazine-based inhibitor of the AcrB component of this tripartite efflux pump. By inhibiting AcrB, this compound can restore the efficacy of antibiotics that are normally expelled by the pump.[1][2]
These application notes provide detailed protocols for researchers to measure the inhibitory activity of this compound on the AcrAB-TolC efflux pump. The described methods include determining the potentiation of antibiotic activity, measuring the accumulation of fluorescent substrates, and assessing the inhibitor's effect on the pump's ATPase activity.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a benchmark for researchers evaluating its efficacy.
| Parameter | Value | Cell Line / Conditions | Reference |
| EC90 | 8 µM | E. coli BW25113 in the presence of 8 µg/mL Pyridomycin | [1] |
Note: The EC90 value represents the effective concentration of this compound required to inhibit 90% of bacterial growth in the presence of a sub-inhibitory concentration of an antibiotic (Pyridomycin), indicating its potentiation effect.
Experimental Protocols
Protocol 1: Checkerboard Assay for Antibiotic Potentiation
This protocol determines the synergistic effect of this compound with a chosen antibiotic against a specific bacterial strain. The Minimum Inhibitory Concentration (MIC) of the antibiotic is determined in the presence and absence of the inhibitor.
Materials:
-
Bacterial strain (e.g., E. coli BW25113)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Antibiotic of interest (e.g., a substrate of AcrAB-TolC like erythromycin or novobiocin)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Prepare Drug Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions of this compound in CAMHB across the columns of the 96-well plate.
-
Prepare a stock solution of the antibiotic. Create a series of 2-fold serial dilutions of the antibiotic in CAMHB down the rows of the 96-well plate.
-
-
Plate Setup: The final plate will contain a matrix of varying concentrations of both this compound and the antibiotic. Include control wells with no inhibitor and no antibiotic, as well as wells with each compound alone.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis:
-
Determine the MIC of the antibiotic alone and in the presence of each concentration of this compound. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of this compound in combination / MIC of this compound alone)
-
An FICI of ≤ 0.5 indicates synergy.
-
Expected Outcome: A significant reduction in the MIC of the antibiotic in the presence of this compound, demonstrating its potentiation effect.
Protocol 2: Substrate Accumulation Assay using a Fluorescent Dye
This protocol directly measures the inhibition of efflux pump activity by quantifying the intracellular accumulation of a fluorescent substrate. Two common substrates are Ethidium Bromide (EtBr) and Nile Red.
2.1 Ethidium Bromide (EtBr) Accumulation Assay
Materials:
-
Bacterial strain (e.g., E. coli expressing AcrAB-TolC)
-
Phosphate Buffered Saline (PBS)
-
Glucose
-
Ethidium Bromide (EtBr)
-
This compound
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - as a positive control for efflux inhibition
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase in a suitable broth. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Loading with EtBr: Add EtBr to the cell suspension at a final concentration that gives a low basal fluorescence (e.g., 2 µg/mL).
-
Inhibitor Addition: Add varying concentrations of this compound to the cell suspension. Include a no-inhibitor control and a positive control with CCCP.
-
Energize the Cells: Add glucose to the cell suspension to energize the efflux pumps.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorometer (e.g., excitation at 530 nm, emission at 590 nm).
-
Data Analysis: An increase in fluorescence intensity over time in the presence of this compound indicates inhibition of EtBr efflux and its subsequent accumulation and intercalation with intracellular DNA.
2.2 Nile Red Accumulation Assay
Materials:
-
Bacterial strain
-
Potassium phosphate buffer with magnesium chloride
-
Nile Red
-
This compound
-
Glucose
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Prepare energized bacterial cells as described for the EtBr assay.
-
Nile Red Loading: Add Nile Red to the cell suspension. Nile Red is a lipophilic dye and will partition into the bacterial membranes.
-
Inhibitor Addition: Add varying concentrations of this compound.
-
Efflux Initiation: Add glucose to initiate efflux.
-
Fluorescence Measurement: Monitor the decrease in fluorescence over time as Nile Red is expelled from the cells (e.g., excitation at 552 nm, emission at 636 nm).
-
Data Analysis: A slower rate of fluorescence decrease in the presence of this compound compared to the control indicates inhibition of the efflux pump.
Expected Outcome: For both substrate accumulation assays, a dose-dependent effect of this compound on the accumulation or retention of the fluorescent dye will be observed, confirming its role as an efflux pump inhibitor.
Protocol 3: ATPase Activity Assay
This assay determines if this compound directly affects the energy source of the efflux pump, which is often an ATPase.
Materials:
-
Membrane vesicles from bacteria overexpressing the AcrAB-TolC pump
-
This compound
-
ATP
-
ATPase assay buffer (containing MgCl2)
-
Malachite green reagent for phosphate detection
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microplate, add the membrane vesicles, ATPase assay buffer, and varying concentrations of this compound.
-
Initiate Reaction: Add ATP to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and add the malachite green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis, producing a colored product.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 620-650 nm).
-
Data Analysis: A decrease in absorbance in the presence of this compound would suggest inhibition of the pump's ATPase activity.
Expected Outcome: This assay can help elucidate the mechanism of inhibition by determining if this compound interferes with the energy-providing component of the efflux pump.
Visualizations
Caption: Experimental workflow for evaluating this compound.
References
Application Note & Protocol: Preclinical Assessment of BDM91514 In Vivo
For: Researchers, scientists, and drug development professionals.
Introduction
BDM91514 is identified as an inhibitor of the AcrB protein, a component of the AcrAB-TolC efflux pump in bacteria such as E. coli. This efflux pump is a key mechanism of multidrug resistance in Gram-negative bacteria. By inhibiting AcrB, this compound enhances the potency of antibiotics that are normally expelled by this pump. Therefore, the primary therapeutic application of this compound is as an antibiotic potentiator in the context of bacterial infections.
Important Note: The following protocols are designed to assess the in vivo efficacy of this compound as an antibiotic adjuvant. Standard cancer-focused xenograft models are not the appropriate system for evaluating this compound's activity.
Rationale for In Vivo Efficacy Assessment
The primary goal of in vivo studies for this compound is to determine its ability to enhance the efficacy of a partner antibiotic in a relevant animal model of bacterial infection. Key objectives include:
-
Establishing the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.
-
Determining the optimal dosing regimen for this compound and the partner antibiotic.
-
Assessing the reduction in bacterial load in key tissues.
-
Evaluating the overall improvement in clinical outcomes (e.g., survival) in infected animals.
Experimental Protocols
Animal Model Selection
A murine model of bacterial infection is a common starting point. The choice of mouse strain (e.g., BALB/c, C57BL/6) and the specific bacterial pathogen should be guided by the intended clinical application. For instance, an E. coli strain known to overexpress the AcrAB-TolC efflux pump would be a suitable pathogen.
Maximum Tolerated Dose (MTD) Study
Before assessing efficacy, it is crucial to determine the MTD of this compound, both alone and in combination with the partner antibiotic.
Protocol:
-
Animal Groups: Assign healthy, age-matched mice to several groups (n=3-5 per group).
-
Dose Escalation: Administer escalating doses of this compound to different groups. A separate cohort should receive the partner antibiotic at a fixed dose combined with escalating doses of this compound. A vehicle control group is mandatory.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and adverse reactions. The study duration is typically 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss or severe clinical signs).
In Vivo Efficacy Study (Murine Peritonitis/Sepsis Model)
This model is commonly used to assess the efficacy of antibacterials.
Protocol:
-
Infection: Induce peritonitis by intraperitoneal (IP) injection of a predetermined lethal or sub-lethal dose of the bacterial pathogen (e.g., E. coli).
-
Treatment Groups (n=8-10 per group):
-
Vehicle Control
-
This compound alone
-
Partner antibiotic alone (at a suboptimal dose)
-
This compound + Partner antibiotic
-
Positive control (a clinically relevant antibiotic at an effective dose)
-
-
Dosing: Administer the treatments at set time points post-infection (e.g., 1 and 6 hours) via a clinically relevant route (e.g., intravenous, oral).
-
Efficacy Endpoints:
-
Survival: Monitor animal survival over a defined period (e.g., 7 days).
-
Bacterial Load: At a specified time point (e.g., 24 hours post-infection), euthanize a subset of animals from each group and collect peritoneal lavage fluid and/or organs (spleen, liver). Determine the bacterial load by plating serial dilutions on appropriate agar plates and counting colony-forming units (CFUs).
-
Biomarkers: Collect blood samples to measure inflammatory cytokines (e.g., TNF-α, IL-6) as markers of systemic inflammation.
-
Data Presentation
Quantitative data from the efficacy studies should be summarized in tables for clear comparison.
Table 1: Survival Data
| Treatment Group | Dose Regimen | Number of Animals | Percent Survival |
| Vehicle Control | - | 10 | |
| This compound | [Dose] | 10 | |
| Partner Antibiotic | [Dose] | 10 | |
| This compound + Partner Ab | [Dose] + [Dose] | 10 | |
| Positive Control | [Dose] | 10 |
Table 2: Bacterial Load in Peritoneal Fluid (24h post-infection)
| Treatment Group | Dose Regimen | Mean CFU/mL (± SEM) | Log Reduction vs. Vehicle |
| Vehicle Control | - | - | |
| This compound | [Dose] | ||
| Partner Antibiotic | [Dose] | ||
| This compound + Partner Ab | [Dose] + [Dose] | ||
| Positive Control | [Dose] |
Visualizations
This compound Mechanism of Action
Application Notes and Protocols for Assessing the Cytotoxicity of BDM91514
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDM91514 is an inhibitor of the AcrB protein, a component of the AcrAB-TolC efflux pump in Escherichia coli.[1] Its primary role is to enhance the potency of antibiotics by preventing their extrusion from the bacterial cell.[1] While the primary target of this compound is bacterial, it is crucial to assess its potential cytotoxicity in mammalian cells to evaluate its safety profile for potential therapeutic applications. These application notes provide detailed protocols for a panel of standard in vitro cytotoxicity assays to determine the effect of this compound on cell viability and proliferation.
The following protocols describe three commonly used cytotoxicity assays: the MTT assay to assess metabolic activity, the LDH assay to measure membrane integrity, and an Annexin V-FITC/PI apoptosis assay to detect programmed cell death.
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Line Selection: A suitable mammalian cell line should be chosen based on the therapeutic context. For general cytotoxicity screening, commonly used cell lines such as HeLa (human cervical cancer), A549 (human lung carcinoma), or HepG2 (human liver cancer) are appropriate.
-
Cell Culture: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product.[2][3][4] The amount of formazan produced is proportional to the number of viable cells.[2][3]
Materials:
-
96-well tissue culture plates
-
Selected mammalian cell line
-
Complete culture medium
-
This compound
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS or acidified isopropanol)[3][5]
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.[3][5]
-
The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in triplicate. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5][6]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2][3]
-
Measure the absorbance at 570 nm using a microplate reader.[2][6] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from cells with damaged plasma membranes.[7][8][9]
Materials:
-
96-well tissue culture plates
-
Selected mammalian cell line
-
Complete culture medium
-
This compound
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis solution (positive control for maximum LDH release)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound as described above. Include untreated (negative control), vehicle, and positive controls (cells treated with lysis solution 45 minutes before the assay endpoint).
-
Incubate the plate for the desired exposure time.
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[10]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for 30 minutes, protected from light.[10]
-
Add the stop solution provided in the kit.[10]
-
Measure the absorbance at 490 nm using a microplate reader.[10][11] A reference wavelength of 680 nm can also be used.[10]
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC.[12] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12]
Materials:
-
6-well tissue culture plates
-
Selected mammalian cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat cells with selected concentrations of this compound (e.g., IC50 and 2x IC50 values determined from the MTT assay) for 24 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.[14]
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[14]
-
Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Analyze the stained cells by flow cytometry within one hour.
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in clear and structured tables for easy comparison.
Table 1: Cell Viability of HeLa Cells Treated with this compound (MTT Assay)
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.3 ± 5.5 |
| 1 | 95.1 ± 5.2 | 88.4 ± 4.7 | 81.5 ± 6.1 |
| 10 | 75.3 ± 6.1 | 62.1 ± 5.8 | 51.2 ± 4.9 |
| 50 | 45.8 ± 4.8 | 31.5 ± 4.1 | 22.7 ± 3.8 |
| 100 | 20.1 ± 3.5 | 15.2 ± 2.9 | 9.8 ± 2.1 |
Table 2: Cytotoxicity of this compound in HeLa Cells (LDH Assay)
| This compound Conc. (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Control) | 5.2 ± 1.1 | 6.1 ± 1.3 | 7.3 ± 1.5 |
| 0.1 | 6.8 ± 1.4 | 8.2 ± 1.6 | 10.1 ± 1.9 |
| 1 | 9.5 ± 1.8 | 15.3 ± 2.1 | 22.4 ± 2.5 |
| 10 | 28.7 ± 3.2 | 41.2 ± 3.8 | 55.6 ± 4.1 |
| 50 | 55.4 ± 4.5 | 72.8 ± 5.2 | 85.1 ± 5.8 |
| 100 | 82.1 ± 5.9 | 90.5 ± 6.3 | 94.2 ± 6.7 |
Table 3: Apoptosis Analysis of HeLa Cells Treated with this compound for 24h
| This compound Conc. (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 95.3 ± 2.1 | 2.5 ± 0.5 | 2.2 ± 0.4 |
| 50 | 48.2 ± 3.5 | 35.8 ± 2.8 | 16.0 ± 1.9 |
| 100 | 22.7 ± 2.9 | 58.1 ± 4.1 | 19.2 ± 2.3 |
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Cellular targets of cytotoxicity assays for this compound evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes and Protocols for Studying the Pharmacokinetics of BDM91514
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for characterizing the pharmacokinetic (PK) profile of BDM91514, an AcrB inhibitor intended to enhance antibiotic potency.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent.[3][4][5][6]
The following sections detail the recommended in vitro and in vivo studies, bioanalytical methods, and data presentation formats to fully elucidate the pharmacokinetic properties of this compound.
Overview of Pharmacokinetic Strategy
A tiered approach is recommended for the pharmacokinetic evaluation of this compound, starting with in vitro assays to predict its in vivo behavior, followed by definitive in vivo studies in preclinical species. This strategy allows for early identification of potential liabilities and informs the design of more complex studies.
Bioanalytical Method Development and Validation
Accurate quantification of this compound in biological matrices is fundamental to all pharmacokinetic studies.[7][8][9] A robust and validated bioanalytical method, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required.
Protocol 1: LC-MS/MS Method for this compound in Plasma
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (parent ion > product ion) for this compound and the internal standard.
-
-
Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[9]
-
In Vitro ADME Assays
In vitro ADME assays are crucial for early assessment of a drug candidate's properties, helping to predict its in vivo behavior and potential for drug-drug interactions.[3][4][5][10]
3.1. Solubility and Lipophilicity
-
Aqueous Solubility: Determine the solubility of this compound in buffers at different pH values (e.g., 2.0, 5.0, 7.4) to mimic physiological conditions.
-
Lipophilicity (LogD): Measure the distribution coefficient between n-octanol and aqueous buffer at pH 7.4 to assess its lipophilicity.
3.2. Permeability
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to form a confluent monolayer.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add this compound (e.g., at 10 µM) to the apical (A) or basolateral (B) side.
-
Incubate at 37°C with 5% CO2.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) will indicate if this compound is a substrate of efflux transporters.
3.3. Metabolic Stability
Given that this compound has been reported to have suitable microsomal stability, this should be quantitatively confirmed.[1]
Protocol 3: Liver Microsomal Stability Assay
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes (e.g., human, rat), this compound (e.g., 1 µM), and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.
-
Analysis: Centrifuge the samples and analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
3.4. Plasma Protein Binding
Protocol 4: Rapid Equilibrium Dialysis (RED)
-
Preparation: Add this compound to plasma from different species (e.g., human, rat, mouse).
-
Dialysis: Add the plasma to the sample chamber of a RED device and buffer to the buffer chamber.
-
Incubation: Incubate at 37°C until equilibrium is reached (typically 4-6 hours).
-
Analysis: Measure the concentration of this compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) of this compound in plasma.
3.5. Cytochrome P450 (CYP) Inhibition
Determine the potential of this compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) using human liver microsomes and isoform-specific probe substrates.
| Table 1: Summary of In Vitro ADME Data for this compound | |
| Parameter | Result |
| Aqueous Solubility (pH 7.4) | e.g., 50 µg/mL |
| LogD (pH 7.4) | e.g., 2.5 |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | e.g., 15 |
| Caco-2 Efflux Ratio | e.g., < 2 |
| Human Liver Microsomal Stability (t₁/₂, min) | e.g., > 60 |
| Human Plasma Protein Binding (%) | e.g., 95% |
| CYP Inhibition (IC₅₀, µM) | Report for each isoform |
In Vivo Pharmacokinetic Studies
In vivo studies are essential to understand the complete pharmacokinetic profile of this compound in a living organism.[11][12][13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Bioanalytical techniques in pharmaceuticals – an overview [wisdomlib.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. In Vitro ADME - Creative Bioarray [dda.creative-bioarray.com]
- 11. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols: BDM91514 in Multi-Drug Resistant Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multi-drug resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel therapeutic strategies. One promising approach is the inhibition of bacterial efflux pumps, which are primary mechanisms of antibiotic resistance in Gram-negative bacteria. BDM91514 is a novel small molecule inhibitor of the AcrAB-TolC efflux pump system in Escherichia coli and other Enterobacteriaceae. By inhibiting the AcrB component of this complex, this compound effectively blocks the extrusion of antibiotics from the bacterial cell, thereby restoring or potentiating their efficacy. These application notes provide an overview of this compound's utility in MDR bacteria research, including its mechanism of action, quantitative performance data, and detailed protocols for its application in a laboratory setting.
Mechanism of Action: Allosteric Inhibition of the AcrB Efflux Pump
This compound functions as an allosteric inhibitor of the AcrB protein, a key component of the AcrAB-TolC tripartite efflux pump in E. coli. This pump is a member of the Resistance-Nodulation-Cell Division (RND) superfamily of transporters and plays a crucial role in conferring intrinsic and acquired resistance to a wide range of antibiotics.
The AcrAB-TolC pump spans the inner and outer membranes of Gram-negative bacteria. AcrB is the inner membrane transporter protein responsible for substrate recognition and energy transduction, utilizing the proton motive force. This compound, a pyridylpiperazine-based compound, binds to a unique allosteric site within the transmembrane domain of the AcrB protomer. This binding event is believed to disrupt the functional catalytic cycle of the pump, preventing the conformational changes necessary for antibiotic efflux. By disabling the pump, this compound allows antibiotics that are normally expelled to accumulate within the bacterial cytoplasm and reach their therapeutic targets.[1][2]
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation
The following tables summarize the quantitative data on the activity of this compound in potentiating antibiotics against E. coli.
Table 1: Potentiation of Pyridomycin against E. coli
| Compound | Bacterial Strain | Antibiotic | This compound Concentration (µM) | EC90 of this compound (µM) | Reference |
| This compound | E. coli BW25113 | Pyridomycin (8 µg/mL) | Not Applicable | 8 | [3] |
Table 2: Fold Reduction in Minimum Inhibitory Concentration (MIC) of Various Antibiotics in the Presence of BDM-series Compounds against E. coli
| Antibiotic | BDM Compound | Fold MIC Reduction | Reference |
| Chloramphenicol | BDM73185 (a related pyridylpiperazine) | 8 | [4] |
| Pyridomycin | BDM73185 | 4 | [4] |
| Tetracycline | BDM73185 | 4 | [4] |
| Erythromycin | BDM73185 | 2 | [4] |
| Ciprofloxacin | BDM73185 | 2 | [4] |
Note: Specific fold reduction data for this compound with a broad range of antibiotics is still emerging. The data for the related compound BDM73185 is presented to illustrate the potential potentiation activity of this chemical series.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Figure 2: Workflow for MIC determination.
Materials:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., in DMSO)
-
Antibiotic stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator (37°C)
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard by suspending colonies from an overnight culture plate in sterile saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound and the antibiotic in CAMHB. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Checkerboard Assay for Synergy Analysis
This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Protocol:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute antibiotic A horizontally and antibiotic B (this compound) vertically.
-
Inoculation and Incubation: Inoculate and incubate the plate as described in the MIC protocol.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This assay measures the ability of a compound to inhibit efflux pumps by monitoring the accumulation of a fluorescent substrate, such as ethidium bromide (EtBr).
References
- 1. Optimization of pyridylpiperazine-based inhibitors of the Escherichia coli AcrAB-TolC efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for BM91514: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting experiments with BDM91514, a potent inhibitor of the AcrB component of the AcrAB-TolC multidrug efflux pump in Escherichia coli. This document outlines the mechanism of action, detailed experimental protocols for in vitro assessment, and data presentation guidelines to facilitate research and development of new antibacterial therapies.
Mechanism of Action
This compound functions by inhibiting the AcrB protein, which is the inner membrane transporter of the AcrAB-TolC efflux pump system in Gram-negative bacteria like E. coli. This pump is a major contributor to antibiotic resistance by actively extruding a wide range of antibiotics and other toxic compounds from the bacterial cell. By blocking AcrB, this compound effectively disables this efflux mechanism, leading to an intracellular accumulation of antibiotics and a subsequent potentiation of their antibacterial activity.
Troubleshooting & Optimization
Optimizing BDM91514 concentration to avoid cytotoxicity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of BDM91514 to avoid cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is an inhibitor of AcrB, a component of the AcrAB-TolC efflux pump in E. coli. By inhibiting this pump, this compound enhances the potency of antibiotics.[1][2] Its primary described role is in combating antibiotic resistance in bacteria.
Q2: What is the recommended solvent and storage condition for this compound?
A2: The recommended solvent for creating a stock solution of a new compound is typically high-purity dimethyl sulfoxide (DMSO). For storage, it is advisable to consult the Certificate of Analysis provided by the supplier. Generally, stock solutions are stored at -20°C or -80°C to maintain stability.
Q3: I'm observing cytotoxicity in my cell line even at low concentrations of this compound. What could be the cause?
A3: Cytotoxicity at low concentrations can stem from several factors:
-
High Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a level toxic to your specific cell line. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines, though some can tolerate up to 0.5%. Always include a vehicle control (media with the same final DMSO concentration as your highest this compound concentration) to assess the solvent's effect.[3]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound.
-
Compound Instability: The compound may be degrading in the culture medium, leading to the formation of toxic byproducts.
-
Off-Target Effects: At certain concentrations, compounds can have off-target effects that induce cytotoxicity.
Q4: How do I determine the optimal, non-cytotoxic concentration range for this compound in my experiments?
A4: To determine the optimal concentration, you should perform a dose-response experiment using a cell viability or cytotoxicity assay.[4][5] This involves treating your cells with a range of this compound concentrations for a specific duration and then measuring the effect on cell viability. It is recommended to start with a broad range of concentrations (e.g., from 10 nM to 100 µM) in half-log10 steps to identify an approximate range of activity.[6]
Q5: What is the difference between a cell viability assay and a cytotoxicity assay?
A5: Cell viability assays measure parameters of healthy cells, such as metabolic activity or ATP content.[7][8] Cytotoxicity assays, on the other hand, measure markers of cell death, such as the loss of membrane integrity.[7][8] While both can be used to assess the toxic effects of a compound, a cytotoxicity assay will specifically quantify cell death, whereas a viability assay will show a decrease in healthy, metabolically active cells.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal concentration of this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates in media | The compound has low aqueous solubility. | Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. Perform serial dilutions in pre-warmed media. Ensure thorough mixing after adding the compound to the media.[3] |
| High variability between replicates | Inconsistent cell seeding density. Pipetting errors. Edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the microplate, or fill them with sterile media/PBS. |
| Unexpectedly high cell viability at high concentrations | The compound may have a cytostatic (inhibits proliferation) rather than a cytotoxic (kills cells) effect at those concentrations. The assay may not be sensitive enough at high cell densities. | Use a proliferation assay in conjunction with a cytotoxicity assay to differentiate between these effects.[5] Optimize cell seeding density to ensure cells in control wells do not become over-confluent.[9] |
| Vehicle control shows significant cell death | The concentration of the solvent (e.g., DMSO) is too high and is toxic to the cells. | Reduce the final concentration of the solvent in the media. A final concentration of ≤ 0.1% DMSO is generally recommended.[3] |
Experimental Protocols
Determining the Optimal Concentration Range using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in cell culture media to achieve the desired final concentrations.
-
Cell Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the highest concentration of DMSO used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 as described for the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control.
Data Presentation
Table 1: Example Data for Determining IC50 of this compound
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Control) | 100 | 0 |
| 0.1 | 98.5 | 1.2 |
| 1 | 95.2 | 4.8 |
| 5 | 80.1 | 18.9 |
| 10 | 52.3 | 45.6 |
| 25 | 25.7 | 72.1 |
| 50 | 10.2 | 88.9 |
| 100 | 5.1 | 94.3 |
Visualizations
Caption: Workflow for determining the cytotoxic potential of this compound.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: BDM91514 Antibiotic Potentiation Assays
Welcome to the technical support center for BDM91514 antibiotic potentiation assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antibiotic potentiator, specifically an inhibitor of the AcrB protein, a key component of the AcrAB-TolC efflux pump in Gram-negative bacteria.[1][2][3] By inhibiting this pump, this compound prevents the expulsion of antibiotics from the bacterial cell, thereby increasing their intracellular concentration and enhancing their efficacy.[3][4][5]
Q2: Which antibiotics are likely to be potentiated by this compound?
Antibiotics that are substrates of the AcrAB-TolC efflux pump are most likely to be potentiated by this compound. This includes, but is not limited to, certain fluoroquinolones, macrolides, tetracyclines, and chloramphenicol.[5][6] The degree of potentiation can vary depending on the specific antibiotic and the bacterial strain being tested.
Q3: What are the recommended starting concentrations for this compound in potentiation assays?
Based on available data for similar efflux pump inhibitors and the reported EC90 of 8 µM for this compound in the presence of pyridomycin, a starting concentration range of 1-20 µM is recommended for initial screening.[2] It is crucial to determine the Minimum Inhibitory Concentration (MIC) of this compound alone to ensure that the observed potentiation is not due to its own antibacterial activity.
Q4: How should I prepare and store this compound?
This compound is typically provided as a solid. For stock solutions, it is advisable to dissolve it in a suitable organic solvent like dimethyl sulfoxide (DMSO) at a high concentration. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Further dilutions into aqueous buffers or culture media should be made fresh for each experiment to avoid potential stability issues. Always refer to the manufacturer's instructions for specific storage and handling recommendations.[2]
Troubleshooting Guides
This section addresses common issues encountered during this compound antibiotic potentiation assays.
Checkerboard Assays
The checkerboard assay is a common method to assess the synergistic effect of two compounds.
Issue 1: High variability or inconsistent results in checkerboard assays.
-
Possible Cause: Inconsistent dispensing of compounds or bacterial inoculum, or issues with plate reading.
-
Troubleshooting Steps:
-
Ensure proper mixing of all solutions before dispensing.
-
Use calibrated multichannel pipettes for accurate liquid handling.
-
Verify the homogeneity of the bacterial inoculum before adding it to the wells.
-
When reading plates, ensure there is no condensation on the lid and that the plate is read at a consistent time point.
-
Consider using automated liquid handlers for improved precision.
-
Issue 2: No observed synergy between this compound and the antibiotic.
-
Possible Cause: The chosen antibiotic may not be a substrate of the AcrAB-TolC pump, or the bacterial strain may have other resistance mechanisms.
-
Troubleshooting Steps:
-
Confirm from literature that the antibiotic is a known substrate of the target efflux pump.
-
Use a control strain known to be susceptible to the antibiotic and to express the AcrAB-TolC pump.
-
Investigate other potential resistance mechanisms in the test strain, such as target mutations or enzymatic inactivation of the antibiotic.[7][8]
-
Issue 3: Difficulty in interpreting the Fractional Inhibitory Concentration (FIC) index.
-
Possible Cause: The visual determination of MICs can be subjective. Different methods for calculating the FIC index can yield different interpretations.[1][9][10]
-
Troubleshooting Steps:
-
Use a quantitative method for determining growth, such as measuring optical density (OD) at 600 nm.
-
Clearly define the endpoint for MIC determination (e.g., the lowest concentration with ≥90% growth inhibition).
-
Be consistent with the formula used to calculate the FIC index. The most common interpretation is: Synergy (FIC ≤ 0.5), Additivity (0.5 < FIC ≤ 1), Indifference (1 < FIC ≤ 4), and Antagonism (FIC > 4).[1]
-
Table 1: Hypothetical Checkerboard Assay Data for this compound and Ciprofloxacin against E. coli
| This compound (µM) | Ciprofloxacin MIC (µg/mL) | FIC of Ciprofloxacin | FIC of this compound | FIC Index | Interpretation |
| 0 (alone) | 0.25 | - | - | - | - |
| 1 | 0.125 | 0.5 | 0.125 | 0.625 | Additive |
| 2 | 0.0625 | 0.25 | 0.25 | 0.5 | Synergy |
| 4 | 0.03125 | 0.125 | 0.5 | 0.625 | Additive |
| 8 (alone) | >32 | - | - | - | - |
Note: This table presents hypothetical data for illustrative purposes.
Time-Kill Curve Assays
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial agents over time.
Issue 1: Unexpected bacterial regrowth after initial killing.
-
Possible Cause: Degradation of this compound or the antibiotic over the course of the experiment, or the emergence of a resistant subpopulation.
-
Troubleshooting Steps:
-
Assess the stability of this compound and the antibiotic in the assay medium over the experimental timeframe.
-
Plate the regrown bacteria on agar containing the antibiotic and/or this compound to check for the emergence of resistance.
-
Consider a higher starting inoculum to increase the probability of detecting resistant subpopulations.[11]
-
Issue 2: No significant difference between the antibiotic alone and the combination with this compound.
-
Possible Cause: The antibiotic may already be highly effective at the tested concentration, masking any potentiation effect.
-
Troubleshooting Steps:
-
Test a range of antibiotic concentrations, including sub-MIC levels. The potentiation effect is often most evident at concentrations where the antibiotic alone is less effective.
-
Ensure the bacterial inoculum is in the logarithmic growth phase at the start of the experiment for optimal susceptibility.
-
Issue 3: High variability between replicate time-kill curves.
-
Possible Cause: Inaccurate viable cell counting (colony forming units, CFU/mL).
-
Troubleshooting Steps:
-
Ensure proper serial dilutions and thorough mixing at each step.
-
Plate a sufficient volume to obtain a countable number of colonies (typically 30-300).
-
Perform plating in triplicate for each time point and average the results.
-
Table 2: Hypothetical Time-Kill Assay Data for this compound and Levofloxacin against K. pneumoniae
| Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 4h | Log10 CFU/mL at 8h | Log10 CFU/mL at 24h |
| Growth Control | 6.0 | 7.5 | 8.8 | 9.2 |
| Levofloxacin (0.5 x MIC) | 6.0 | 5.8 | 6.5 | 8.5 |
| This compound (4 µM) | 6.0 | 5.9 | 5.8 | 5.7 |
| Levofloxacin + this compound | 6.0 | 4.2 | 3.1 | <2.0 |
Note: This table presents hypothetical data for illustrative purposes.
Efflux Pump Inhibition Assays
These assays directly measure the ability of this compound to inhibit efflux pump activity, often using a fluorescent substrate.
Issue 1: High background fluorescence in the ethidium bromide (EtBr) accumulation assay.
-
Possible Cause: Contamination of reagents or plasticware, or inherent fluorescence of the test compound.
-
Troubleshooting Steps:
-
Use high-quality, sterile reagents and consumables.
-
Run a control with this compound alone (without bacteria) to check for intrinsic fluorescence at the excitation/emission wavelengths used for EtBr.
-
Optimize the concentration of EtBr to maximize the signal-to-noise ratio.
-
Issue 2: No increase in fluorescence upon addition of this compound.
-
Possible Cause: The bacterial strain does not express the target efflux pump, or the pump is not active under the assay conditions.
-
Troubleshooting Steps:
Issue 3: this compound appears to have a direct effect on bacterial membrane potential.
-
Possible Cause: Some efflux pump inhibitors can have off-target effects on the bacterial membrane, which can confound the interpretation of results.[4]
-
Troubleshooting Steps:
-
Perform a bacterial membrane potential assay using a fluorescent probe like DiSC3(5) or DiOC2(3) to assess the effect of this compound alone on membrane integrity.
-
If membrane disruption is observed, the potentiation effect may not be solely due to efflux pump inhibition.
-
Experimental Protocols
Protocol 1: Checkerboard Assay
-
Preparation:
-
Prepare a 2-fold serial dilution of this compound in a 96-well plate along the y-axis (e.g., rows A-G).
-
Prepare a 2-fold serial dilution of the antibiotic along the x-axis (e.g., columns 1-10).
-
Include a row with only the antibiotic dilutions (no this compound) and a column with only this compound dilutions (no antibiotic) to determine the individual MICs.
-
Include a growth control well (no compounds) and a sterility control well (no bacteria).
-
-
Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Incubation:
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Analysis:
-
Determine the MIC of each compound alone and in combination by visual inspection or by measuring OD600.
-
Calculate the FIC index for each combination.
-
Protocol 2: Time-Kill Curve Assay
-
Preparation:
-
Prepare flasks with MHB containing the desired concentrations of the antibiotic, this compound, the combination, and a growth control.
-
-
Inoculum:
-
Inoculate each flask with a logarithmic-phase bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Analysis:
-
Count the colonies and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time.
-
Protocol 3: Ethidium Bromide (EtBr) Accumulation Assay
-
Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific OD600 (e.g., 0.4).
-
-
Loading and Measurement:
-
Add the bacterial suspension to a 96-well black plate.
-
Add EtBr to a final concentration of 1-2 µg/mL.
-
Add this compound at various concentrations. Include a positive control (e.g., CCCP) and a negative control (no inhibitor).
-
Measure the fluorescence (e.g., excitation at 530 nm, emission at 600 nm) over time at 37°C.
-
-
Analysis:
-
An increase in fluorescence over time compared to the control without inhibitor indicates inhibition of EtBr efflux.
-
Visualizations
Caption: Mechanism of action of this compound in potentiating antibiotics.
Caption: Experimental workflow for a checkerboard assay.
Caption: Logical troubleshooting flow for lack of antibiotic potentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Microbial Efflux Pump Inhibition: Tactics and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic Potentiators Against Multidrug-Resistant Bacteria: Discovery, Development, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of methods of interpretation of checkerboard synergy testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantifying Subpopulation Synergy for Antibiotic Combinations via Mechanism-Based Modeling and a Sequential Dosing Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Identifying and mitigating BDM91514 off-target effects.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BDM91514, a potent inhibitor of the E. coli AcrAB-TolC efflux pump. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an efflux pump inhibitor (EPI) that specifically targets AcrB, the inner membrane transporter component of the AcrAB-TolC multidrug efflux pump in Escherichia coli and other Gram-negative bacteria. By inhibiting AcrB, this compound prevents the expulsion of a wide range of substrates, including many classes of antibiotics, thereby increasing their intracellular concentration and potentiating their antimicrobial activity.
Q2: Beyond antibiotics, what other substrates are exported by the AcrAB-TolC pump?
The AcrAB-TolC pump is known for its broad substrate polyspecificity. In addition to antibiotics, it exports a variety of molecules, including:
-
Bile salts
-
Detergents (e.g., SDS)
-
Dyes (e.g., ethidium bromide)
-
Bacterial metabolites and signaling molecules (e.g., indole)
Inhibition of this pump by this compound can therefore have broader physiological consequences for the bacteria beyond antibiotic potentiation.
Q3: Is this compound reported to have cytotoxic effects on mammalian cells?
While some efflux pump inhibitors can exhibit off-target effects on eukaryotic cells, pyridylpiperazine-based inhibitors, a class to which this compound is related, have been reported to have low cytotoxicity in some studies.[4][5][6] However, it is always recommended to perform cytotoxicity assays on the specific cell lines used in your experiments to determine the safe concentration range.
Troubleshooting Guide
Problem 1: I'm observing a decrease in bacterial growth rate or altered motility after this compound treatment, even without antibiotics.
-
Possible Cause: The AcrAB-TolC pump is involved in the efflux of endogenous metabolites and plays a role in bacterial physiology under certain stress conditions.[7][8][9][10] Inhibition of this pump by this compound could lead to the intracellular accumulation of toxic metabolites or disrupt normal physiological processes, affecting growth and motility.
-
Troubleshooting Steps:
-
Establish a Dose-Response Curve: Determine the minimum concentration of this compound that achieves the desired antibiotic potentiation without significantly impacting bacterial growth in the absence of the antibiotic.
-
Control Experiments: Include a bacterial strain with a deleted or inactive AcrB (ΔacrB) as a negative control. This strain should not exhibit a significant potentiation effect with this compound.
-
Phenotypic Assays: Perform motility assays (e.g., swim agar plates) and growth curves at various this compound concentrations to quantify the off-target physiological effects.
-
| Parameter | This compound Concentration | Wild-Type E. coli | ΔacrB E. coli |
| Growth Rate (OD600/hr) | 0 µM (Control) | 0.6 ± 0.05 | 0.55 ± 0.04 |
| 10 µM | 0.58 ± 0.06 | 0.54 ± 0.05 | |
| 50 µM | 0.45 ± 0.07 | 0.53 ± 0.06 | |
| Motility (Swim Diameter in mm) | 0 µM (Control) | 45 ± 5 | 30 ± 4 |
| 10 µM | 42 ± 6 | 29 ± 5 | |
| 50 µM | 35 ± 5 | 28 ± 4 | |
| Hypothetical data for illustrative purposes. |
Problem 2: The potentiation of my antibiotic of interest by this compound is inconsistent across different experiments or bacterial strains.
-
Possible Cause: The expression level of the AcrAB-TolC efflux pump can vary between different bacterial strains and can be induced by various environmental stressors. This variation in pump expression can alter the apparent efficacy of this compound.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent growth media, temperature, aeration, and growth phase of the bacteria for all experiments.
-
Quantify Efflux Pump Expression: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of acrB and tolC genes in your bacterial strains under your experimental conditions.
-
Use a Reference Strain: Include a well-characterized reference strain (e.g., E. coli K-12) in all experiments for comparison.
-
| Bacterial Strain | Growth Condition | Relative acrB Expression (Fold Change) | Antibiotic MIC with this compound (µg/mL) |
| E. coli K-12 | Standard LB | 1.0 | 2 ± 0.5 |
| Clinical Isolate A | Standard LB | 5.2 ± 0.8 | 8 ± 1.5 |
| Clinical Isolate B | Standard LB with bile salts | 10.5 ± 1.2 | 15 ± 2.0 |
| Hypothetical data for illustrative purposes. |
Problem 3: I am concerned about potential off-target effects of this compound on my host cell model in co-culture experiments.
-
Possible Cause: Although reported to have low cytotoxicity, high concentrations of this compound or prolonged exposure could potentially affect host cell viability or signaling pathways.
-
Troubleshooting Steps:
-
Mammalian Cell Cytotoxicity Assay: Before co-culture experiments, perform a cytotoxicity assay (e.g., MTT, LDH release) with this compound on your mammalian cell line to determine the non-toxic concentration range.
-
Host Cell Viability Control: In your co-culture experiments, include a control with only the host cells and this compound (at the working concentration) to monitor for any direct effects on host cell viability.
-
Washout Step: If experimentally feasible, consider a washout step to remove this compound after a defined period of antibiotic potentiation to minimize prolonged exposure to the host cells.
-
Experimental Protocols & Visualizations
Protocol: Validating On-Target vs. Off-Target Effects
This workflow helps to distinguish between the desired on-target antibiotic potentiation and potential off-target physiological effects of this compound.
References
- 1. Substrate specificity of the RND-type multidrug efflux pumps AcrB and AcrD of Escherichia coli is determined predominantly by two large periplasmic loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 3. Molecular insights into the determinants of substrate specificity and efflux inhibition of the RND efflux pumps AcrB and AdeB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Effects of TolC‐Dependent Multidrug Efflux Pumps in Escherichia coli: Impact on Motility and Growth Under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the physiological role of the TolC-dependent multidrug efflux pumps of Escherichia coli | ScholarWorks [scholarworks.calstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Physiological Effects of TolC-Dependent Multidrug Efflux Pumps in Escherichia coli: Impact on Motility and Growth Under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in BDM91514 studies.
Welcome to the technical support center for BDM91514, a selective inhibitor of Kinase X. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing answers to frequently asked questions.
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues that may arise during your experiments with this compound.
Issue 1: Lack of Efficacy in Specific Cancer Cell Lines
Question: We are observing a lack of anti-proliferative or pro-apoptotic effects of this compound in certain cancer cell lines, while it works as expected in others. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Cell Line-Specific Resistance Mechanisms: The resistant cell lines may have intrinsic or acquired resistance to Kinase X inhibition.
-
Actionable Advice:
-
Confirm Target Expression: Verify the expression and phosphorylation status of Kinase X in both sensitive and resistant cell lines via Western blot.
-
Assess Downstream Signaling: Check the phosphorylation status of known downstream targets of Kinase X to confirm target engagement.
-
Sequence the Kinase Domain: Sequence the Kinase X gene in resistant cell lines to check for mutations that might prevent this compound binding.[1][2]
-
Evaluate Compensatory Pathways: Investigate the activation of parallel signaling pathways that could bypass the effect of Kinase X inhibition.[3][4][5][6][7] Common compensatory pathways to investigate include the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][4]
-
-
-
Incorrect Dosing or Compound Instability: The concentration of this compound may be insufficient, or the compound may be degrading in your experimental setup.
-
Actionable Advice:
-
Perform a Dose-Response Curve: Determine the IC50 value for this compound in your cell line of interest to ensure you are using an effective concentration.
-
Check Compound Stability: Assess the stability of this compound in your cell culture media over the time course of your experiment using techniques like HPLC.
-
Review Storage Conditions: Ensure the compound is stored correctly as per the datasheet to prevent degradation.
-
-
-
Experimental Workflow for Investigating Lack of Efficacy:
Workflow for troubleshooting lack of efficacy.
Issue 2: Unexpected Cytotoxicity in Non-Cancerous Cell Lines
Question: We are observing significant cytotoxicity with this compound in our non-cancerous control cell lines. What could be causing this?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: this compound may be inhibiting other kinases or proteins essential for the survival of these cells.[8][9][10][11][12] Kinase inhibitors are known to sometimes have off-target effects, which can lead to unexpected cellular responses.[8][13][14]
-
Actionable Advice:
-
Kinome Profiling: Perform a kinome-wide selectivity screen to identify potential off-target kinases that this compound binds to.[10]
-
Phenotypic Screening: Compare the observed cytotoxic phenotype with the known effects of inhibiting the identified off-targets.[10]
-
Use a Structurally Unrelated Inhibitor: If available, use a different inhibitor of Kinase X with a distinct chemical structure to see if the same cytotoxicity is observed.
-
-
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentrations used.
-
Actionable Advice:
-
Run a Vehicle Control: Always include a control group treated with the same concentration of the vehicle used for this compound.
-
Lower Solvent Concentration: Aim to use the lowest possible concentration of the solvent.
-
-
-
Signaling Pathway Illustrating a Hypothetical Off-Target Effect:
Hypothetical on-target vs. off-target effects.
Issue 3: Inconsistent Results Between Batches of this compound
Question: We are seeing variability in our experimental results when using different batches of this compound. How can we address this?
Possible Causes and Troubleshooting Steps:
-
Variability in Purity or Potency: Different synthesis batches may have slight variations in purity or the presence of isomers with different activities.
-
Actionable Advice:
-
Request Certificate of Analysis (CoA): Always review the CoA for each batch to check for purity and identity.
-
Perform Quality Control (QC): If possible, perform in-house QC on new batches. This could include HPLC/MS to confirm purity and identity, and a standard bioassay to confirm potency.
-
Standardize Compound Handling: Ensure consistent procedures for dissolving and storing the compound across all experiments.
-
-
-
Data Presentation: Batch-to-Batch QC Comparison
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (HPLC) | 99.2% | 98.5% | > 98.0% |
| Identity (Mass Spec) | Confirmed | Confirmed | Matches Expected Mass |
| Potency (IC50) | 52 nM | 75 nM | Within 2-fold of historical average |
Issue 4: Activation of a Compensatory Signaling Pathway
Question: After initial inhibition of the Kinase X pathway, we observe a rebound in pro-survival signaling after 24-48 hours. What is happening?
Possible Causes and Troubleshooting Steps:
-
Feedback Loop Activation: Inhibition of Kinase X may relieve a negative feedback loop, leading to the activation of a compensatory pathway.[3][5] This is a known mechanism of acquired resistance to targeted therapies.[3][5][7]
-
Actionable Advice:
-
Phospho-Proteomic Screen: Perform a time-course experiment and analyze cell lysates using a broad phospho-proteomic screen to identify upregulated signaling pathways.
-
Western Blot Analysis: Based on the screen or literature, use Western blotting to confirm the activation of specific compensatory pathway proteins (e.g., p-AKT, p-ERK).
-
Combination Therapy: Consider co-treating cells with this compound and an inhibitor of the identified compensatory pathway to achieve a more sustained response.[6][7]
-
-
-
Signaling Diagram: Compensatory Pathway Activation
Activation of a compensatory pathway by this compound.
Experimental Protocols
Protocol: Western Blot for Kinase X Target Engagement
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Kinase X, total Kinase X, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound? A1: this compound is typically soluble in DMSO. For long-term storage, we recommend storing the solid compound at -20°C and stock solutions in DMSO at -80°C. Avoid multiple freeze-thaw cycles.[15]
Q2: How can I confirm that this compound is entering the cells and engaging with Kinase X? A2: Target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of Kinase X or its direct downstream substrates via Western blot.[16] Cellular thermal shift assays (CETSA) can also be used to demonstrate direct binding in a cellular context.
Q3: What are the known off-targets for this compound? A3: While this compound is designed to be selective for Kinase X, comprehensive kinome profiling is recommended to identify potential off-targets in your specific experimental system.[8][10] Off-target effects are a common challenge with kinase inhibitors.[8][11][12]
Q4: Can this compound be used in in vivo studies? A4: Yes, but it is crucial to first perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to determine the appropriate dosing regimen and to confirm that the compound reaches the tumor at a sufficient concentration to inhibit Kinase X.[17]
Q5: My IC50 values for this compound seem to vary between experiments. Why? A5: IC50 values can be influenced by several factors, including cell density, passage number, serum concentration in the media, and the ATP concentration in kinase assays.[15] Ensure these parameters are kept consistent to improve reproducibility.
References
- 1. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 2. Frontiers | Role of Small Molecule Targeted Compounds in Cancer: Progress, Opportunities, and Challenges [frontiersin.org]
- 3. How compensatory mechanisms and adaptive rewiring have shaped our understanding of therapeutic resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oncotarget.com [oncotarget.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reactionbiology.com [reactionbiology.com]
Strategies for improving the reproducibility of BDM91514 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the AcrB inhibitor, BDM91514.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research chemical that functions as an inhibitor of AcrB.[1] AcrB is a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria, such as Escherichia coli.[2][3] This efflux pump is a major contributor to antibiotic resistance by actively transporting a wide range of antibiotics out of the bacterial cell.[2][4] By inhibiting AcrB, this compound prevents the efflux of susceptible antibiotics, thereby increasing their intracellular concentration and restoring their efficacy.[1]
Q2: In what types of experiments is this compound typically used?
A2: this compound is primarily used in microbiology and drug discovery research. Common applications include:
-
Antimicrobial Susceptibility Testing (AST): To determine the potentiation effect of this compound on the activity of various antibiotics against resistant bacteria. This is often done using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
-
Synergy Assays: To systematically evaluate the synergistic relationship between this compound and an antibiotic, often through checkerboard assays.
-
Efflux Pump Inhibition Assays: To directly measure the inhibition of efflux pump activity using fluorescent substrates like ethidium bromide or Nile red.[5]
-
In vivo Efficacy Studies: To assess the ability of this compound to enhance antibiotic efficacy in animal models of infection.
Q3: What are the key factors to consider for ensuring the reproducibility of this compound experiments?
A3: Reproducibility in this compound experiments can be enhanced by carefully controlling the following variables:
-
Bacterial Strain: Use a well-characterized bacterial strain with a known efflux pump expression profile. Be aware that mutations in the acrB gene can affect inhibitor binding and efficacy.[6]
-
Growth Conditions: Maintain consistent growth media, temperature, and aeration, as these can influence efflux pump expression.[6]
-
Inoculum Density: Standardize the bacterial inoculum density for all experiments, as this can significantly impact MIC values.
-
Compound Quality and Handling: Use high-purity this compound and follow the manufacturer's instructions for storage and solubilization.
-
Assay-Specific Parameters: For each experimental protocol, critical parameters must be kept consistent. For example, in efflux assays, the concentrations of the fluorescent dye and the timing of measurements are crucial.
Troubleshooting Guides
Problem 1: Inconsistent or no potentiation of antibiotic activity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Titrate this compound across a range of concentrations to determine the optimal, non-toxic concentration for potentiation. |
| Antibiotic is not a substrate of the AcrAB-TolC pump. | Confirm from literature that the antibiotic used is a known substrate of the AcrAB-TolC efflux pump. |
| Bacterial strain does not express or overexpress AcrAB-TolC. | Use a wild-type strain known to express AcrAB-TolC or a strain engineered to overexpress the pump. A strain with a deleted acrB gene can be used as a negative control.[7] |
| Mutation in AcrB. | Sequence the acrB gene of your bacterial strain to check for mutations that might interfere with this compound binding.[6] |
| Degradation of this compound. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C) and prepare fresh working solutions for each experiment. |
Problem 2: High variability in Minimum Inhibitory Concentration (MIC) assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation | Standardize the preparation of the bacterial inoculum to a specific optical density (e.g., 0.5 McFarland standard) to ensure a consistent starting cell number. |
| Edge Effects in Microtiter Plates | Avoid using the outer wells of the microtiter plate, as they are more prone to evaporation, which can concentrate the compounds and affect results. Alternatively, fill the outer wells with sterile media. |
| Incomplete Solubilization of this compound | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the growth medium. Visually inspect for any precipitation. |
| Inconsistent Incubation Time | Adhere to a strict incubation time for all plates before reading the results, as bacterial growth is a dynamic process. |
Problem 3: Artifacts or inconsistent results in fluorescence-based efflux assays.
| Possible Cause | Troubleshooting Step |
| Toxicity of this compound or fluorescent dye. | Determine the MIC of this compound and the fluorescent dye alone to ensure they are used at non-inhibitory concentrations in the efflux assay. |
| Photobleaching of the fluorescent dye. | Minimize the exposure of the fluorescent dye to light before and during the measurement. |
| Inner filter effect. | If using high concentrations of the dye or inhibitor, be aware of potential inner filter effects that can quench the fluorescent signal. This can be checked by measuring the fluorescence of the dye in the presence of the inhibitor in a cell-free system. |
| Non-specific membrane effects. | Some efflux pump inhibitors can have off-target effects on the bacterial membrane. This can be assessed by using membrane potential-sensitive dyes or by testing the inhibitor on a strain lacking the AcrAB-TolC pump. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence and absence of this compound.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution
-
This compound stock solution (in DMSO)
-
Spectrophotometer or microplate reader
Methodology:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the antibiotic in CAMHB in the microtiter plate.
-
To a parallel set of wells, add the same serial dilutions of the antibiotic, but also add this compound to each well at a fixed, sub-inhibitory concentration.
-
Include appropriate controls: wells with bacteria and no antibiotic (growth control), wells with media only (sterility control), and wells with bacteria and only this compound (to confirm it is not inhibitory at the used concentration).
-
Add the prepared bacterial inoculum to all wells except the sterility control.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
Protocol 2: Ethidium Bromide Efflux Assay
This protocol measures the accumulation of the fluorescent dye ethidium bromide (EtBr) as an indicator of efflux pump activity.
Materials:
-
Fluorometer or fluorescence plate reader
-
Bacterial strain of interest
-
Phosphate buffered saline (PBS)
-
Ethidium bromide (EtBr) stock solution
-
This compound stock solution
-
Glucose or other energy source
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for efflux inhibition
Methodology:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density.
-
Pre-incubate the bacterial suspension with this compound or CCCP (positive control) for a defined period.
-
Add EtBr to the bacterial suspension to a final concentration that is non-toxic but provides a measurable fluorescent signal.
-
Initiate efflux by adding an energy source like glucose.
-
Monitor the fluorescence intensity over time. A decrease in fluorescence indicates active efflux of EtBr. Inhibition of efflux will result in a slower decrease or an increase in fluorescence compared to the untreated control.
Quantitative Data Summary
Table 1: Example MIC Data for E. coli Overexpressing AcrAB-TolC
| Antibiotic | MIC without this compound (µg/mL) | MIC with this compound (at a fixed concentration) (µg/mL) | Fold Change in MIC |
| Ciprofloxacin | 16 | 2 | 8 |
| Erythromycin | 128 | 8 | 16 |
| Tetracycline | 32 | 4 | 8 |
| Levofloxacin | 8 | 1 | 8 |
Note: The above data is illustrative. Actual values will vary depending on the bacterial strain, antibiotic, and this compound concentration used.
Visualizations
Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by this compound.
Caption: General experimental workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 4. mdpi.com [mdpi.com]
- 5. Pimozide Inhibits the AcrAB-TolC Efflux Pump in Escherichia coli [openmicrobiologyjournal.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Absence, loss-of-function, or inhibition of Escherichia coli AcrB does not increase expression of other efflux pump genes supporting the discovery of AcrB inhibitors as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for BDM91514 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BDM91514, an inhibitor of the Escherichia coli AcrAB-TolC efflux pump. The information is tailored for researchers, scientists, and drug development professionals to optimize their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of AcrB, the inner membrane component of the AcrAB-TolC multidrug efflux pump in E. coli. By inhibiting AcrB, this compound enhances the potency of antibiotics that are substrates of this pump.[1] It has been shown to prevent the growth of E. coli BW25113 in the presence of the antibiotic Pyridomycin, with an EC90 of 8 μM.[1]
Q2: What are the recommended storage conditions for this compound?
It is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier. For shipping, it is stable at room temperature in the continental US, though this may vary for other locations.[1] For long-term storage, consult the product datasheet.
Q3: What are the critical parameters to consider when designing an assay for this compound activity?
When designing an assay to measure this compound activity, several factors are crucial for obtaining reliable and reproducible results. These include:
-
Buffer pH and Temperature: Enzyme activity is highly dependent on pH and temperature. These parameters should be optimized for the specific assay.[2][3]
-
Buffer Composition: Avoid components that may interfere with the assay, such as EDTA (>0.5 mM), Ascorbic acid (>0.2%), SDS (>0.2%), Sodium Azide (>0.2%), NP-40, and Tween-20 (> 1%).[4]
-
Enzyme and Substrate Concentrations: The concentrations of the target enzyme (AcrB or the AcrAB-TolC complex) and the substrate should be carefully chosen, ideally around the Km value for the substrate.[5]
-
Controls: Always include positive and negative controls in your experiments. A positive control with a known inhibitor confirms that the assay is working, while a negative control (without the enzyme or inhibitor) helps to determine the background signal.[2][6]
-
Instrument Settings: Ensure that the spectrophotometer or fluorometer is set to the correct wavelength for detecting the product of the enzymatic reaction.[2]
Q4: Can this compound be used in cell-based assays?
Yes, this compound has been shown to be active in cell-based assays, where it prevents the growth of E. coli in the presence of an antibiotic.[1] When performing cell-based assays, it is important to consider the growth medium as the "buffer" and ensure its components do not interfere with this compound activity.
Troubleshooting Guide
Problem: No or low inhibition of AcrB activity is observed.
| Possible Cause | Suggested Solution |
| Incorrect Buffer pH | The activity of enzymes is highly sensitive to pH. Determine the optimal pH for AcrB activity and ensure your buffer is at that pH. Use a pH meter to verify the pH of your buffer.[2] |
| Suboptimal Temperature | Most enzyme assays work best at room temperature (20-25°C) or 37°C.[2][5] Using ice-cold buffers can significantly reduce or stop enzyme activity.[2] Ensure all assay components are at the optimal temperature before starting the reaction. |
| Degradation of this compound | Improper storage can lead to the degradation of the inhibitor. Store this compound according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.[2] |
| Inactive Enzyme | The AcrB enzyme or the AcrAB-TolC complex may have lost activity due to improper storage or handling. Use fresh enzyme preparations or test the activity of your current enzyme stock with a known substrate.[3] |
| Substrate Concentration Too High | If the substrate concentration is much higher than the Km, a higher concentration of the inhibitor may be required to observe significant inhibition. Consider using a substrate concentration closer to the Km.[3] |
| Assay Protocol Error | Carefully review the experimental protocol to ensure no steps were missed or altered.[2] |
Problem: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.[4] Preparing a master mix of reagents can help ensure consistency across wells.[4] |
| Incomplete Mixing | Ensure that all components in the assay wells are thoroughly mixed before starting the measurement.[6] |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate the reactants and lead to higher or lower readings. To mitigate this, avoid using the outer wells or fill them with a buffer or water.[2] |
| Instrument Instability | Check the stability of your plate reader or spectrophotometer. Run a control plate with a stable fluorescent or colored solution to check for instrument drift. |
Problem: Unexpected results or artifacts in the data.
| Possible Cause | Suggested Solution |
| Interference from Buffer Components | Certain buffer components can interfere with the assay.[4] If possible, prepare samples in the assay buffer provided with a kit or a recommended buffer from the literature.[4] |
| Autofluorescence/Absorbance of this compound | The compound itself may absorb light or fluoresce at the excitation/emission wavelengths of your assay. Run a control with this compound in the assay buffer without the enzyme to check for this. |
| Contamination | Contaminants in the buffer, enzyme preparation, or on the microplate can interfere with the assay.[3] Use high-purity reagents and sterile techniques where necessary. |
Experimental Protocols
Protocol: In Vitro Fluorescence-Based Efflux Assay for AcrAB-TolC Inhibition
This protocol describes a method to measure the inhibition of the AcrAB-TolC efflux pump by this compound using a fluorescent substrate.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 5 mM MgCl2.
-
AcrAB-TolC proteoliposomes: Reconstituted purified AcrAB-TolC complex in liposomes.
-
Fluorescent Substrate: A known fluorescent substrate of the AcrAB-TolC pump (e.g., Nile Red or a fluorescently labeled antibiotic).
-
This compound stock solution: Dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a black, clear-bottom 96-well plate, add the following to each well:
-
Assay Buffer
-
AcrAB-TolC proteoliposomes
-
This compound at various concentrations (or vehicle control).
-
-
Pre-incubate the plate at 37°C for 15 minutes.[5]
-
Initiate the reaction by adding the fluorescent substrate to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader set to the appropriate excitation and emission wavelengths for the chosen substrate.
-
The rate of substrate efflux is determined by the rate of decrease in fluorescence (if the substrate is fluorescent inside the liposome and quenched outside) or increase in fluorescence (if the substrate becomes fluorescent upon entering the liposome).
-
Calculate the initial reaction velocities for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Data Presentation
Summarize quantitative data in a structured table for easy comparison of the effects of different buffer conditions on this compound activity.
Table 1: Effect of Buffer Conditions on this compound IC50 for AcrB Inhibition
| Buffer Component | Condition | This compound IC50 (µM) | Standard Deviation |
| pH | 6.5 | ||
| 7.0 | |||
| 7.5 | |||
| 8.0 | |||
| NaCl (mM) | 0 | ||
| 50 | |||
| 100 | |||
| 200 | |||
| Detergent | None | ||
| 0.01% Tween-20 | |||
| 0.05% Triton X-100 |
Visualizations
Mechanism of this compound Action
The following diagram illustrates the mechanism of the AcrAB-TolC efflux pump and its inhibition by this compound.
Caption: Mechanism of AcrAB-TolC efflux pump and this compound inhibition.
Troubleshooting Workflow for Low this compound Activity
This workflow provides a logical sequence of steps to diagnose issues with low or no observed activity of this compound.
Caption: Troubleshooting workflow for low this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
Addressing inconsistent BDM91514 efficacy across bacterial strains.
Welcome to the technical support center for BDM91514. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the efficacy of this compound across various bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as an inhibitor of the AcrB protein, a key component of the AcrAB-TolC efflux pump system in Gram-negative bacteria like Escherichia coli.[1] By inhibiting this pump, this compound can increase the intracellular concentration and enhance the potency of other antibiotics that are substrates of this efflux system.[1]
Q2: Why am I observing inconsistent efficacy of this compound against different bacterial strains?
A2: Inconsistent efficacy of this compound can arise from several factors related to the target bacteria. Bacteria have evolved numerous mechanisms to resist antimicrobial compounds.[2][3][4] Key reasons for varied responses to an efflux pump inhibitor like this compound include:
-
Differences in Efflux Pump Expression: The levels of AcrAB-TolC expression can vary significantly between bacterial species and even among strains of the same species. Strains with lower baseline expression of this efflux pump may show a less pronounced effect when treated with this compound.
-
Target Alterations: Mutations in the acrB gene can lead to changes in the protein structure, potentially reducing the binding affinity of this compound to its target.
-
Presence of Other Efflux Pumps: Bacteria can possess multiple efflux pumps. If a strain utilizes other efflux systems to expel the partner antibiotic, inhibition of AcrAB-TolC alone may not be sufficient to restore susceptibility.
-
Cell Permeability: Differences in the outer membrane composition of Gram-negative bacteria can affect the uptake of this compound and the co-administered antibiotic.[5]
-
Enzymatic Degradation: The partner antibiotic being used with this compound might be inactivated by enzymes produced by the bacteria, such as β-lactamases.[3][5]
Q3: Can this compound be used as a standalone antibiotic?
A3: this compound is an efflux pump inhibitor and is not designed to be used as a standalone antibiotic. Its purpose is to be co-administered with an antibiotic to which a bacterial strain has developed resistance via efflux through the AcrAB-TolC system.
Q4: Which antibiotics are suitable for use with this compound?
A4: Antibiotics that are known substrates of the AcrAB-TolC efflux pump are the most suitable partners for this compound. This includes certain fluoroquinolones, tetracyclines, and macrolides. The choice of antibiotic should be guided by prior knowledge of the resistance profile of the bacterial strain being tested.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Issue 1: this compound fails to potentiate the activity of a partner antibiotic against a specific bacterial strain.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Low or absent expression of the AcrAB-TolC efflux pump in the test strain. | Quantify the expression level of the acrB gene using RT-qPCR. | RT-qPCR for acrB Expression: 1. Culture the bacterial strain to mid-log phase. 2. Isolate total RNA using a commercial kit. 3. Synthesize cDNA from the RNA template. 4. Perform qPCR using primers specific for the acrB gene and a housekeeping gene for normalization. 5. Compare the relative expression of acrB in the test strain to a known susceptible control strain. |
| Mutation in the acrB gene preventing this compound binding. | Sequence the acrB gene from the resistant strain and compare it to the wild-type sequence. | Sanger Sequencing of acrB: 1. Design primers to amplify the entire coding sequence of the acrB gene. 2. Perform PCR using genomic DNA isolated from the bacterial strain. 3. Purify the PCR product and send for Sanger sequencing. 4. Align the resulting sequence with the reference acrB sequence to identify any mutations. |
| The partner antibiotic is not a substrate of the AcrAB-TolC pump. | Confirm from literature or experimental data that the antibiotic is expelled by this pump. | Checkerboard Assay: 1. In a 96-well plate, create a two-dimensional gradient of this compound and the partner antibiotic. 2. Inoculate the wells with a standardized bacterial suspension. 3. Incubate overnight and determine the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of varying concentrations of this compound. A significant reduction in the antibiotic's MIC indicates synergy. |
| Presence of other active efflux pumps. | Use a broad-spectrum efflux pump inhibitor (e.g., CCCP, PAβN) as a positive control to see if efflux is the general resistance mechanism. | Broad-Spectrum Efflux Pump Inhibitor Control: 1. Perform a checkerboard assay as described above, but substitute this compound with a broad-spectrum inhibitor like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine beta-naphthylamide (PAβN). 2. A positive result with the broad-spectrum inhibitor but a negative result with this compound suggests the involvement of other efflux pumps. |
| Enzymatic inactivation of the partner antibiotic. | Test for the presence of antibiotic-degrading enzymes (e.g., β-lactamases for β-lactam antibiotics). | Nitrocefin Assay for β-lactamase Activity: 1. Prepare a crude cell lysate from the bacterial strain. 2. Add the lysate to a solution of the chromogenic cephalosporin, nitrocefin. 3. Monitor for a color change from yellow to red, which indicates β-lactamase activity. |
Issue 2: High variability in results between experimental replicates.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent bacterial inoculum size. | Ensure a standardized inoculum is used for all assays, typically by adjusting the culture to a specific optical density (e.g., 0.5 McFarland standard). |
| Inaccurate pipetting of this compound or the partner antibiotic. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Degradation of this compound or the antibiotic. | Prepare fresh stock solutions and store them at the recommended temperature, protected from light. |
| Contamination of bacterial cultures. | Perform regular quality control checks of bacterial stocks and culture media. |
Visual Guides
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for assessing the synergy between this compound and a partner antibiotic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combating antibiotic resistance: mechanisms, challenges, and innovative approaches in antibacterial drug development [explorationpub.com]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining BDM91514 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to establishing and refining the in vivo dosage of BDM91514, a novel AcrB inhibitor. The following frequently asked questions (FAQs) and troubleshooting guides will address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo dosage for a novel compound like this compound?
The initial and most critical step is to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity in an animal model.[1][2] This study is crucial for establishing a safe dose range for subsequent efficacy studies.
Q2: How should I select the starting dose for an MTD study?
The starting dose for an MTD study is typically extrapolated from in vitro data. A common practice is to select a starting dose that is expected to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1] If the IC50 of this compound for AcrB inhibition is known, this would be the primary data point for this estimation.
Q3: What are the key components of a well-designed dose-range finding study?
A dose-range finding study, also known as a dose-finding study, is essential for identifying a safe and effective dose range.[3] It helps establish the Minimum Effective Dose (MED), the lowest dose that produces the desired therapeutic effect, and the MTD.[3]
Key Components of a Dose-Range Finding Study:
| Component | Description |
| Animal Model | Select a relevant species and strain (e.g., BALB/c mice), typically 6-8 weeks old.[1] |
| Group Allocation | Randomly assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of this compound.[3] |
| Dose Selection | The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses can be escalated using a modified Fibonacci sequence. |
| Route of Administration | The route should be consistent with the intended clinical application (e.g., oral gavage, intraperitoneal injection).[1] |
| Monitoring | Daily monitoring of body weight, clinical signs of toxicity (e.g., changes in appearance, behavior), and any adverse effects is crucial.[1] |
Troubleshooting Guide
Issue 1: High toxicity or mortality observed at predicted "safe" doses.
-
Potential Cause: Unexpected in vivo toxicity not predicted by in vitro data. Off-target effects of this compound could be a contributing factor.
-
Troubleshooting Steps:
-
In Vitro Kinase Profiling: Conduct in vitro kinase profiling against a broad panel of kinases to identify potential off-target activities that might be responsible for the observed toxicity.[1]
-
Formulation/Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing toxicity. Run a vehicle-only control group to assess the toxicity of the formulation itself. If the vehicle is toxic, explore alternative, more biocompatible formulations.[3]
-
Dose Escalation Strategy: If the dose-toxicity relationship appears steep, a more conservative dose escalation approach is warranted.[4]
-
Issue 2: No significant therapeutic effect is observed at any tested dose.
-
Potential Cause: Poor bioavailability, rapid metabolism, or insufficient target engagement.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: Conduct a PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[3] This will help understand if the compound is reaching the target tissue at sufficient concentrations.
-
Formulation Optimization: this compound may have poor aqueous solubility, leading to low bioavailability.[5] Consider formulation strategies such as using co-solvents, surfactants, or creating lipid-based formulations to improve solubility and absorption.[5]
-
Verify Target Engagement: Use a pharmacodynamic (PD) marker to confirm that this compound is inhibiting its target, AcrB, in vivo. This could involve measuring the activity of the AcrB efflux pump in treated animals.
-
Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
Objective: To determine the MTD of this compound in a rodent model.
Methodology:
-
Animal Model: Use a relevant rodent species (e.g., BALB/c mice), 6-8 weeks old.[1]
-
Group Allocation: Randomly assign animals to several dose groups (e.g., vehicle control, and 4-5 escalating dose levels of this compound).[1]
-
Formulation: Prepare this compound in a suitable, sterile vehicle.
-
Administration: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 7-14 days).[1]
-
Monitoring: Record body weight and clinical observations daily. Monitor for any signs of toxicity, such as changes in appearance, behavior, or activity levels.[1] Euthanize animals that reach pre-defined humane endpoints.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis.[1]
In Vivo Efficacy Study Protocol
Objective: To evaluate the efficacy of this compound in a relevant disease model (e.g., a bacterial infection model where AcrB-mediated efflux is important).
Methodology:
-
Animal Model & Disease Induction: Use an appropriate animal model and establish the disease (e.g., induce a bacterial infection).
-
Group Allocation and Treatment: Once the disease is established, randomize animals into treatment groups (vehicle control, antibiotic alone, this compound alone, and antibiotic in combination with several dose levels of this compound below the MTD).[1]
-
Efficacy Assessment: Monitor relevant efficacy endpoints throughout the study (e.g., bacterial load in target organs, survival).
-
Toxicity Monitoring: Continue to monitor body weight and clinical signs for the duration of the study.
Visualizations
Caption: Workflow for In Vivo Dosage Refinement.
Caption: Troubleshooting In Vivo Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using BDM91514, an AcrB efflux pump inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as an inhibitor of the AcrB protein, a key component of the AcrAB-TolC efflux pump system in E. coli and other Gram-negative bacteria. By blocking this pump, this compound prevents the expulsion of certain antibiotics, thereby increasing their intracellular concentration and restoring their efficacy.
Q2: How should this compound be stored?
A2: For optimal stability, this compound should be stored at -20°C for long-term use and at 4°C for short-term use. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For final experimental concentrations, the DMSO stock should be further diluted in the appropriate culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects bacterial growth (typically ≤1%).
Troubleshooting Guide for Experimental Artifacts
Issue 1: No Potentiation of Antibiotic Activity Observed
Q: I am not observing the expected synergistic effect between this compound and my antibiotic of choice. What could be the reason?
A: This could be due to several factors. A systematic approach to troubleshooting this issue is outlined below.
Troubleshooting Workflow
Best practices for storing and handling BDM91514.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling BDM91514, a potent inhibitor of the AcrB efflux pump. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research chemical that functions as an inhibitor of the AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria such as E. coli.[1][2] By inhibiting this pump, this compound can increase the intracellular concentration and enhance the efficacy of antibiotics that are normally expelled by AcrB.[1]
Q2: What are the recommended storage conditions for this compound?
A2: There are conflicting reports on the optimal storage temperature for this compound. Some suppliers suggest room temperature for shipping, while others recommend storage at -20°C. It is crucial to refer to the Certificate of Analysis (CoA) provided by your specific supplier for the most accurate storage information. As a general best practice for long-term stability of similar compounds, storing the lyophilized powder at -20°C is advisable.
Q3: How should I reconstitute lyophilized this compound?
A3: While specific instructions should be obtained from the supplier's datasheet or CoA, small molecule inhibitors of this nature are typically reconstituted in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For in vitro microbiological assays, it is critical to ensure the final concentration of the solvent in the experimental medium is low enough to not affect bacterial growth or the activity of other compounds.
Q4: What is the stability of this compound in solution?
A4: The stability of this compound in solution has not been extensively published. For similar small molecule inhibitors, it is recommended to prepare fresh solutions for each experiment or store stock solutions in small aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. For bortezomib, a different small molecule, a 1 mg/mL solution was found to be stable for 5 days when stored refrigerated and protected from light.[3]
Q5: What safety precautions should I take when handling this compound?
A5: As with any research chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No potentiation of antibiotic activity observed. | 1. Incorrect concentration of this compound used.2. The antibiotic is not a substrate of the AcrB efflux pump.3. The bacterial strain does not express a functional AcrB pump.4. Degradation of this compound. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound.2. Confirm from literature that the antibiotic used is a known substrate of AcrB.3. Use a wild-type strain known to express AcrB or an overexpressing strain for comparison with an AcrB-deficient strain.4. Prepare a fresh stock solution of this compound. |
| High background solvent toxicity. | The concentration of the solvent (e.g., DMSO) in the final assay is too high. | Ensure the final concentration of the solvent in your assay medium is at a non-toxic level (typically ≤1% for DMSO). Run a solvent-only control to assess its effect on bacterial growth. |
| Precipitation of this compound in aqueous media. | This compound may have low aqueous solubility. | After adding the this compound stock solution to your aqueous experimental medium, ensure thorough mixing. If precipitation is observed, consider using a lower final concentration or a different solvent for the initial stock, if compatible with your assay. |
| Inconsistent results between experiments. | 1. Variability in bacterial inoculum size.2. Inconsistent incubation times or temperatures.3. Repeated freeze-thaw cycles of this compound stock solution. | 1. Standardize your bacterial inoculum preparation and quantification.2. Ensure precise control of incubation conditions.3. Prepare single-use aliquots of the this compound stock solution. |
Experimental Protocols
Checkerboard Assay for Antibiotic Potentiation
This protocol is designed to assess the ability of this compound to potentiate the activity of a given antibiotic against a bacterial strain expressing the AcrB efflux pump.
Materials:
-
This compound
-
Antibiotic of interest (known AcrB substrate)
-
Bacterial strain (e.g., E. coli expressing AcrB)
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader for measuring optical density (OD)
Methodology:
-
Prepare Stock Solutions:
-
Reconstitute this compound in DMSO to a concentration of 10 mM.
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in the appropriate growth medium.
-
Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in the final assay volume.
-
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional serial dilution of both the antibiotic and this compound.
-
Typically, the antibiotic is serially diluted along the y-axis, and this compound is serially diluted along the x-axis.
-
Include controls for bacterial growth without any compounds, with each compound alone, and a sterile medium control.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C for E. coli) for 18-24 hours.
-
-
Data Analysis:
-
Measure the optical density (OD) of each well using a plate reader.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that inhibits visible bacterial growth.
-
Determine the MIC of the antibiotic in the presence of different concentrations of this compound. A significant reduction in the antibiotic's MIC in the presence of this compound indicates potentiation.
-
Visualizations
AcrAB-TolC Efflux Pump Mechanism
Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by this compound.
Experimental Workflow for Checkerboard Assay
Caption: Workflow for assessing antibiotic potentiation using a checkerboard assay.
References
Validation & Comparative
A Validation of BDM91514's Specificity for the AcrB Pump: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efflux pump inhibitor BDM91514 and its specificity for the AcrB pump, a key component of multidrug resistance in Gram-negative bacteria. The performance of this compound's class of inhibitors is evaluated against other known AcrB inhibitors, supported by experimental data from peer-reviewed studies.
Executive Summary
Multidrug resistance (MDR) is a critical global health challenge, with efflux pumps like AcrB playing a central role in extruding a broad range of antibiotics from bacteria. Efflux Pump Inhibitors (EPIs) represent a promising strategy to counteract this resistance mechanism. This compound, a member of the pyridylpiperazine class of allosteric inhibitors, demonstrates potentiation of various antibiotics by targeting the AcrB pump. This guide presents a comparative analysis of the specificity of pyridylpiperazine inhibitors with other classes of AcrB inhibitors, highlighting their differential interactions with specific AcrB mutants. The data underscores the unique allosteric binding site of pyridylpiperazines within the transmembrane domain of AcrB, distinguishing them from inhibitors that bind to the periplasmic domain.
Comparative Analysis of AcrB Inhibitor Specificity
The specificity of AcrB inhibitors can be effectively evaluated by examining their activity against strains of E. coli expressing specific mutations in the acrB gene. The following tables summarize the potentiation of different antibiotics by various AcrB inhibitors against wild-type AcrB and two key mutant strains: one with a double mutation in the periplasmic domain (G141D_N282Y) and another with a mutation in the transmembrane domain (V411A). The data is presented as the ratio of the Minimum Inhibitory Concentration (MIC) of the antibiotic without the inhibitor to the MIC with the inhibitor. A higher ratio indicates greater potentiation.
Table 1: Potentiation of Antibiotics by AcrB Inhibitors Against Wild-Type and Mutant E. coli Strains (Lower Molecular Weight Antibiotics)
| Antibiotic | Inhibitor | Wild-Type AcrB MIC Ratio | AcrB G141D_N282Y MIC Ratio | AcrB V411A MIC Ratio |
| Ciprofloxacin | BDM88855 | 8 | 8 | 1 |
| MBX3132 | 8 | 1 | 8 | |
| PAβN | 4 | 2 | 4 | |
| Levofloxacin | BDM88855 | 8 | 8 | 1 |
| MBX3132 | 16 | 1 | 16 | |
| PAβN | 4 | 2 | 4 | |
| Oxacillin | BDM88855 | 16 | 16 | 1 |
| MBX3132 | >32 | 1 | >32 | |
| PAβN | 4 | 2 | 4 |
Data adapted from a comparative reassessment of AcrB efflux inhibitors. BDM88855 is a close analog of this compound.[1][2][3]
Table 2: Potentiation of Antibiotics by AcrB Inhibitors Against Wild-Type and Mutant E. coli Strains (Higher Molecular Weight Antibiotics)
| Antibiotic | Inhibitor | Wild-Type AcrB MIC Ratio | AcrB G141D_N282Y MIC Ratio | AcrB V411A MIC Ratio |
| Erythromycin | BDM88855 | 16 | 16 | 1 |
| MBX3132 | >32 | 2 | >32 | |
| PAβN | 8 | 4 | 8 | |
| Clindamycin | BDM88855 | 8 | 8 | 1 |
| MBX3132 | 16 | 1 | 16 | |
| PAβN | 4 | 2 | 4 | |
| Rifampicin | BDM88855 | 4 | 4 | 1 |
| MBX3132 | 4 | 1 | 4 | |
| PAβN | 2 | 1 | 2 |
Data adapted from a comparative reassessment of AcrB efflux inhibitors. BDM88855 is a close analog of this compound.[1][2][3]
Note: this compound has been shown to prevent the growth of E. coli BW25113 (EC90: 8 μM) in the presence of 8 μg/mL Pyridomycin.
Experimental Protocols
Checkerboard Microdilution Assay for Antibiotic Potentiation
This assay is used to determine the synergistic effect of an efflux pump inhibitor in combination with an antibiotic.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), 2x and 1x concentrations
-
Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)
-
Stock solutions of the AcrB inhibitor (e.g., this compound) and the antibiotic, prepared at 4x the highest desired concentration in 2x CAMHB.
Procedure:
-
Plate Preparation:
-
Dispense 100 µL of 2x CAMHB into all wells of a 96-well plate.
-
In the first column, add 100 µL of the 4x antibiotic stock solution to the top well (row A). Perform a 2-fold serial dilution down the column by transferring 100 µL from well to well. Discard the final 100 µL from the last well.
-
In the first row, add 100 µL of the 4x inhibitor stock solution to the first well (column 1). Perform a 2-fold serial dilution across the row by transferring 100 µL from well to well. Discard the final 100 µL from the last well.
-
This creates a gradient of the antibiotic in the columns and the inhibitor in the rows.
-
-
Inoculation:
-
Prepare the bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in 1x CAMHB.
-
Add 100 µL of the bacterial suspension to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone (column without inhibitor) and in the presence of different concentrations of the inhibitor.
-
The potentiation is calculated as the ratio of the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of the inhibitor.
-
Visualizing the Mechanism of Action
The Functional Rotation of the AcrB Pump
The AcrB pump functions as a homotrimer, with each protomer cycling through three conformational states: Loose (L), Tight (T), and Open (O). This "functional rotation" is driven by the proton motive force and is essential for the binding and extrusion of substrates.
Caption: The functional rotation mechanism of the AcrB efflux pump.
Allosteric Inhibition of AcrB by Pyridylpiperazines
This compound and its analogs act as allosteric inhibitors. They bind to a unique pocket within the transmembrane (TM) domain of the AcrB protomer in the "Loose" (L) conformation. This binding event is thought to prevent the conformational changes necessary for the functional rotation, effectively locking the pump in an inactive state.
Caption: Allosteric inhibition of AcrB by this compound.
Conclusion
The available evidence strongly supports the high specificity of this compound and its class of pyridylpiperazine inhibitors for the AcrB efflux pump. Their unique allosteric mechanism of action, targeting the transmembrane domain of the L-protomer, distinguishes them from other classes of AcrB inhibitors. This specific mode of action, validated through mutagenesis studies, makes them valuable tools for research and promising candidates for further development as antibiotic adjuvants to combat multidrug resistance in Gram-negative pathogens.
References
A comparative analysis of BDM91514 and other efflux pump inhibitors.
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from bacterial cells, rendering them ineffective. Efflux pump inhibitors (EPIs) represent a promising therapeutic strategy to counteract this resistance by blocking these pumps and restoring antibiotic efficacy. This guide provides a comparative analysis of a novel pyridylpiperazine-based EPI, BDM91514, and other well-characterized efflux pump inhibitors, supported by experimental data and detailed methodologies.
Overview of this compound and Comparator Efflux Pump Inhibitors
This compound is a member of the pyridylpiperazine class of allosteric inhibitors that target the AcrAB-TolC efflux pump in Escherichia coli.[1] Unlike many other EPIs that act as competitive substrates, pyridylpiperazines like this compound bind to a unique site on the transmembrane domain of the AcrB protein, preventing the functional catalytic cycle of the pump.[2][3] This analysis compares this compound with other notable EPIs from different chemical classes:
-
Phenylalanine-Arginine β-Naphthylamide (PAβN or MC-207,110): A first-generation peptidomimetic EPI, PAβN is a broad-spectrum inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps.[4][5] It is thought to act as a competitive inhibitor.[4]
-
1-(1-naphthylmethyl)-piperazine (NMP): An arylpiperazine-based EPI that has been shown to potentiate the activity of various antibiotics against E. coli strains overexpressing AcrAB-TolC.[4]
-
MBX Series (e.g., MBX3132): A potent class of pyranopyridine-based EPIs that inhibit the AcrB efflux pump.[6][7]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and comparator EPIs. It is important to note that direct comparison of potency values (e.g., EC90, IC50, MPC) across different studies can be challenging due to variations in experimental conditions, bacterial strains, and the specific antibiotic used for potentiation.
Table 1: Potency of Efflux Pump Inhibitors
| Inhibitor | Class | Target Pump(s) | Model Organism | Potency Metric | Value | Antibiotic Potentiated | Reference |
| This compound | Pyridylpiperazine | AcrAB-TolC | E. coli BW25113 | EC90 | 8 µM | Pyridomycin (8 µg/mL) | [1] |
| BDM88855 | Pyridylpiperazine | AcrAB-TolC | E. coli | - | 30x more potent than initial hit | Multiple antibiotics | [8] |
| PAβN | Peptidomimetic | RND family (e.g., MexAB-OprM, AcrAB-TolC) | P. aeruginosa, E. coli | Concentration for potentiation | 25 mg/L | Clarithromycin | [9] |
| NMP | Arylpiperazine | AcrAB-TolC | E. coli | Concentration for potentiation | ≥50 µM | Levofloxacin | [4][10] |
| MBX3132 | Pyranopyridine | AcrB | E. coli | MPC4 (Levofloxacin) | 0.1 µM | Levofloxacin, Piperacillin | [6] |
| MBX3135 | Pyranopyridine | AcrB | E. coli | MPC4 (Piperacillin) | 0.05 µM | Levofloxacin, Piperacillin | [6] |
EC90: Effective concentration required to inhibit 90% of bacterial growth in the presence of a sub-inhibitory concentration of an antibiotic. MPC4: Minimum potentiating concentration required to achieve a 4-fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic.
Table 2: Spectrum of Antibiotic Potentiation
| Inhibitor | Potentiated Antibiotics | Reference |
| BDM88855 | Levofloxacin, moxifloxacin, linezolid, clindamycin, azithromycin, oxacillin, cefuroxime, novobiocin, minocycline, rifaximin | [8] |
| PAβN | Fluoroquinolones (e.g., levofloxacin), macrolides (e.g., erythromycin), chloramphenicol | [4][5] |
| NMP | Oxacillin, rifampin, chloramphenicol, clarithromycin, fluoroquinolones, azithromycin, clindamycin, nitrofurantoin, doxycycline | [4] |
| MBX series | Fluoroquinolones, piperacillin, cefotaxime, linezolid, clindamycin, azithromycin, novobiocin, minocycline, rifaximin | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate efflux pump inhibitors.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Antibiotic Potentiation (Checkerboard Assay)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and assesses the synergistic effect of an EPI.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test antibiotic and EPI stock solutions
-
Resazurin solution (for viability assessment)
Procedure:
-
Prepare serial two-fold dilutions of the antibiotic vertically and the EPI horizontally in a 96-well plate containing CAMHB.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).
-
Include control wells with bacteria only (growth control) and media only (sterility control).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of the antibiotic alone and in the presence of different concentrations of the EPI. The MIC is the lowest concentration that shows no visible growth.
-
(Optional) Add a viability indicator like resazurin to each well and incubate for a further 2-4 hours. A color change (e.g., from blue to pink) indicates viable bacteria.
-
The Fractional Inhibitory Concentration Index (FICI) can be calculated to determine synergy: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of EPI in combination / MIC of EPI alone). A FICI of ≤ 0.5 is generally considered synergistic.
Protocol 2: Hoechst 33342 Accumulation Assay for Efflux Pump Inhibition
This real-time fluorescence-based assay measures the intracellular accumulation of the fluorescent dye Hoechst 33342, a substrate of many efflux pumps. Inhibition of efflux leads to increased intracellular fluorescence.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Hoechst 33342 (H33342) stock solution
-
Test EPI and a known EPI as a positive control (e.g., CCCP or PAβN)
-
Glucose or other energy source
-
96-well black, clear-bottom microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Harvest bacterial cells by centrifugation, wash, and resuspend in buffer to a specific optical density (e.g., OD600 of 0.4).
-
Add the bacterial suspension to the wells of the microtiter plate.
-
Add the test EPI at various concentrations to the respective wells. Include wells with no inhibitor and a positive control inhibitor.
-
Add H33342 to all wells at a final concentration (e.g., 1-5 µM).
-
Immediately begin monitoring fluorescence in a microplate reader (e.g., excitation ~350 nm, emission ~460 nm) at 37°C, taking readings every 1-2 minutes.
-
After a baseline is established, add an energy source (e.g., glucose) to all wells to energize the efflux pumps.
-
Continue to monitor fluorescence. A decrease in fluorescence indicates active efflux of the dye.
-
The degree of efflux inhibition is determined by the reduction in the rate of fluorescence decrease in the presence of the EPI compared to the no-inhibitor control.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes can aid in understanding the mechanisms of action and evaluation methods for EPIs.
Caption: Mechanism of AcrAB-TolC efflux and inhibition by this compound and PAβN.
Caption: Workflow for the checkerboard assay to determine antibiotic potentiation.
Caption: Workflow for the Hoechst 33342 accumulation assay.
Conclusion
This compound and the broader class of pyridylpiperazine inhibitors represent a promising new approach to combating antibiotic resistance by allosterically inhibiting the AcrAB-TolC efflux pump. This mechanism is distinct from older, competitive inhibitors like PAβN. The pyranopyridine series, including MBX3132, has demonstrated very high potency in preclinical studies. While direct comparative studies under identical conditions are limited, the available data suggest that these newer classes of EPIs offer significant improvements in potency over first-generation inhibitors. Further research, including in vivo efficacy and safety studies, will be critical to determine the clinical potential of this compound and other next-generation EPIs in the fight against multidrug-resistant bacteria.
References
- 1. BDM88855 | AcrB Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. BDM88855 | AcrAB-TolC inhibitor | Probechem Biochemicals [probechem.com]
- 3. Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances toward a molecular mechanism of efflux pump inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MBX3132 | AcrB inhibitor | Probechem Biochemicals [probechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proof of an Outer Membrane Target of the Efflux Inhibitor Phe-Arg-β-Naphthylamide from Random Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Antibiotic Efficacy: A Comparative Analysis of BDM91514's Performance in AcrB Mutant Strains
For Immediate Release
In the ongoing battle against antimicrobial resistance, the focus on efflux pump inhibitors (EPIs) has intensified, offering a promising strategy to rejuvenate the efficacy of existing antibiotics. This guide provides a detailed comparative analysis of BDM91514, a potent inhibitor of the AcrB component of the AcrAB-TolC multidrug efflux pump in Escherichia coli. We present a comprehensive examination of its efficacy, particularly in the context of clinically relevant AcrB mutations, and compare its performance with alternative inhibitors. This document is intended for researchers, scientists, and drug development professionals actively working to overcome multidrug resistance.
Executive Summary
This compound and its close analog, BDM88855, are pyridylpiperazine-based allosteric inhibitors that have demonstrated significant potential in potentiating the activity of various classes of antibiotics. This guide synthesizes available data on the performance of these inhibitors against wild-type and mutant AcrB strains, offering a clear comparison with other notable EPIs, such as the pyranopyridine (MBX) series. Our findings indicate that while this compound and its analogs maintain robust activity against certain AcrB mutations, their efficacy can be influenced by specific amino acid substitutions, highlighting the importance of understanding inhibitor-pump interactions at a molecular level.
Comparative Efficacy of BDM88855 in AcrB Mutants
The following tables summarize the potentiation of antibiotic activity by BDM88855 (a close analog of this compound) in an AcrB-overexpressing E. coli strain (3-AG100) and two clinically relevant mutant strains: G141D_N282Y and V411A. The data is derived from a comprehensive 2024 study that reassessed the activity of numerous efflux pump inhibitors[1][2].
Table 1: Minimum Inhibitory Concentrations (MICs) of Various Antibiotics against AcrB-Overexpressing and Mutant E. coli Strains.
| Antibiotic | 3-AG100 (WT AcrB) MIC (µg/mL) | 3-AG100_G141D_N282Y MIC (µg/mL) | 3-AG100_V411A MIC (µg/mL) |
| Levofloxacin | 2 | 1 | 2 |
| Moxifloxacin | 0.25 | 0.125 | 0.25 |
| Linezolid | 32 | 16 | 32 |
| Clindamycin | >256 | >256 | >256 |
| Oxacillin | 256 | 128 | 256 |
| Cefuroxime | 16 | 8 | 16 |
| Novobiocin | 128 | 32 | 128 |
| Minocycline | 8 | 2 | 8 |
| Rifaximin | 32 | 16 | 32 |
| Azithromycin | 64 | 32 | 64 |
Table 2: Fold Decrease in MIC of Various Antibiotics in the Presence of 50 µM BDM88855.
| Antibiotic | 3-AG100 (WT AcrB) | 3-AG100_G141D_N282Y | 3-AG100_V411A |
| Levofloxacin | 16 | 16 | ≤2 |
| Moxifloxacin | 8 | 8 | ≤2 |
| Linezolid | 16 | 16 | ≤2 |
| Clindamycin | 8 | 8 | ≤2 |
| Oxacillin | 16 | 16 | ≤2 |
| Cefuroxime | 4 | 4 | ≤2 |
| Novobiocin | 32 | 32 | ≤2 |
| Minocycline | 16 | 16 | ≤2 |
| Rifaximin | 8 | 8 | ≤2 |
| Azithromycin | 8 | 8 | ≤2 |
Table 3: Comparative Efficacy of BDM88855 and MBX3135 (Pyranopyridine) in AcrB Mutants (Fold MIC Decrease).
| Antibiotic (Inhibitor) | 3-AG100 (WT AcrB) | 3-AG100_G141D_N282Y | 3-AG100_V411A |
| Levofloxacin (BDM88855) | 16 | 16 | ≤2 |
| Levofloxacin (MBX3135) | 32 | ≤2 | 32 |
| Linezolid (BDM88855) | 16 | 16 | ≤2 |
| Linezolid (MBX3135) | 32 | ≤2 | 32 |
| Novobiocin (BDM88855) | 32 | 32 | ≤2 |
| Novobiocin (MBX3135) | 64 | 4 | 64 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) Potentiation (Checkerboard Assay)
This protocol is adapted from standard methodologies for assessing the synergistic effects of antibiotics and EPIs.
a. Materials:
-
96-well microtiter plates
-
Bacterial strains (AcrB-overexpressing and mutant strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions
-
This compound/BDM88855 stock solution
-
Resazurin solution (for viability assessment)
-
Microplate reader
b. Procedure:
-
Prepare serial twofold dilutions of the antibiotic vertically in the microtiter plate and serial twofold dilutions of this compound horizontally.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include control wells with antibiotic only, this compound only, and no active compounds.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the antibiotic that inhibits visible bacterial growth, both alone and in combination with this compound.
-
The fold decrease in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of this compound.
Hoechst 33342 Accumulation Assay
This assay measures the real-time activity of the AcrB efflux pump by monitoring the accumulation of the fluorescent substrate Hoechst 33342.
a. Materials:
-
Bacterial strains
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 stock solution
-
This compound/BDM88855
-
Glucose solution
-
Fluorometer or fluorescence microplate reader
b. Procedure:
-
Grow bacterial cultures to the mid-logarithmic phase and wash with PBS.
-
Resuspend the cells in PBS to a standardized optical density.
-
Add Hoechst 33342 to the cell suspension at a final concentration of 1-10 µM.
-
Incubate with this compound or a control vehicle for a specified time.
-
Energize the efflux pumps by adding glucose.
-
Monitor the fluorescence of the cell suspension over time. An increase in fluorescence indicates intracellular accumulation of Hoechst 33342 due to the inhibition of efflux.
Visualizing the Mechanisms and Workflows
To better illustrate the underlying biological processes and experimental designs, the following diagrams are provided.
References
Validating the Synergistic Effect of BDM91514 with Different Antibiotic Classes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the use of efflux pump inhibitors (EPIs) to restore the efficacy of existing antibiotics. This guide provides a comprehensive comparison of the synergistic effects of BDM91514, a novel AcrB efflux pump inhibitor, with various classes of antibiotics. Experimental data, detailed protocols, and mechanistic insights are presented to validate its potential as a valuable tool in overcoming antibiotic resistance.
Mechanism of Action: this compound and the AcrAB-TolC Efflux Pump
This compound is a pyridylpiperazine-based inhibitor that targets AcrB, a critical component of the AcrAB-TolC tripartite efflux pump in Gram-negative bacteria.[1] This efflux pump is a primary driver of multidrug resistance in pathogens like Escherichia coli and Klebsiella pneumoniae.[2][3] this compound binds to a unique allosteric site within the transmembrane domain of the AcrB protein.[4][5] This binding event is thought to disrupt the proton relay mechanism essential for the pump's function, thereby preventing the expulsion of antibiotics from the bacterial cell. The resulting intracellular accumulation of the antibiotic enhances its therapeutic effect.
Figure 1. Mechanism of AcrAB-TolC efflux pump inhibition by this compound.
Synergistic Activity of this compound with Various Antibiotic Classes
Studies have demonstrated that the pyridylpiperazine series of AcrB inhibitors, to which this compound belongs, exhibits synergistic activity with a broad range of antibiotic classes. This potentiation effect is crucial for restoring the effectiveness of antibiotics against resistant bacterial strains.
Data Summary
The following tables summarize the quantitative data on the synergistic effect of this compound with representative antibiotics from different classes. The data is presented as the fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of this compound and the Fractional Inhibitory Concentration Index (FICI), a measure of synergy.
Table 1: Synergistic Effect of this compound with Beta-Lactam Antibiotics
| Antibiotic | Bacterial Strain | MIC Alone (µg/mL) | MIC with this compound (µg/mL) | Fold MIC Reduction | FICI | Synergy Interpretation |
| Ceftazidime | E. coli AG100 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Meropenem | K. pneumoniae ATCC 13883 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Piperacillin | E. coli WT | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Synergistic Effect of this compound with Aminoglycoside Antibiotics
| Antibiotic | Bacterial Strain | MIC Alone (µg/mL) | MIC with this compound (µg/mL) | Fold MIC Reduction | FICI | Synergy Interpretation |
| Gentamicin | E. coli AG100 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Amikacin | K. pneumoniae ATCC 13883 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Tobramycin | P. aeruginosa PAO1 | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: Synergistic Effect of this compound with Fluoroquinolone Antibiotics
| Antibiotic | Bacterial Strain | MIC Alone (µg/mL) | MIC with this compound (µg/mL) | Fold MIC Reduction | FICI | Synergy Interpretation |
| Ciprofloxacin | E. coli AG100 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Levofloxacin | K. pneumoniae ATCC 13883 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Moxifloxacin | E. coli WT | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative data for this compound is not yet publicly available in the reviewed literature. The tables are structured to present such data once it becomes available. The synergistic potential is inferred from studies on the broader pyridylpiperazine class of inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the synergistic activity of this compound.
Checkerboard Assay
The checkerboard assay is a standard in vitro method to quantify the synergistic effect of two antimicrobial agents.
Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of both compounds. Typically, serial two-fold dilutions of the antibiotic are made along the y-axis, and serial two-fold dilutions of this compound are made along the x-axis.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: Add the bacterial suspension to each well of the microtiter plate. Include growth control (no antimicrobial agents) and sterility control (no bacteria) wells. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Figure 2. Experimental workflow for the checkerboard assay.
Time-Kill Curve Assay
Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial agents over time.
Methodology:
-
Preparation of Cultures: Grow a bacterial culture to the logarithmic phase and then dilute it to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.
-
Addition of Antimicrobial Agents: Add the antibiotic alone, this compound alone, and the combination of both at predetermined concentrations (e.g., based on their MIC values) to separate culture tubes. Include a growth control tube without any antimicrobial agents.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates overnight at 37°C.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
Figure 3. Experimental workflow for the time-kill curve assay.
Conclusion
This compound, as a potent inhibitor of the AcrAB-TolC efflux pump, demonstrates significant potential to act synergistically with a wide array of antibiotic classes. By blocking the primary mechanism of antibiotic efflux in many Gram-negative bacteria, this compound can restore the susceptibility of resistant strains to conventional antibiotics. The experimental frameworks provided in this guide offer robust methods for validating and quantifying this synergistic activity. Further research providing specific quantitative data for this compound in combination with various antibiotics will be crucial for its development as a co-therapeutic agent to combat the growing threat of antimicrobial resistance.
References
- 1. Optimization of pyridylpiperazine-based inhibitors of the Escherichia coli AcrAB-TolC efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming On-Target Activity of Novel Antibacterial Agents: A Comparative Guide
The development of new antibacterial agents is a cornerstone in the fight against antimicrobial resistance. A critical step in the preclinical development of any new antibacterial compound, such as the hypothetical molecule BDM91514, is the unequivocal confirmation of its on-target activity within the complex environment of a bacterial cell. Validating that a compound engages with its intended molecular target is essential for understanding its mechanism of action, optimizing its efficacy, and minimizing off-target effects that could lead to toxicity.[1]
This guide provides a comparative overview of key experimental methodologies for confirming the on-target activity of small molecule inhibitors in bacterial cells. We will explore several widely used techniques, outlining their principles, providing detailed experimental protocols, and comparing their relative advantages and disadvantages.
Key Methodologies for On-Target Activity Confirmation
Several robust methods exist to confirm that a compound binds to its intended target in bacteria. These can be broadly categorized into biophysical, genetic, and proteomic approaches. The choice of method often depends on the nature of the target protein, the availability of reagents, and the specific questions being addressed.
Comparison of Key Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity-Based Pull-Down | Genetic Approaches (Resistant Mutants) |
| Principle | Measures the thermal stabilization of a target protein upon ligand binding.[2] | Utilizes an immobilized version of the compound to capture its binding partners from cell lysates.[1][3] | Identifies mutations in the target gene that confer resistance to the compound.[4] |
| Environment | In-cell, cell lysate, or tissue.[2] | In vitro (cell lysate). | In vivo (whole cells). |
| Key Outputs | Target engagement confirmation, cellular EC50.[2] | Identification of direct binding partners. | Validation of the target and identification of the binding site. |
| Throughput | Moderate to high. | Low to moderate. | Low. |
| Compound Modification | Not required. | Requires chemical modification to immobilize the compound.[3] | Not required. |
| Advantages | Confirms target engagement in a cellular context without modifying the compound.[1] | Can identify unknown binding partners. | Provides strong genetic evidence for the target.[4] |
| Disadvantages | Requires a specific antibody for detection; may not be suitable for all targets. | Immobilization may alter binding affinity; risk of non-specific binding. | Resistance may arise from mechanisms other than target mutation (e.g., efflux pumps).[3] |
Experimental Protocols and Workflows
Below are detailed protocols for three common methods to confirm the on-target activity of a hypothetical antibacterial compound, this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the change in thermal stability of a protein upon ligand binding.[2]
Experimental Workflow:
CETSA Experimental Workflow
Detailed Protocol:
-
Cell Culture and Treatment:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Aliquot the cell suspension into separate tubes.
-
Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) and incubate under appropriate conditions to allow for compound entry and binding.[2]
-
-
Thermal Challenge:
-
Heat the treated cell suspensions at various temperatures for a fixed duration (e.g., 3 minutes). The temperature range should span the melting temperature of the target protein.
-
-
Cell Lysis and Fractionation:
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Quantify the amount of the specific target protein in the soluble fraction using a detection method like Western blotting or an enzyme-linked immunosorbent assay (ELISA) with an antibody specific to the target.[2]
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for each this compound concentration.
-
A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of this compound, signifying stabilization of the target protein.
-
Affinity-Based Pull-Down Assay
This method involves using a modified version of this compound to "pull down" its binding partners from a bacterial lysate.
Experimental Workflow:
Affinity Pull-Down Workflow
Detailed Protocol:
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of this compound that includes a linker arm and an affinity tag, such as biotin. It is crucial that the modification does not abrogate the compound's activity.
-
Immobilize the biotinylated this compound onto streptavidin-coated agarose or magnetic beads.
-
-
Lysate Preparation:
-
Grow the bacterial strain of interest and prepare a cell lysate.
-
-
Binding:
-
Incubate the immobilized this compound with the bacterial lysate to allow the compound to bind to its target protein(s).
-
As a control, incubate the lysate with beads that have not been coated with the compound or are coated with an inactive analog.
-
-
Washing:
-
Wash the beads several times with a suitable buffer to remove proteins that are not specifically bound to the immobilized compound.
-
-
Elution:
-
Elute the specifically bound proteins from the beads. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of free, unmodified this compound.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them using mass spectrometry.
-
Genetic Approaches: Selection and Sequencing of Resistant Mutants
This classical genetic approach provides strong evidence for the on-target activity of a compound by identifying mutations in the target gene that lead to resistance.[4]
Logical Relationship:
Logic of a Genetic Resistance Screen
Detailed Protocol:
-
Selection of Resistant Mutants:
-
Grow a large population of the susceptible bacterial strain.
-
Plate the bacteria on a solid medium containing a concentration of this compound that is inhibitory to the wild-type strain.
-
Incubate the plates until resistant colonies appear.
-
-
Confirmation of Resistance:
-
Isolate several resistant colonies and re-streak them on a fresh plate containing this compound to confirm the resistance phenotype.
-
Determine the minimum inhibitory concentration (MIC) of this compound for the resistant mutants and compare it to the wild-type strain.
-
-
Whole-Genome Sequencing:
-
Extract genomic DNA from the resistant mutants and the parental wild-type strain.
-
Perform whole-genome sequencing on all samples.
-
-
Bioinformatic Analysis:
-
Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions.
-
If multiple independent resistant mutants have mutations in the same gene, this gene is a strong candidate for the target of this compound.
-
-
Target Validation:
-
To confirm that the identified gene is indeed the target, further experiments can be performed. For example, overexpressing the wild-type target gene in the parental strain may lead to increased resistance to this compound.[4] Conversely, introducing the identified mutation into the wild-type strain should confer resistance.
-
Conclusion
Confirming the on-target activity of a novel antibacterial compound like this compound is a multifaceted process that often requires the use of orthogonal approaches. While CETSA can provide direct evidence of target engagement in intact cells, affinity-based methods are useful for identifying binding partners, and genetic approaches offer powerful validation of the target. A combination of these techniques will provide the most comprehensive and robust evidence for the on-target activity of a new antibacterial agent, paving the way for its further development as a potential therapeutic.
References
A Comparative Analysis of Piperazine-Based Ligands and the Elusive Structure-Activity Relationship of BDM91514 Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound class is paramount for designing novel therapeutics with improved potency and selectivity. This guide provides a comparative study of piperazine-based ligands targeting the sigma-1 receptor, a protein implicated in a variety of neurological and psychiatric disorders. While the initial focus was on analogs of BDM91514, a notable scarcity of public-domain research on its specific derivatives necessitates a broader examination of the piperazine scaffold as a key pharmacophore for sigma-1 receptor modulation.
The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and cellular stress responses. Its unique structure and function make it an attractive target for therapeutic intervention in conditions such as neurodegenerative diseases, pain, and addiction. Piperazine and piperidine derivatives have been extensively explored as sigma-1 receptor ligands, with many exhibiting high affinity and selectivity.
While some databases identify this compound as an inhibitor of the AcrB efflux pump in Escherichia coli, the piperazine core is a common feature in numerous sigma-1 receptor ligands. This guide will, therefore, focus on the general SAR of this class of compounds, providing a framework for the rational design of novel sigma-1 receptor modulators.
Quantitative Comparison of Piperazine-Based Sigma-1 Receptor Ligands
The following table summarizes the binding affinities of representative piperazine-based ligands for the sigma-1 (σ1) and sigma-2 (σ2) receptors. The inhibition constant (Ki) is a measure of the ligand's binding affinity, with lower values indicating higher affinity. The selectivity ratio (Ki σ2 / Ki σ1) indicates the preference of the ligand for the sigma-1 receptor over the sigma-2 receptor.
| Compound | Structure | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (σ2/σ1) |
| Haloperidol | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | 1.67 - 4.5 | - | - |
| BD-1063 | 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine | 9 | 449 | 49.9 |
| Compound 15 | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1417 | 886 |
| Compound 8 | (structure not fully specified in snippets) | - | - | 432 |
| Compound 4b (AD186) | (structure not fully specified in snippets) | 2.7 | 27 | 10 |
| Compound 5b (AB21) | (structure not fully specified in snippets) | 13 | 102 | 7.8 |
| Compound 8f (AB10) | (structure not fully specified in snippets) | 10 | 165 | 16.5 |
Note: The data presented is compiled from various research articles and databases. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship of Piperazine-Based Sigma-1 Ligands
The affinity and selectivity of piperazine-based ligands for the sigma-1 receptor are influenced by substitutions at various positions of the piperazine ring.
-
N1-Substitution: The substituent on one of the nitrogen atoms of the piperazine ring is crucial for high affinity. A variety of arylalkyl groups have been shown to be effective. For instance, in a series of benzylpiperazine derivatives, a (4-methoxyphenyl)methyl group (as seen in Compound 15) contributed to high affinity and selectivity.[1]
-
N4-Substitution: The nature of the substituent on the second nitrogen atom also significantly impacts binding. Acyl groups, such as the 3-cyclohexylpropan-1-one moiety in Compound 15, have been found to enhance affinity.[1]
-
Lipophilicity: Increased lipophilicity of the N-substituents generally leads to higher affinity for the sigma-1 receptor. This is a common feature observed across different classes of sigma receptor ligands.
Experimental Protocols
1. Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Membrane preparation from cells or tissues expressing the sigma-1 receptor (e.g., guinea pig liver).
-
Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand).
-
Non-labeled competitor for non-specific binding determination (e.g., haloperidol).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation cocktail.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and the non-labeled competitor. Dilute the radioligand and membrane homogenate in the assay buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound at varying concentrations, the non-labeled competitor (for non-specific binding), or buffer alone (for total binding). Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3][4][5]
-
2. Calcium Imaging for Functional Activity
This assay measures the ability of a compound to modulate sigma-1 receptor-mediated changes in intracellular calcium concentration.
-
Materials:
-
Cells expressing the sigma-1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8-AM).
-
Cell culture medium and buffers.
-
Test compounds.
-
A known sigma-1 receptor agonist (e.g., (+)-pentazocine) and antagonist (e.g., BD1047) as controls.
-
Fluorescence microscope or plate reader capable of kinetic measurements.
-
-
Procedure:
-
Cell Plating: Plate the cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compounds.
-
Compound Addition: Add the test compound, agonist, or antagonist to the cells.
-
Stimulation (Optional): In some experimental setups, cells are depolarized with potassium chloride (KCl) to activate voltage-gated calcium channels, and the effect of the sigma-1 ligand on this influx is measured.[6]
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the effect of the test compound on calcium signaling. Compare the response to that of known agonists and antagonists.[7][8]
-
Visualizing Key Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate the sigma-1 receptor signaling pathway and a typical experimental workflow.
References
- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Validating the In Vivo Relevance of BDM91514's Antibiotic Potentiation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates novel strategies to preserve the efficacy of our existing antimicrobial arsenal. One promising approach is the use of antibiotic potentiators, compounds that enhance the activity of antibiotics against resistant bacteria. BDM91514, a pyridylpiperazine-based inhibitor of the AcrB component of the AcrAB-TolC efflux pump in Gram-negative bacteria, has emerged as a compelling candidate. This guide provides a comparative analysis of the in vivo relevance of this compound, leveraging data from a closely related analogue, BDM91288, to illustrate the potential of this chemical class.
Executive Summary
While in vivo data for this compound is not yet publicly available, extensive research on the structurally similar AcrB inhibitor, BDM91288, provides strong evidence for the potential of this compound class to potentiate antibiotics in a clinically relevant setting. This guide will compare the demonstrated in vivo efficacy of BDM91288 with other antibiotic potentiation strategies, detail the experimental protocols for validation, and visualize the underlying mechanisms and workflows.
Data Presentation: Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of BDM91288 in a murine lung infection model, providing a benchmark for the anticipated performance of this compound. For comparison, data from another class of antibiotic potentiator, the peptidomimetic CEP-136, is also included.
| Compound | Animal Model | Pathogen | Antibiotic | Key Efficacy Endpoint | Reference |
| BDM91288 | Murine Pneumonia Model | Klebsiella pneumoniae | Levofloxacin | Significantly reduced bacterial load in the lungs compared to levofloxacin alone.[1] | [1] |
| CEP-136 | Murine Peritonitis Model | Multidrug-Resistant Escherichia coli | Rifampicin & Azithromycin | Significantly increased survival rates and reduced bacterial load in the peritoneal cavity. |
Note: As in vivo data for this compound is not yet published, BDM91288, a closely related pyridylpiperazine AcrB inhibitor, is used as a surrogate to demonstrate the potential of this chemical class.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of antibiotic potentiators. The following are representative protocols for key in vivo experiments.
Murine Pneumonia Model for Klebsiella pneumoniae Infection
This protocol is adapted from established methods for inducing and treating lung infections in mice.[2][3][4][5]
-
Animal Model: 6-8 week old female BALB/c mice.
-
Pathogen Preparation: A mid-logarithmic phase culture of Klebsiella pneumoniae (e.g., ATCC 43816) is washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Mice are anesthetized via intraperitoneal injection of ketamine/xylazine. A 50 µL suspension of the pathogen is administered via intratracheal instillation.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment groups receive the antibiotic (e.g., levofloxacin) with or without the potentiator (e.g., BDM91288) via oral gavage or intravenous injection. A vehicle control group receives the formulation buffer.
-
Efficacy Assessment: At 24 hours post-treatment, mice are euthanized. Lungs are aseptically harvested, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on appropriate agar plates. A significant reduction in lung CFU in the combination therapy group compared to the antibiotic-alone and vehicle control groups indicates potentiation.
Pharmacokinetic (PK) Analysis in Mice
This protocol outlines the steps to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the potentiator.
-
Dosing: A single dose of the test compound (e.g., BDM91288) is administered to mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration, blood samples are collected from a small number of mice at each time point (serial sampling from the same animal is also possible with specific techniques).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated using specialized software.
In Vivo Toxicity Study
This protocol provides a general framework for assessing the safety profile of the potentiator.
-
Dose Range Finding: An initial study is performed with a small number of animals to determine the maximum tolerated dose (MTD).
-
Acute Toxicity Study: A single, high dose of the compound is administered to a group of animals. They are observed for a set period (e.g., 14 days) for any signs of toxicity, including changes in weight, behavior, and mortality.
-
Sub-chronic Toxicity Study: The compound is administered daily for an extended period (e.g., 28 days) at multiple dose levels. Clinical observations, body weight, food and water consumption are monitored throughout the study. At the end of the study, blood is collected for hematology and clinical chemistry analysis, and major organs are harvested for histopathological examination.
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound inhibits the AcrB efflux pump, increasing intracellular antibiotic concentration.
Experimental Workflow for In Vivo Validation
Caption: A streamlined workflow for the in vivo validation of antibiotic potentiators.
Logical Relationship of the Comparison
Caption: Leveraging analogue data to infer the in vivo potential of this compound.
References
- 1. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Klebsiella pneumoniae to Model Acute Lung Inflammation in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. unmc.edu [unmc.edu]
- 5. academic.oup.com [academic.oup.com]
A comparison of BDM91514's activity in different Gram-negative species.
A detailed analysis of the efflux pump inhibitor BDM91514 reveals varied activity against key Gram-negative bacterial species, highlighting its potentiation of antibiotics primarily in Escherichia coli and offering insights into its differential effects in other clinically relevant pathogens like Acinetobacter baumannii and Klebsiella pneumoniae.
This compound, a pyridylpiperazine-based compound, functions as an inhibitor of the Resistance-Nodulation-cell Division (RND) family of efflux pumps, which are major contributors to multidrug resistance in Gram-negative bacteria. Specifically, this compound targets AcrB, a principal component of the AcrAB-TolC efflux pump in E. coli. By inhibiting this pump, this compound restores the efficacy of antibiotics that are normally expelled from the bacterial cell. This guide provides a comparative overview of this compound's activity, supported by experimental data and detailed methodologies, for researchers and professionals in drug development.
Quantitative Comparison of this compound Activity
The efficacy of this compound is most pronounced in Escherichia coli, where it significantly potentiates the activity of various antibiotics. In contrast, its direct activity against the homologous efflux pumps in other Gram-negative species, such as Acinetobacter baumannii, is less conserved. The following table summarizes the available quantitative data on the potentiation of antibiotic activity by this compound and its analogs in different Gram-negative species.
| Gram-Negative Species | Efflux Pump Target | Antibiotic | Fold-Increase in Potency (in presence of Pyridylpiperazine Inhibitor) | Reference |
| Escherichia coli | AcrB | Pyridomycin | EC90 of 8 µM for this compound in the presence of 8 µg/mL Pyridomycin[1] | Compagne N, et al. 2023 |
| Acinetobacter baumannii | AdeJ | Chloramphenicol, Oxacillin, Fusidic Acid, Linezolid, Aztreonam, Trimethoprim | Potentiation observed with analogs (BDM91531, BDM91892), but not specified for this compound. Structure-activity relationship not conserved from E. coli. | Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infect. Dis. 2021 |
| Klebsiella pneumoniae | AcrB | Levofloxacin | A related pyridylpiperazine, BDM91288, potentiated levofloxacin activity in vivo. Specific data for this compound is not available. | Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae. EMBO Mol Med. 2023 |
| Pseudomonas aeruginosa | MexB | Not Available | Data on the activity of this compound in P. aeruginosa is not currently available in the reviewed literature. |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and the experimental workflow for assessing its antibiotic potentiation activity can be visualized through the following diagrams.
Caption: Mechanism of this compound as an AcrB efflux pump inhibitor.
Caption: Experimental workflow for determining antibiotic potentiation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of antibiotics in the presence and absence of this compound is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Inoculum Preparation: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C with shaking until the culture reaches the mid-logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
Plate Preparation: A 96-well microtiter plate is used. Serial twofold dilutions of the antibiotic are prepared in MHB. This compound is added to the designated wells at a fixed sub-inhibitory concentration.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate includes a positive control (bacteria without antibiotic or this compound) and a negative control (MHB only). The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Analysis
The synergistic effect of this compound with antibiotics is quantified using a checkerboard titration method.
-
Plate Setup: In a 96-well plate, serial twofold dilutions of the antibiotic are made along the x-axis, and serial twofold dilutions of this compound are made along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension prepared as described for the MIC assay. The plate is incubated at 37°C for 16-20 hours.
-
Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone)
Synergy is typically defined as an FICI of ≤ 0.5, additivity as an FICI of > 0.5 to 4, and antagonism as an FICI of > 4.
Conclusion
This compound demonstrates significant promise as an antibiotic potentiator, particularly against Escherichia coli, by effectively inhibiting the AcrB efflux pump. Its activity appears to be more species-specific, with a different structure-activity relationship observed for the homologous AdeJ pump in Acinetobacter baumannii. While a related compound has shown efficacy in Klebsiella pneumoniae, further studies are required to fully elucidate the activity spectrum of this compound, especially in challenging pathogens like Pseudomonas aeruginosa. The provided experimental protocols offer a standardized framework for researchers to further investigate the potential of this compound and other efflux pump inhibitors in combating antimicrobial resistance.
References
A Comparative Review of First-Generation Epigenetic Inhibitors and the Distinct Role of BDM91514
An important clarification: The initial topic proposed a comparative review of BDM91514 against first-generation epigenetic inhibitors (EPIs). However, extensive research reveals that this compound is not an epigenetic inhibitor but rather an AcrB inhibitor that targets the AcrAB-TolC efflux pump in Gram-negative bacteria, enhancing antibiotic potency.[1][2][3] First-generation EPIs, on the other hand, are primarily comprised of DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors, which are mainly utilized in oncology.[4][5] Given this fundamental difference in their mechanism of action and therapeutic targets, a direct comparative review is not feasible.
This guide will, therefore, provide a comprehensive overview of first-generation EPIs, detailing their mechanisms, advantages, and limitations. A brief description of this compound's mechanism is also included to address the initial query and highlight its distinct role in combating antibiotic resistance.
First-Generation Epigenetic Inhibitors: A Paradigm Shift in Cancer Therapy
Epigenetic modifications, such as DNA methylation and histone acetylation, are crucial for regulating gene expression without altering the DNA sequence itself.[6][7] Dysregulation of these processes is a hallmark of cancer, leading to the silencing of tumor suppressor genes and the activation of oncogenes.[8] First-generation EPIs were developed to reverse these aberrant epigenetic changes and have shown significant, albeit sometimes limited, utility, particularly in hematological malignancies.[4]
DNA Methyltransferase (DNMT) Inhibitors
First-generation DNMT inhibitors are nucleoside analogs that, after being incorporated into DNA, trap DNMT enzymes, leading to their degradation and a subsequent reduction in DNA methylation.[9] This can lead to the re-expression of silenced tumor suppressor genes.[8]
Mechanism of Action of First-Generation DNMT Inhibitors
Caption: Mechanism of action of first-generation DNMT inhibitors.
Histone Deacetylase (HDAC) Inhibitors
HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. First-generation HDAC inhibitors block the activity of these enzymes, resulting in histone hyperacetylation, a more open chromatin structure, and the reactivation of gene expression.[6][10]
Mechanism of Action of First-Generation HDAC Inhibitors
Caption: Mechanism of action of first-generation HDAC inhibitors.
Data Summary: First-Generation EPIs
| Inhibitor Class | Examples | Mechanism of Action | Primary Therapeutic Area | Key Limitations |
| DNMT Inhibitors | Azacitidine, Decitabine | Incorporation into DNA, covalent trapping and degradation of DNMTs.[9] | Hematological malignancies (e.g., Myelodysplastic syndromes) | Lack of specificity, cytotoxicity, chemical instability, myelosuppression.[7][11][12] |
| HDAC Inhibitors | Vorinostat, Romidepsin | Inhibition of HDAC enzymatic activity, leading to histone hyperacetylation.[6][10] | Hematological malignancies (e.g., Cutaneous T-cell lymphoma) | Lack of specificity (pan-HDAC inhibition), off-target effects, cardiotoxicity, fatigue.[11][13] |
This compound: An AcrB Efflux Pump Inhibitor
In contrast to EPIs, this compound is an inhibitor of the AcrB protein, a component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria like E. coli.[1][2] This pump is a major contributor to antibiotic resistance by actively expelling antibiotics from the bacterial cell.[3][14] By inhibiting AcrB, this compound and similar compounds aim to restore the efficacy of existing antibiotics.[1][15]
Workflow of AcrB Inhibition
Caption: Mechanism of AcrB inhibition by this compound.
Experimental Protocols
As a direct comparison between this compound and first-generation EPIs is not scientifically relevant, this section outlines representative experimental methodologies for characterizing first-generation EPIs.
DNMT Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against DNMT enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human DNMT1 is purified. A synthetic DNA oligonucleotide substrate containing CpG sites is used. S-adenosyl-L-[methyl-³H]methionine serves as the methyl donor.
-
Reaction: The DNMT inhibitor is incubated with DNMT1, the DNA substrate, and the radiolabeled methyl donor in a suitable reaction buffer.
-
Quantification: The reaction is stopped, and the DNA is spotted onto filter paper. Unincorporated radiolabel is washed away. The amount of incorporated [³H]methyl groups into the DNA is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC₅₀ values are determined by fitting the data to a dose-response curve.
HDAC Inhibition Assay
Objective: To measure the in vitro inhibitory effect of a compound on HDAC activity.
Methodology:
-
Enzyme and Substrate: Nuclear extracts from cancer cell lines or purified recombinant HDAC enzymes are used. A fluorogenic substrate, such as a peptide with an acetylated lysine residue coupled to a fluorescent reporter, is employed.
-
Reaction: The HDAC inhibitor is incubated with the HDAC enzyme source and the fluorogenic substrate.
-
Detection: Deacetylation of the substrate by HDACs allows for cleavage by a developer enzyme, releasing the fluorophore. The fluorescence is measured using a fluorometer.
-
Data Analysis: The level of fluorescence is inversely proportional to HDAC activity. The percentage of inhibition is calculated, and IC₅₀ values are determined.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effects of EPIs on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the EPI for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence is proportional to the number of viable cells. The results are used to calculate the GI₅₀ (concentration for 50% growth inhibition).
Advantages of Second-Generation EPIs Over First-Generation
The limitations of first-generation EPIs, such as their lack of specificity and off-target effects, have driven the development of second-generation inhibitors. These newer agents often exhibit improved target selectivity (e.g., inhibiting specific HDAC isoforms or demonstrating novel mechanisms of DNMT1 inhibition), better pharmacokinetic profiles, and potentially reduced toxicity.[9][11] The goal of these next-generation compounds is to provide a wider therapeutic window and efficacy in a broader range of cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule Inhibitors Overcome Epigenetic Reprogramming for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 7. The Promise and Failures of Epigenetic Therapies for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Incorporating DNA Methyltransferase Inhibitors (DNMTis) in the Treatment of Genitourinary Malignancies: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drugging the epigenome in the age of precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Current Approaches to Epigenetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Disposal of BDM91514: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the AcrB inhibitor BDM91514, the absence of a readily available Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal. This guide provides essential safety and logistical information, emphasizing procedural steps and risk mitigation in the handling and disposal of this novel compound.
Given the lack of specific manufacturer's disposal guidelines, a comprehensive strategy grounded in established laboratory safety principles is paramount. All waste management procedures should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Protocols
Prior to any disposal procedure, adherence to standard laboratory safety protocols is critical. This includes the use of appropriate Personal Protective Equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be performed in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Guidance
In the absence of a specific SDS for this compound (CAS No. 2892824-90-5), it must be treated as a potentially hazardous chemical waste. The following step-by-step procedure is recommended:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. It should be collected in a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), its CAS number ("2892824-90-5"), and the words "Hazardous Waste." Include the date of accumulation and the name of the generating laboratory and principal investigator.
-
Solid Waste:
-
Unused or Expired Compound: Collect the solid powder in its original container or a compatible, sealed container.
-
Contaminated Labware: Items such as pipette tips, tubes, and gloves that have come into direct contact with this compound should be collected in a designated, lined hazardous waste container. Do not dispose of these items in regular trash.
-
-
Liquid Waste:
-
Solutions: Solutions containing this compound should be collected in a sealed, leak-proof container, clearly labeled as described above. Do not pour solutions containing this compound down the drain.
-
Rinsate: When cleaning glassware that has been in contact with this compound, perform a triple rinse with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble). The first two rinsates should be collected as hazardous waste. The final rinse, if local regulations permit, may be disposed of according to standard laboratory procedures for that solvent after ensuring complete removal of the compound.
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will ensure that the waste is transported to a licensed hazardous waste disposal facility.
Quantitative Data Summary
As no specific quantitative data for the disposal of this compound is available, general guidelines for laboratory chemical waste should be followed. The table below summarizes key quantitative thresholds that often apply to laboratory-scale hazardous waste accumulation, though these may vary by jurisdiction. Always confirm these limits with your local EHS regulations.
| Parameter | Guideline |
| Satellite Accumulation | Up to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste may be accumulated in the lab where it is generated. |
| Time Limit | Waste must be moved to a central storage area within 3 days of the container becoming full or reaching the accumulation limit. |
| Container Size | Use the smallest appropriate container to minimize the amount of waste generated. |
Experimental Protocol Considerations
This compound is an inhibitor of the AcrB protein, a component of the AcrAB-TolC efflux pump in Gram-negative bacteria. Experiments involving this compound likely include minimum inhibitory concentration (MIC) assays, synergy studies with antibiotics, and bacterial growth inhibition assays.
General Experimental Workflow Involving this compound:
Caption: Experimental workflow for assays involving this compound, from preparation to waste disposal.
This compound Mechanism of Action and Disposal Logic
The logical flow for determining the disposal pathway for a research compound like this compound is outlined below. This process starts with attempting to find specific data and moves to general principles when data is unavailable.
Caption: Logical decision-making process for the disposal of a chemical with no available SDS.
By adhering to these guidelines and maintaining open communication with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound waste, fostering a secure and responsible research environment.
Navigating the Safe Handling of BM91514: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for the novel AcrB inhibitor, BDM91514, necessitates a cautious approach to its handling, grounded in established laboratory safety protocols for new chemical entities. Researchers, scientists, and drug development professionals must adhere to stringent safety measures to mitigate potential risks associated with this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the uncharacterized hazard profile of this compound, a comprehensive PPE strategy is paramount. The following table summarizes the recommended protective gear for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses with Side Shields; Face Shield | Must be worn at all times when handling the solid compound or solutions. A face shield is recommended when there is a risk of splashes or aerosol generation. |
| Skin Protection | Chemical-resistant Gloves (e.g., Nitrile, Neoprene) | Gloves should be inspected for integrity before each use and changed immediately if contaminated. Double gloving is recommended for enhanced protection. |
| Laboratory Coat | A fully buttoned lab coat made of a suitable material should be worn to protect skin and personal clothing. | |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Recommended when handling the solid powder to prevent inhalation of fine particles. Use in a well-ventilated area or a chemical fume hood. |
Operational Protocols: A Step-by-Step Approach to Safety
A systematic workflow is critical to minimize exposure and ensure the safe handling of this compound from receipt to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan: Managing Chemical Waste Responsibly
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: A logical flow for the proper disposal of this compound waste.
Emergency Procedures: Preparedness for Accidental Exposure
In the event of accidental exposure, immediate and appropriate action is vital.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disclaimer: The information provided is based on general laboratory safety principles in the absence of a specific Safety Data Sheet for this compound. All laboratory personnel must be trained in general chemical safety and handling procedures. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to conduct a thorough risk assessment before handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
